Falcarindiol
Descripción
Propiedades
IUPAC Name |
(3R,8S,9Z)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10-/t16-,17+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-YWALDVPYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C\[C@@H](C#CC#C[C@@H](C=C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701030449 | |
| Record name | Falcarindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55297-87-5 | |
| Record name | Falcarindiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701030449 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Falcarindiol: A Comprehensive Technical Guide to its Natural Sources, Distribution, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol ((3R,8S)-falcarindiol) is a naturally occurring polyacetylenic oxylipin that has garnered significant scientific interest for its diverse biological activities, including anti-inflammatory, cytotoxic, and anti-cancer properties.[1][2][3] This C17-polyacetylene is characterized by two carbon-carbon triple bonds and two hydroxyl groups, which contribute to its bioactivity.[4] Found predominantly in plants of the Apiaceae and Araliaceae families, this compound plays a role in plant defense mechanisms against pathogens.[5][6] Its presence in common dietary vegetables and medicinal plants makes it a compound of interest for nutraceutical and pharmaceutical development.[7][8] This technical guide provides an in-depth overview of the natural sources, distribution, biosynthesis, and analytical methodologies for this compound.
Natural Sources and Distribution
This compound is widely distributed in the plant kingdom, with the highest concentrations typically found in the Apiaceae and Araliaceae families.[7][9]
Apiaceae Family: This family, also known as the carrot family, is the most significant dietary source of this compound.[3]
-
Carrot (Daucus carota): Carrots are a major dietary source of this compound.[1] The concentration of this compound can vary significantly between different carrot cultivars and is influenced by factors such as genotype, growing conditions, and storage.[1][4] The compound is not uniformly distributed within the carrot root, with the highest levels typically found in the periderm (the outer layer).[5][10]
-
Celery (Apium graveolens): Celery roots are another notable source of this compound.[11][12]
-
Parsnip (Pastinaca sativa): Parsnip roots have been found to contain significant amounts of this compound.[11]
-
Parsley (Petroselinum crispum): While present, the levels of this compound in parsley may be lower compared to other Apiaceae vegetables.[11]
-
Fennel (Foeniculum vulgare): Fennel bulbs contain trace amounts of this compound.[11]
-
Goutweed (Aegopodium podagraria): The roots of goutweed have been identified as a source of this compound with potent anti-inflammatory activity.[13]
Araliaceae Family: This family includes several well-known medicinal plants that contain this compound.
-
Ginseng (Panax ginseng): Panax ginseng is a prominent medicinal herb containing this compound, where it is also referred to as panaxydiol.[7][8]
-
Common Ivy (Hedera helix): this compound, along with other polyacetylenes, is present in common ivy and is known to be a skin irritant and sensitizer.[14][15][16]
Quantitative Distribution of this compound in Various Plant Sources
The concentration of this compound in plants is highly variable. The following tables summarize the quantitative data found in the literature for different plant species and cultivars.
| Plant Species | Cultivar | Plant Part | This compound Content (mg/kg Fresh Weight) | Reference |
| Carrot (Daucus carota) | Bolero | Root | 39.0 | [17] |
| Carrot (Daucus carota) | Purple Haze | Root | Lower than Bolero | [18] |
| Carrot (Daucus carota) | Miami | Root | 32.6 ± 3.1 | [1] |
| Carrot (Daucus carota) | Various Cultivated | Root | 8 - 424 | [1] |
| Celery (Apium graveolens) | - | Root | >2.5 mg/g dried material | [11] |
| Parsnip (Pastinaca sativa) | - | Root | >7.5 mg/g dried material | [11] |
| Parsley (Petroselinum crispum) | - | Root | >2.5 mg/g dried material | [11] |
| Fennel (Foeniculum vulgare) | - | Bulb | <0.3 mg/g dried material | [11] |
| Plant Part (Carrot) | This compound Content (% of total polyacetylenes) | Reference |
| Taproot Periderm | 83% | [5] |
| Phloem | 60% | [5] |
Biosynthesis of this compound
The biosynthesis of this compound begins with the common fatty acid, linoleic acid.[19] The pathway involves a series of desaturation and hydroxylation steps catalyzed by specific enzymes. A key class of enzymes in this pathway are the fatty acid desaturases (FAD2), which introduce double and triple bonds into the fatty acid chain.[5][19]
The proposed biosynthetic pathway in carrots involves the conversion of linoleic acid to crepenynic acid, followed by further modifications to yield this compound.[19] While some enzymatic steps have been characterized, other transformations, particularly hydroxylation and further desaturation steps, are still under investigation.[19]
Caption: Proposed biosynthetic pathway of this compound in carrots.
Experimental Protocols
Extraction and Isolation of this compound
The following is a generalized protocol for the extraction and isolation of this compound from plant material, based on methodologies cited in the literature.[1][20]
1. Extraction:
-
Shredded plant material (e.g., carrot roots) is extracted with a nonpolar solvent such as ethyl acetate (EtOAc) or dichloromethane.[1][11]
-
The extraction is typically carried out at room temperature for 24 hours in the dark with periodic shaking.[1]
-
The extraction process is often repeated to ensure maximum yield.[1]
-
The resulting extracts are combined, filtered, and concentrated under reduced pressure.
2. Chromatographic Purification:
-
Column Chromatography: The crude extract is subjected to silica gel column chromatography.[1] A solvent gradient of increasing polarity (e.g., n-hexane and ethyl acetate) is used to elute different fractions.
-
Thin-Layer Chromatography (TLC): Fractions are monitored by TLC to identify those containing this compound.[1]
-
Preparative High-Performance Liquid Chromatography (HPLC): Fractions rich in this compound are further purified using preparative reverse-phase HPLC.[1] A typical mobile phase consists of a gradient of water and acetonitrile (ACN), often with a modifier like trifluoroacetic acid (TFA).[1] The eluent is monitored by a UV detector at wavelengths such as 210 and 254 nm.[1]
3. Identification and Quantification:
-
High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD): This is a common method for the quantification of this compound in plant extracts.[11][12]
-
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): For more definitive identification and sensitive quantification, HPLC coupled with mass spectrometry is used.[1][21] Negative ion electrospray ionization (ESI-MS) is effective for the characterization of polyacetylenes.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The structure of the isolated this compound is confirmed using 1D and 2D NMR techniques.[1][11]
Caption: General experimental workflow for this compound isolation and analysis.
Signaling Pathways Modulated by this compound
This compound has been shown to modulate several key signaling pathways involved in inflammation and cancer. Its electrophilic nature allows it to interact with cellular targets and influence downstream signaling cascades.[22]
-
NF-κB Signaling Pathway: this compound can inhibit the activation of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.[13][22][23] This is achieved by inhibiting the formation of pro-inflammatory cytokines such as TNF-α and interleukin-6.[22][23]
-
Keap1-Nrf2 Signaling Pathway: this compound can activate the Kelch-like ECH-associated protein 1 (Keap1)-nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[22][24] This leads to the expression of antioxidant and cytoprotective phase 2 enzymes.[22]
-
PPARγ Activation: this compound acts as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ).[22][24] PPARγ is a nuclear receptor that plays a crucial role in regulating cell growth, differentiation, and apoptosis.[22][24]
Caption: Signaling pathways modulated by this compound.
Conclusion
This compound is a bioactive polyacetylene with significant potential in the fields of nutrition and medicine. Its widespread occurrence in common vegetables, particularly those of the Apiaceae family, makes it a readily available dietary component. Understanding its natural distribution, biosynthesis, and mechanisms of action is crucial for harnessing its health-promoting benefits. The methodologies outlined in this guide provide a framework for the extraction, isolation, and analysis of this compound, facilitating further research into its pharmacological properties and potential therapeutic applications.
References
- 1. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. benthamdirect.com [benthamdirect.com]
- 4. researchgate.net [researchgate.net]
- 5. Identification of Genes Encoding Enzymes Catalyzing the Early Steps of Carrot Polyacetylene Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural diversity, biosynthesis, and function of plant falcarin-type polyacetylenic lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Allergic and irritant contact dermatitis from falcarinol and didehydrofalcarinol in common ivy (Hedera helix L.) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. cdn.mdedge.com [cdn.mdedge.com]
- 17. vbn.aau.dk [vbn.aau.dk]
- 18. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 23. mdpi.com [mdpi.com]
- 24. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, History, and Scientific Deep Dive into Falcarindiol
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Falcarindiol ((3R,8S)-heptadeca-1,9(Z)-diene-4,6-diyne-3,8-diol) is a naturally occurring polyacetylenic oxylipin that has garnered significant scientific interest for its diverse and potent biological activities. Found predominantly in plants of the Apiaceae family, such as carrots, celery, and parsley, as well as in the Araliaceae family, including ginseng, this compound has a rich history in traditional medicine and is now a focal point in modern drug discovery for its anti-cancer, anti-inflammatory, and antimicrobial properties. This technical guide provides an in-depth exploration of the discovery, history, experimental protocols for isolation and characterization, and the molecular mechanisms of action of this compound.
Discovery and Historical Perspective
The journey of this compound from a constituent of traditional remedies to a molecule of significant pharmacological interest is a testament to the value of natural product chemistry.
Traditional Use
For centuries, plants containing this compound have been utilized in folk medicine across various cultures. For instance, members of the Apiaceae family were often used to treat inflammatory conditions, infections, and even certain types of tumors. However, the specific compound responsible for these therapeutic effects remained unknown.
Early Scientific Discovery
Elucidation of Biological Activity
Subsequent research shifted towards understanding the pharmacological effects of purified this compound. Bioassay-guided fractionation, a technique where chemical separation is guided by biological testing, was instrumental in isolating this compound as an active antimicrobial and cytotoxic agent from various plant extracts. This marked a turning point, leading to more focused investigations into its therapeutic potential.
Experimental Protocols
The isolation, purification, and structural elucidation of this compound require a combination of chromatographic and spectroscopic techniques.
Extraction of this compound from Plant Material
Objective: To extract crude this compound from plant sources, typically carrots (Daucus carota).
Methodology:
-
Sample Preparation: Fresh plant material (e.g., carrot roots) is thoroughly washed, chopped, and preferably freeze-dried to remove water content. The dried material is then ground into a fine powder.
-
Solvent Extraction: The powdered plant material is subjected to solvent extraction. Common solvents used include ethyl acetate or methanol. The extraction is typically carried out at room temperature with constant agitation for 24-48 hours. This process is often repeated multiple times to ensure maximum yield.
-
Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a concentrated crude extract.
Purification by Chromatography
Objective: To isolate pure this compound from the crude extract.
Methodology:
-
Column Chromatography: The crude extract is first subjected to column chromatography on silica gel. A solvent gradient of increasing polarity (e.g., hexane-ethyl acetate) is used to elute different fractions. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): Fractions enriched with this compound are further purified using preparative HPLC. A reverse-phase C18 column is commonly employed with a mobile phase consisting of a gradient of water and acetonitrile, often with a small percentage of formic acid or trifluoroacetic acid. The elution is monitored using a UV detector, and the peak corresponding to this compound is collected. The purity of the isolated compound is then assessed by analytical HPLC.
Structural Elucidation
Objective: To confirm the chemical structure of the isolated this compound.
Methodology:
-
Mass Spectrometry (MS): The molecular weight and elemental composition of the compound are determined using high-resolution mass spectrometry (HRMS).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity and stereochemistry of the molecule.
-
¹H NMR: Provides information on the number and chemical environment of protons.
-
¹³C NMR: Provides information on the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are used to establish correlations between protons and carbons, allowing for the complete assignment of the molecular structure. The absolute stereochemistry is often confirmed using Mosher's ester analysis.
-
Quantitative Bioactivity Data
This compound has demonstrated significant cytotoxic and antimicrobial activities. The following tables summarize some of the reported quantitative data.
Table 1: Anticancer Activity of this compound (IC₅₀ Values)
| Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Hccc-9810 | Cholangiocarcinoma | 0.46 | [1] |
| IEC-6 | Normal intestinal epithelial | 20 | [2] |
| Caco-2 | Colorectal Adenocarcinoma | 10-20 µg/mL | [3] |
| FHs 74 Int | Normal Intestinal | 10-20 µg/mL | [3] |
| HT-29 | Colorectal Adenocarcinoma | >20 µg/mL | [3] |
Table 2: Antimicrobial Activity of this compound (MIC Values)
| Microorganism | Type | MIC (µg/mL) | Reference |
| Micrococcus luteus | Bacterium (Gram-positive) | 50 | [2] |
| Bacillus cereus | Bacterium (Gram-positive) | 50 | [2] |
| Staphylococcus aureus strains | Bacterium (Gram-positive) | 8 - 32 | [4] |
| Trichophyton rubrum | Fungus (Dermatophyte) | 1.56 - 50 | [5] |
| Trichophyton mentagrophytes | Fungus (Dermatophyte) | 1.56 - 100 | [5] |
| Microsporum canis | Fungus (Dermatophyte) | 1.56 - 100 | [5] |
Molecular Mechanisms and Signaling Pathways
This compound exerts its biological effects by modulating key cellular signaling pathways, primarily the NF-κB and PPARγ pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation and cell survival. Its aberrant activation is implicated in various inflammatory diseases and cancers. This compound has been shown to inhibit this pathway.[6][7]
This compound has been shown to attenuate the activation of the IκB kinase (IKK) complex.[6] This inhibition prevents the phosphorylation and subsequent degradation of IκB, the inhibitory protein of NF-κB. As a result, NF-κB remains sequestered in the cytoplasm and cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes.
Modulation of the PPARγ Signaling Pathway
Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a crucial role in lipid metabolism and has been implicated in both cancer and diabetes. This compound acts as a partial agonist of PPARγ.[8][9][10]
As a partial agonist, this compound binds to and activates PPARγ, leading to the formation of a heterodimer with the retinoid X receptor (RXR). This complex then translocates to the nucleus and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. One such target is the ATP-binding cassette transporter A1 (ABCA1), which is involved in cholesterol efflux.[10] The upregulation of ABCA1 by this compound may contribute to its anticancer effects by altering lipid metabolism in cancer cells.
Experimental Workflow Visualization
The isolation of this compound is often guided by its biological activity, a process known as bioassay-guided fractionation.
This workflow illustrates how the biological activity of the fractions is used at each stage of separation to guide the process towards the isolation of the pure, active compound.
Conclusion and Future Directions
This compound stands out as a promising natural product with a well-defined chemical structure and a growing body of evidence supporting its therapeutic potential. Its multifaceted biological activities, particularly its anti-inflammatory and anticancer effects, are rooted in its ability to modulate key signaling pathways. The detailed experimental protocols for its isolation and characterization provide a solid foundation for further research.
Future investigations should focus on several key areas:
-
Pharmacokinetics and Bioavailability: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of this compound is crucial for its development as a therapeutic agent.
-
In Vivo Efficacy and Safety: While in vitro studies are promising, more extensive in vivo studies in animal models are needed to establish its efficacy and safety profile for various diseases.
-
Synergistic Effects: Investigating the potential synergistic effects of this compound with existing chemotherapeutic agents could lead to novel combination therapies with improved efficacy and reduced side effects.
-
Target Identification: Further studies to identify and validate the direct molecular targets of this compound will provide a more comprehensive understanding of its mechanism of action.
The continued exploration of this compound holds significant promise for the development of new drugs for a range of human diseases, underscoring the enduring importance of natural products in modern medicine.
References
- 1. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New antibacterial and cytotoxic activities of this compound isolated in Crithmum maritimum L. leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synergistic activity of the combination of this compound and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Effects of IKK-beta Inhibition on Early NF-kappa-B Activation and Transcription of Downstream Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Activity Spectrum of Falcarindiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol (FaDOH) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and parsnip. This lipophilic compound has garnered significant scientific interest due to its diverse and potent biological activities. This technical guide provides a comprehensive overview of the current understanding of this compound's biological activity spectrum, with a focus on its anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information is presented to aid researchers and drug development professionals in exploring the therapeutic potential of this promising natural product.
Anticancer Activity
This compound has demonstrated significant anticancer effects across a range of cancer types, exhibiting selective cytotoxicity towards malignant cells while sparing normal cells.[1] Its primary mechanisms of action involve the induction of apoptosis and endoplasmic reticulum (ER) stress.
In Vitro Cytotoxicity
This compound has been shown to be cytotoxic to a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values vary depending on the cell line and exposure time.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
| HCT116 | Colorectal Cancer | ~5-10 | Not Specified | [1] |
| SW480 | Colorectal Cancer | ~5-10 | Not Specified | [1] |
| Caco-2 | Colorectal Adenocarcinoma | >10 µg/mL (~40 µM) | 72 | [2] |
| HT-29 | Colon Adenocarcinoma | >50 | 72 | [2][3] |
| MCF-7 | Breast Cancer | Not Specified | 24 | [4] |
| MDA-MB-231 | Breast Cancer | Not Specified | 24 | [4] |
| SK-BR-3 | Breast Cancer | Not Specified | 24 | [4] |
| T47D | Breast Cancer | Not Specified | 24 | [4] |
| HCC1419 | Breast Cancer | Not Specified | 24 | [4] |
| U373 | Glioblastoma | 10-40 | Not Specified | [5] |
| Hccc-9810 | Cholangiocarcinoma | 0.46 (analogue) | Not Specified | [6] |
| IEC-6 | Normal Small Intestinal Epithelial Cells | 20 | 48 | [7][8] |
| FHC | Normal Human Colon Epithelial Cells | >10 | Not Specified | [1] |
| hMSCs | Human Mesenchymal Stem Cells | >50 | 72 | [3] |
In Vivo Antitumor Efficacy
In animal models, this compound has shown the ability to inhibit tumor growth. In a xenograft model using MDA-MB-231 breast cancer cells, intraperitoneal administration of this compound at doses of 10 and 20 mg/kg twice weekly significantly suppressed tumor growth.[4] Furthermore, dietary supplementation with this compound and a related polyacetylene, falcarinol, reduced the number and growth rate of neoplastic lesions in an azoxymethane (AOM)-induced rat model of colorectal cancer.[9][10][11]
Mechanisms of Anticancer Action
1.3.1. Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary mechanism of this compound's anticancer activity is the induction of ER stress.[1][12] this compound treatment leads to the accumulation of ubiquitinated proteins, suggesting interference with proteasome function.[1][12] This accumulation of unfolded proteins triggers the Unfolded Protein Response (UPR), which, when prolonged and severe, activates apoptotic pathways.[1][12] Overexpression of the ER chaperone GRP78 can reduce this compound-induced apoptosis, while its knockdown potentiates the effect.[1][12]
Caption: this compound-induced ER stress and apoptosis pathway.
1.3.2. Caspase-Dependent Apoptosis
This compound induces apoptosis in cancer cells through caspase-dependent pathways.[13] Treatment with this compound leads to the activation of caspase-3, a key executioner caspase.[4][13]
1.3.3. Synergistic Effects
This compound exhibits synergistic effects when combined with the chemotherapeutic drug 5-fluorouracil in killing colorectal cancer cells.[1] It also shows a synergistic inhibitory effect on the proliferation of intestinal cancer cells when combined with falcarinol.[14][15]
Anti-inflammatory Activity
This compound possesses potent anti-inflammatory properties, primarily through the inhibition of key inflammatory mediators and signaling pathways.
Inhibition of Pro-inflammatory Molecules
In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound has been shown to suppress the production of nitric oxide (NO) and the expression of inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[16]
Modulation of Inflammatory Signaling Pathways
2.2.1. NF-κB Signaling Pathway
This compound has been demonstrated to downregulate the nuclear factor-kappa B (NF-κB) signaling pathway, a crucial regulator of inflammation.[17][18] In a rat model of colorectal cancer, dietary this compound and falcarinol downregulated NF-κB and its downstream inflammatory markers TNF-α, IL-6, and COX-2.[17][18]
Caption: Inhibition of the NF-κB signaling pathway by this compound.
2.2.2. MAPK and JAK-STAT Signaling Pathways
Mechanistic studies in RAW 264.7 cells have revealed that this compound attenuates LPS-induced inflammation by suppressing the activation of JNK, ERK, STAT1, and STAT3 signaling molecules.[16] Interestingly, it does not appear to affect the p38 and NF-κB signaling pathways in this specific context.[16]
Antimicrobial Activity
This compound exhibits activity against certain microorganisms and can modulate the gut microbiota.
Antibacterial Effects
This compound has demonstrated a potent inhibitory effect on Gram-positive bacteria.
| Bacterium | Activity | MIC | Reference |
| Micrococcus luteus | Strong Inhibition | 50 µg/mL | [7][8] |
| Bacillus cereus | Strong Inhibition | 50 µg/mL | [7][8] |
| Staphylococcus aureus | Inhibition | Not Specified | [13] |
| Gram-negative bacteria | Attenuated Effect | Not Specified | [13] |
Effects on Gut Microbiota
In a rat model of colorectal cancer, a diet supplemented with this compound and falcarinol led to significant changes in the gut microbiota composition.[9][10] This modulation of the gut microbiome may contribute to its cancer-preventive effects.[9][10]
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of this compound.
In a mouse model of spinal cord injury, this compound treatment promoted motor function recovery and reduced tissue damage.[19] Mechanistically, it suppressed neuronal apoptosis and mitigated the inflammatory response, in part by inhibiting the activation of the STAT and MAPK signaling pathways.[19]
Furthermore, this compound has been shown to suppress hydrogen sulfide-induced cytotoxicity in PC12 cells, a model for neuronal cells.[20] This protective effect is suggested to be mediated, at least in part, through the activation of the Nrf2 antioxidant pathway.[20]
Toxicity Profile
This compound exhibits selective cytotoxicity, with higher toxicity towards cancer cells than normal cells.[1] However, at high concentrations, it can be toxic to normal cells. For instance, the IC50 value against normal rat small intestinal epithelial cells (IEC-6) was 20 µM after 48 hours of exposure.[8] In human mesenchymal stem cells, toxic effects were observed at concentrations above 50 µM.[3] It is important to note that at diet-achievable concentrations, this compound is considered to have low toxicity.[21] No clinical trials in humans have been reported to date.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and advancement of research. Below is a generalized workflow for assessing the in vitro cytotoxicity of this compound.
Caption: Generalized workflow for in vitro cytotoxicity assessment.
For specific and detailed methodologies, researchers are encouraged to consult the "Materials and Methods" sections of the cited literature.
Conclusion
This compound is a multifaceted natural compound with a broad spectrum of biological activities. Its potent anticancer and anti-inflammatory properties, coupled with its emerging neuroprotective and antimicrobial effects, make it a compelling candidate for further investigation and potential therapeutic development. The selective cytotoxicity towards cancer cells and low toxicity at dietary concentrations are particularly advantageous. Future research should focus on elucidating the intricate molecular mechanisms underlying its diverse effects, conducting further preclinical studies in various disease models, and exploring its potential in clinical settings. This technical guide serves as a foundational resource to stimulate and support these endeavors.
References
- 1. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New antibacterial and cytotoxic activities of this compound isolated in Crithmum maritimum L. leaf extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. effect-of-the-dietary-polyacetylenes-falcarinol-and-falcarindiol-on-the-gut-microbiota-composition-in-a-rat-model-of-colorectal-cancer - Ask this paper | Bohrium [bohrium.com]
- 10. Effect of the dietary polyacetylenes falcarinol and this compound on the gut microbiota composition in a rat model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 12. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. This compound improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Effect of this compound on hydrogen sulfide-induced cytotoxicity in PC12 cells [jstage.jst.go.jp]
- 21. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Falcarindiol in Cancer Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol (FaDOH), a naturally occurring polyacetylene found in common vegetables such as carrots, celery, and parsley, has emerged as a promising candidate in cancer chemoprevention and therapy.[1] Extensive preclinical research has demonstrated its potent cytotoxic and anti-proliferative effects against a variety of cancer cell lines, while exhibiting preferential activity against malignant cells over their normal counterparts.[1][2] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the anticancer activities of this compound, with a focus on its impact on key signaling pathways, induction of programmed cell death, and cell cycle regulation. The information presented herein is intended to support further research and development of this compound and its analogues as novel therapeutic agents.
Data Presentation: Cytotoxicity of this compound
The cytotoxic effects of this compound have been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the compound's potency, are summarized below.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| HCT-116 | Colorectal Carcinoma | 1.7 | [3][4] |
| HT-29 | Colorectal Adenocarcinoma | 13.2 | [3][4] |
| SW480 | Colorectal Adenocarcinoma | Low micromolar range | [2] |
| MDA-MB-231 | Breast Cancer | Sensitive at 6 µM | [2] |
| DU145 | Prostate Cancer | Sensitive at 6 µM | [2] |
| MonoMac6 | Acute Monocytic Leukemia | Sensitive at 6 µM | [2] |
| Raji | Burkitt's Lymphoma | Sensitive at 6 µM | [2] |
| KOPN-1 | B-cell Precursor Leukemia | Sensitive at 6 µM | [2] |
Note: Sensitivity at a specific concentration indicates a significant reduction in cell viability.
Core Mechanisms of Action
This compound exerts its anticancer effects through a multi-pronged approach, primarily by inducing cellular stress and activating cell death pathways.
Induction of Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary mechanism of this compound-induced cancer cell death is the induction of endoplasmic reticulum (ER) stress.[2] this compound is suggested to interfere with proteasome function, leading to an accumulation of ubiquitinated and unfolded proteins within the ER.[2] This accumulation triggers the Unfolded Protein Response (UPR), an adaptive signaling pathway. However, under conditions of prolonged or excessive stress induced by this compound, the UPR shifts from a pro-survival to a pro-apoptotic response.[2]
Key molecular events in this compound-induced ER stress include:
-
Upregulation of GRP78 and CHOP: this compound treatment leads to a dose- and time-dependent increase in the expression of the ER chaperone protein GRP78 (glucose-regulated protein 78) and the pro-apoptotic transcription factor CHOP (C/EBP homologous protein).[2]
-
Splicing of XBP1: The compound also induces the splicing of X-box binding protein 1 (XBP1) mRNA, a hallmark of the activation of the IRE1 branch of the UPR.[2]
Induction of Apoptosis
This compound is a potent inducer of apoptosis, or programmed cell death, in cancer cells.[2][5] This process is largely caspase-dependent.[2] The apoptotic cascade is initiated by both the intrinsic (mitochondrial) and extrinsic pathways, further amplified by the ER stress response.
Key features of this compound-induced apoptosis include:
-
Caspase Activation: Treatment with this compound leads to the activation of key executioner caspases, such as caspase-3.[6]
-
Annexin V Staining: Increased Annexin V staining in treated cells confirms the externalization of phosphatidylserine, an early marker of apoptosis.[2]
-
Regulation of Bcl-2 Family Proteins: The pro-apoptotic effects are also linked to the regulation of the Bcl-2 family of proteins, which are critical mediators of mitochondrial-dependent apoptosis.[2]
Cell Cycle Arrest
This compound has been shown to induce cell cycle arrest, thereby inhibiting the proliferation of cancer cells.[3][5] Studies have demonstrated that this compound can cause an accumulation of cells in the G2/M phase of the cell cycle.[3] This arrest is associated with the upregulation of key cell cycle regulatory proteins, such as cyclin A.[3][5]
Modulation of Key Signaling Pathways
This compound's anticancer activity is also attributed to its ability to modulate several critical intracellular signaling pathways that are often dysregulated in cancer.
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival, and its hyperactivation is a common feature of many cancers.[7] this compound has been shown to suppress this pathway in human oral squamous cell carcinoma cells.[8][9] This inhibition is characterized by the dephosphorylation of key components of the pathway, including PI3K, Akt, mTOR, and p70S6K.[8][9] The downregulation of this pathway contributes to the induction of both apoptosis and autophagy.[8][10]
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a pivotal role in inflammation and cancer by regulating the expression of genes involved in cell survival, proliferation, and angiogenesis.[11] this compound has demonstrated anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[12][13] This inhibition leads to the downregulation of pro-inflammatory markers such as TNF-α, IL-6, and COX-2, which are often implicated in tumorigenesis.[12][14]
In addition to the PI3K/Akt and NF-κB pathways, this compound has been shown to modulate the Mitogen-Activated Protein Kinase (MAPK) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) signaling pathways.[15] In murine macrophages, this compound attenuated the LPS-induced activation of JNK, ERK, STAT1, and STAT3.[15] The inhibition of these pathways contributes to its anti-inflammatory and potentially its anticancer effects.
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Cell Culture and Viability Assays
-
Cell Lines: Human cancer cell lines (e.g., HCT116, SW480, HT-29) and normal epithelial cells are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Viability Assay (MTS): Cells are seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration (e.g., 48 hours). Cell viability is assessed using the MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay. The absorbance is measured at 490 nm using a microplate reader, and the percentage of cell viability is calculated relative to untreated control cells.
Apoptosis Assays
-
Annexin V/Propidium Iodide (PI) Staining: Apoptosis is quantified by flow cytometry using an Annexin V-FITC/PI apoptosis detection kit. After treatment with this compound, cells are harvested, washed with PBS, and resuspended in binding buffer. Annexin V-FITC and PI are added, and the cells are incubated in the dark. The percentage of apoptotic cells (Annexin V-positive) is determined using a flow cytometer.
-
Caspase Activity Assay: Caspase-3 activity is measured using a colorimetric assay kit. Following treatment, cell lysates are prepared and incubated with a caspase-3 substrate (e.g., Ac-DEVD-pNA). The release of p-nitroaniline (pNA) is quantified by measuring the absorbance at 405 nm.
Western Blot Analysis
-
Protein Extraction and Quantification: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Immunoblotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane. The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) and then incubated with primary antibodies against target proteins (e.g., GRP78, CHOP, cleaved caspase-3, p-Akt, Akt, p-mTOR, mTOR) overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis
-
Flow Cytometry: Cells treated with this compound are harvested, washed with PBS, and fixed in cold 70% ethanol overnight. The fixed cells are then washed and incubated with RNase A and stained with propidium iodide (PI). The DNA content of the cells is analyzed by flow cytometry, and the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.
Conclusion
This compound demonstrates significant anticancer potential through a multifaceted mechanism of action. Its ability to induce ER stress, trigger caspase-dependent apoptosis, and cause cell cycle arrest highlights its efficacy in eliminating cancer cells. Furthermore, the modulation of critical signaling pathways, including the PI3K/Akt/mTOR, NF-κB, and MAPK pathways, underscores its potential to interfere with the fundamental processes that drive cancer progression. The data and experimental frameworks presented in this guide provide a solid foundation for further investigation into the therapeutic applications of this compound and the development of novel anticancer agents based on its unique molecular structure and biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
- 7. mdpi.com [mdpi.com]
- 8. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. khu.elsevierpure.com [khu.elsevierpure.com]
- 10. researchgate.net [researchgate.net]
- 11. globalsciencebooks.info [globalsciencebooks.info]
- 12. mdpi.com [mdpi.com]
- 13. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Falcarindiol anti-inflammatory properties and pathways
An In-Depth Technical Guide to the Anti-Inflammatory Properties and Molecular Pathways of Falcarindiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (FaDOH) is a naturally occurring polyacetylenic oxylipin predominantly found in plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging scientific evidence has robustly demonstrated its significant anti-inflammatory properties. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's anti-inflammatory effects, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways. The primary audience for this document includes researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of natural compounds for inflammatory diseases.
Introduction
Chronic inflammation is a critical contributing factor to the pathogenesis of numerous diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.[1] this compound has been identified as a potent bioactive compound with a range of pharmacological activities, including anti-inflammatory, cytotoxic, and anti-mutagenic effects.[2] Its ability to modulate key inflammatory signaling cascades makes it a compelling candidate for further investigation and development as a novel therapeutic agent. This guide synthesizes the current understanding of how this compound exerts its anti-inflammatory effects at a molecular level.
Molecular Mechanisms of Action
This compound's anti-inflammatory activity is multifaceted, involving the inhibition of pro-inflammatory enzymes and cytokines through the modulation of several key intracellular signaling pathways.
Inhibition of Pro-Inflammatory Mediators
This compound has been shown to be a potent inhibitor of cyclooxygenase (COX) enzymes, particularly COX-1, with a reported IC50 value of 0.3 µM, making it significantly more active than the well-known anti-inflammatory drug indomethacin in this assay.[2] It also effectively inhibits COX-2.[2][3] Furthermore, this compound significantly suppresses the expression and production of inducible nitric oxide synthase (iNOS), a key enzyme responsible for the production of large amounts of nitric oxide (NO) during inflammation.[4][5][6] This leads to a dose-dependent reduction in NO levels in activated immune cells like macrophages and astrocytes.[4][7] The compound also downregulates the mRNA expression and subsequent protein levels of major pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β).[3][8][9][10]
Modulation of the Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. In lipopolysaccharide (LPS)-stimulated murine macrophages (RAW 264.7 cells), this compound has been demonstrated to attenuate the activation of Jun N-terminal kinase (JNK) and Extracellular signal-regulated kinase (ERK).[8][11][12] Interestingly, in this specific cell line, this compound did not affect the activation of the p38 MAPK pathway.[8][11] The inhibition of JNK and ERK phosphorylation contributes to the downstream suppression of pro-inflammatory gene expression.
Attenuation of the JAK-STAT Pathway
The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway is another critical route for cytokine signaling. This compound has been shown to interfere with this pathway by inhibiting the tyrosine phosphorylation of JAK1 and JAK2 in rat primary astrocytes.[4][5] This, in turn, prevents the subsequent activation and nuclear translocation of STAT1 and STAT3 in LPS-stimulated macrophages.[8][11] By disrupting the JAK-STAT signaling cascade, this compound effectively dampens the cellular response to pro-inflammatory stimuli.
Modulation of the Nuclear Factor-kappa B (NF-κB) Pathway
The role of this compound in modulating the NF-κB pathway appears to be cell-type specific. In LPS-stimulated RAW 264.7 macrophages, this compound did not seem to influence the activation of NF-κB.[8][12] However, in LPS/IFN-γ-stimulated rat primary astrocytes, this compound was found to decrease NF-κB activation by 32%.[5] This inhibition was attributed to the diminished activation of IκB kinase-α (IKK-α) and IKK-β, which are upstream kinases that regulate NF-κB's nuclear translocation.[4][5] Furthermore, in an in vivo rat model of colorectal cancer, this compound and falcarinol together downregulated NF-κB and its downstream targets.[3][13] This suggests that this compound's impact on NF-κB may depend on the specific inflammatory context and cell type involved.
References
- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inducible nitric oxide synthase inhibitors from Saposhnikovia divaricata and Panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. semanticscholar.org [semanticscholar.org]
- 12. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]
- 13. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Neuroprotective Effects of Falcarindiol
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Falcarindiol (FaDOH), a polyacetylenic oxylipin found in plants of the Apiaceae family, such as carrots and celery, is emerging as a potent neuroprotective agent. Extensive research has demonstrated its capacity to mitigate neuroinflammation and oxidative stress, key pathological drivers in a range of neurological disorders. This technical guide synthesizes the current understanding of this compound's mechanisms of action, presenting key quantitative data and detailed experimental protocols. The core neuroprotective activities of this compound are attributed to its modulation of critical signaling pathways, including the inhibition of pro-inflammatory cascades (NF-κB, MAPK, STAT) and the activation of the endogenous antioxidant response via the Nrf2/ARE pathway. This document provides an in-depth resource for researchers and professionals engaged in the exploration and development of novel neurotherapeutics.
Core Neuroprotective Mechanisms and Signaling Pathways
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by attenuating neuroinflammation and oxidative stress. The following sections detail the key molecular pathways modulated by this compound.
Activation of the Nrf2/ARE Antioxidant Pathway
A primary mechanism of this compound's cytoprotective action is the robust activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[1][2] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[1] this compound, acting as an electrophile, directly interacts with Keap1.
-
Mechanism: The conjugated diacetylene carbons of this compound act as electrophilic sites, leading to the covalent modification (S-alkylation) of a critical cysteine residue (Cys151) on the Keap1 protein.[1] This alkylation alters the secondary structure of Keap1, inactivating it and preventing it from targeting Nrf2 for degradation.[1]
-
Outcome: Stabilized Nrf2 translocates to the nucleus, binds to the ARE in the promoter region of target genes, and initiates the transcription of a suite of cytoprotective and antioxidant enzymes, such as heme oxygenase-1 (HO-1) and NADPH:quinone oxidoreductase-1 (NQO1).[2][3] This enzymatic shield protects neuronal cells from oxidative and electrophilic stress.[2]
Inhibition of Pro-Inflammatory Signaling Pathways
Chronic neuroinflammation is a hallmark of neurodegenerative diseases. This compound effectively suppresses inflammatory responses in glial cells by inhibiting several key signaling cascades.
The Nuclear Factor kappa B (NF-κB) is a master regulator of inflammation.[3] In response to stimuli like lipopolysaccharide (LPS), NF-κB is activated and translocates to the nucleus to induce the expression of pro-inflammatory genes. This compound has been shown to inhibit this pathway.[3][4]
-
Mechanism: this compound treatment reduces the activation of IKK-α and IKK-β, kinases responsible for phosphorylating the inhibitory protein IκB-α.[3] This prevents the degradation of IκB-α, which in turn sequesters the active p65 subunit of NF-κB in the cytoplasm.
-
Outcome: By blocking the nuclear accumulation of p65, this compound suppresses the transcription of downstream inflammatory targets, including cytokines (TNF-α, IL-6, IL-1β) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][5]
The Mitogen-Activated Protein Kinase (MAPK) and Signal Transducer and Activator of Transcription (STAT) pathways are also critical for mediating inflammatory responses.
-
Mechanism: In LPS-stimulated microglia and macrophages, this compound attenuates the phosphorylation (activation) of JNK, ERK, STAT1, and STAT3.[5][6]
-
Outcome: The inhibition of these pathways further contributes to the reduced production of pro-inflammatory mediators, effectively dampening the neuroinflammatory response following an insult like spinal cord injury or LPS challenge.[5][6]
Suppression of Nitric Oxide (NO) Production
Excessive production of nitric oxide (NO) by activated microglia is a major contributor to neuronal death in the central nervous system.[7]
-
Mechanism: this compound dose-dependently reduces the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large quantities of NO during an inflammatory response.[5][7]
-
Outcome: By suppressing iNOS-mediated NO production in microglia, this compound directly prevents NO-mediated neuronal death in hippocampal cultures.[7]
Quantitative Data on this compound's Bioactivity
The following tables summarize key quantitative findings from in vitro and in vivo studies, demonstrating the dose-dependent efficacy of this compound.
Table 1: In Vitro Effects of this compound on Inflammatory Markers
| Cell Line | Stimulus | This compound Conc. | Target | Effect | Reference |
| BV-2 Microglia | LPS | Dose-dependent | iNOS-mediated NO | Reduction in NO production | [7] |
| Rat Primary Astrocytes | LPS/IFN-γ | Dose-dependent | iNOS Expression | Up to 80% reduction in iNOS protein and mRNA | [3] |
| RAW 264.7 | LPS | Not specified | mRNA Expression | Suppression of iNOS, TNF-α, IL-6, IL-1β | [5] |
| hMSCs | N/A | 5 µM | PPARγ2 Expression | Increased expression | [4] |
Table 2: In Vivo Effects of this compound
| Animal Model | Condition | Dosage Regimen | Outcome | Reference |
| Traumatic SCI Mice | Spinal Cord Injury | Not specified | Promoted motor function recovery, reduced tissue damage, suppressed neuronal apoptosis | [6] |
| Azoxymethane-induced Rats | Colorectal Cancer | 0.16 - 35 µg/g feed | Dose-dependent decrease in aberrant crypt foci (ACF) and macroscopic neoplasms | [8] |
Key Experimental Protocols
This section provides detailed methodologies for representative experiments used to investigate the neuroprotective effects of this compound.
In Vitro Neuroinflammation Model (LPS-stimulated Microglia)
This protocol is designed to assess the anti-inflammatory effects of this compound on microglial cells.
-
Cell Culture: Murine microglial cells (e.g., BV-2 cell line) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified incubator.
-
Pre-treatment: Cells are seeded in appropriate plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). Once confluent, the medium is replaced, and cells are pre-treated with various concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (e.g., DMSO) for 1-2 hours.
-
Inflammatory Challenge: Cells are then stimulated with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for a specified duration (e.g., 24 hours for cytokine measurement, shorter times for signaling protein phosphorylation).
-
Endpoint Analysis:
-
Nitric Oxide Measurement: NO production is quantified in the culture supernatant using the Griess reagent assay.
-
Cytokine Quantification: Levels of TNF-α, IL-6, and IL-1β in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Protein Expression & Phosphorylation: Cell lysates are collected for Western blot analysis to determine the expression levels of iNOS, COX-2, and the phosphorylation status of proteins in the MAPK, STAT, and NF-κB pathways (e.g., p-JNK, p-p65).
-
Gene Expression: Total RNA is extracted for quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of inflammatory genes.
-
References
- 1. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by this compound, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Induction of antioxidant and phase 2 drug-metabolizing enzymes by this compound isolated from Notopterygium incisum extract, which activates the Nrf2/ARE pathway, leads to cytoprotection against oxidative and electrophilic stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Falcarindiol's Cytotoxic Effects on Cancer Cell Lines: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol (FaDOH) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging research has highlighted its potential as a cytotoxic agent against a range of cancer cell lines. This technical guide provides a comprehensive overview of the current understanding of this compound's anticancer properties, with a focus on its cytotoxic efficacy, underlying molecular mechanisms, and the signaling pathways it modulates. The information is presented to support further research and drug development initiatives in oncology.
Data Presentation: Cytotoxicity of this compound (IC50 Values)
The cytotoxic potential of this compound has been evaluated across multiple cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric of its efficacy. The data from various studies are summarized below.
| Cancer Type | Cell Line | IC50 (µM) | Treatment Duration (hours) |
| Colorectal Cancer | HCT-116 | 1.7 | 48 |
| HT-29 | 13.2 | 48 | |
| SW480 | Not specified, but demonstrated cytotoxicity | 48[1] | |
| Breast Cancer | MDA-MB-231 | ~5-7.5 | 24[2] |
| MDA-MB-468 | Demonstrated cytotoxicity | Not specified[3] | |
| SKBR3 | Demonstrated cytotoxicity | Not specified[3] | |
| MCF-7 | ~7.5 | 24[2] | |
| Leukemia | HL-60 | Cytotoxic at 10 µg/mL; growth inhibition at 0.1-1.0 µg/mL | Not specified[4] |
| Lymphoid Leukemia Cell Lines | Demonstrated cytotoxicity | Not specified[5] | |
| Oral Squamous Cell Carcinoma | YD-10B | Demonstrated cytotoxicity | Not specified[6] |
Core Mechanisms of Action
This compound exerts its cytotoxic effects through a multi-pronged approach, primarily by inducing apoptosis, causing cell cycle arrest, and triggering endoplasmic reticulum (ER) stress.
Apoptosis Induction
This compound has been shown to induce caspase-dependent apoptosis in cancer cells.[1][3] This programmed cell death is a critical mechanism for eliminating malignant cells. The process involves the activation of a cascade of caspase enzymes that ultimately leads to cellular dismantling. Furthermore, in some cancer cell lines, this compound-induced autophagy contributes to cell death.[3]
Cell Cycle Arrest
A significant mechanism of this compound's antiproliferative action is the induction of cell cycle arrest, predominantly at the G2/M phase.[7][8] This arrest prevents cancer cells from proceeding through mitosis, thereby inhibiting their proliferation. Studies have linked this G2/M arrest to the upregulation of cyclin A, a key regulator of this cell cycle checkpoint.[7][8]
Endoplasmic Reticulum (ER) Stress
This compound induces ER stress, which leads to the activation of the Unfolded Protein Response (UPR).[1] This is thought to be a consequence of this compound interfering with proteasome function, leading to an accumulation of ubiquitinated proteins.[1] Prolonged ER stress and UPR activation can ultimately trigger apoptosis, contributing to this compound's cytotoxic effects.
Signaling Pathways Modulated by this compound
This compound's effects on apoptosis, cell cycle, and ER stress are mediated by its interaction with several key intracellular signaling pathways.
PI3K/AKT/mTOR Pathway
This compound has been observed to suppress the PI3K/AKT/mTOR signaling pathway in human oral squamous cell carcinoma cells.[6] This pathway is crucial for cell proliferation, survival, and growth. By dephosphorylating key components like PI3K, AKT, mTOR, and p70S6K, this compound inhibits these pro-survival signals, leading to apoptosis and autophagy.[6]
Endoplasmic Reticulum Stress and the Unfolded Protein Response (UPR)
This compound's interference with proteasome function leads to an accumulation of unfolded proteins, triggering ER stress and activating the UPR. The UPR is mediated by three main sensor proteins: IRE1, PERK, and ATF6. Their activation under prolonged stress conditions initiates apoptotic signaling.
NF-κB Signaling Pathway
This compound has also been shown to downregulate the NF-κB signaling pathway.[9] NF-κB is a key transcription factor that regulates inflammation, cell survival, and proliferation. By inhibiting NF-κB, this compound can suppress the expression of pro-inflammatory and anti-apoptotic genes, further contributing to its anticancer effects.
Experimental Protocols
Standardized protocols are essential for the reproducible evaluation of this compound's cytotoxicity. Below are detailed methodologies for key in vitro assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[11][12]
-
Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[11]
-
Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[11]
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cells by treating with this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.[13]
-
Incubate for 15-20 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each tube.[13]
-
Analyze the cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This method uses propidium iodide to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.
Materials:
-
Treated and control cells
-
Cold 70% ethanol
-
PBS
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.[14]
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution containing RNase A to degrade RNA.[14]
-
Incubate for 15-30 minutes at room temperature.[6]
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.[1]
Conclusion
This compound demonstrates significant cytotoxic activity against a variety of cancer cell lines, operating through the induction of apoptosis, G2/M cell cycle arrest, and ER stress. Its ability to modulate critical signaling pathways such as PI3K/AKT/mTOR and NF-κB underscores its potential as a multi-targeted anticancer agent. The experimental protocols detailed in this guide provide a framework for the consistent and reliable evaluation of this compound and its analogs. Further preclinical and in vivo studies are warranted to fully elucidate the therapeutic potential of this compound in oncology.
References
- 1. Flow cytometry with PI staining | Abcam [abcam.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. researchgate.net [researchgate.net]
- 6. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 10. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Understanding the Unfolded Protein Response (UPR) Pathway: Insights into Neuropsychiatric Disorders and Therapeutic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. ucl.ac.uk [ucl.ac.uk]
Methodological & Application
Application Notes and Protocols: Falcarindiol from Daucus carota
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol (FaDOH) is a polyacetylenic oxylipin found in various plants of the Apiaceae family, with carrots (Daucus carota) being a primary dietary source. This compound has garnered significant interest within the scientific community due to its diverse biological activities, including anti-inflammatory, anti-cancer, and neuroprotective properties. These application notes provide detailed protocols for the extraction and purification of this compound from carrots, summarize quantitative data on its content, and illustrate its known signaling pathways to support further research and development.
Quantitative Data
The concentration of this compound in carrots can vary significantly depending on the cultivar, growing conditions, and storage. The following tables summarize the reported concentrations of this compound and related polyacetylenes in different carrot varieties and extracts.
Table 1: this compound and Falcarinol Content in Various Carrot Cultivars
| Carrot Cultivar | This compound (mg/kg FW) | Falcarinol (mg/kg FW) | Reference |
| Bolero | 596.0 | 281.1 | [1] |
| Purple Haze | 152.3 | 645.7 | [1] |
| Nantes | 19 - 54 | 6 - 16 | |
| Miami | 32.6 ± 3.1 | 10.3 ± 0.9 | [2] |
FW: Fresh Weight
Table 2: Polyacetylene Content in Carrot Extracts
| Carrot Cultivar | Extraction Solvent | This compound (µg/mL of extract) | Falcarinol (µg/mL of extract) | This compound 3-acetate (µg/mL of extract) | Reference |
| Bolero | Ethyl Acetate | 596.0 | 281.1 | 195.8 | [1] |
| Purple Haze | Ethyl Acetate | 152.3 | 645.7 | 107.1 | [1] |
Experimental Protocols
Extraction of this compound from Carrots
This protocol details a common method for extracting this compound from fresh carrots using ethyl acetate. Other solvents like methanol/chloroform mixtures have also been used.[3]
Materials:
-
Fresh carrots (e.g., Bolero or Miami cultivars)
-
Ethyl acetate (analytical grade)
-
Anhydrous sodium sulfate
-
Blender or food processor
-
Large glass beakers or flasks
-
Filter paper (e.g., Whatman No. 1)
-
Rotary evaporator
-
Dim light conditions to minimize degradation[4]
Protocol:
-
Sample Preparation: Wash and chop fresh carrots into small pieces.
-
Extraction:
-
Place the chopped carrots in a large beaker and add ethyl acetate in a 1:2 (w/v) ratio (e.g., 1 kg of carrots to 2 L of ethyl acetate).
-
Stir the mixture periodically and allow it to stand for 24 hours at room temperature in the dark.
-
Filter the extract through filter paper to remove the solid carrot material.
-
Repeat the extraction process with the remaining carrot pulp with fresh ethyl acetate for another 24 hours to maximize the yield.
-
Combine the filtrates from both extractions.
-
-
Drying and Concentration:
-
Add anhydrous sodium sulfate to the combined ethyl acetate extract to remove any residual water.
-
Filter the dried extract to remove the sodium sulfate.
-
Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until a crude extract is obtained.
-
-
Storage: Store the crude extract at -20°C in a tightly sealed container, protected from light, to prevent degradation.[5] this compound is known to be unstable in the presence of light, heat, and oxidative conditions.[6]
Purification of this compound
This two-step purification protocol involves initial separation by column chromatography followed by final purification using High-Performance Liquid Chromatography (HPLC).
2.1. Column Chromatography (Initial Purification)
Materials:
-
Crude carrot extract
-
Silica gel (for column chromatography, e.g., 60 Å, 70-230 mesh)
-
n-Hexane (analytical grade)
-
Ethyl acetate (analytical grade)
-
Glass chromatography column
-
Fraction collector or test tubes
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane.
-
Pour the slurry into the chromatography column and allow it to pack under gravity, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude extract in a minimal amount of the initial mobile phase (e.g., n-hexane with a small percentage of ethyl acetate).
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin elution with a non-polar mobile phase (e.g., 100% n-hexane) and gradually increase the polarity by adding increasing proportions of ethyl acetate (gradient elution). A common gradient could be from 100% n-hexane to 100% ethyl acetate.
-
Collect fractions of the eluate.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) or analytical HPLC to identify the fractions containing this compound.
-
Pool the fractions rich in this compound.
-
-
Concentration: Evaporate the solvent from the pooled fractions using a rotary evaporator.
2.2. High-Performance Liquid Chromatography (Final Purification)
Materials:
-
Partially purified this compound fraction from column chromatography
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (TFA) (optional, for improved peak shape)
-
Preparative or semi-preparative HPLC system with a UV detector
-
C18 reverse-phase HPLC column
Protocol:
-
Sample Preparation: Dissolve the concentrated fraction from column chromatography in the HPLC mobile phase. Filter the solution through a 0.45 µm syringe filter.
-
HPLC Conditions: The following are representative HPLC conditions. Optimization may be required based on the specific column and system used.
-
Column: C18, 5 µm particle size, e.g., 250 x 10 mm
-
Mobile Phase: A gradient of acetonitrile and water. For example, starting with 50% acetonitrile in water and increasing to 100% acetonitrile over 30 minutes. A small amount of formic acid (e.g., 0.1%) can be added to both solvents to improve peak shape.
-
Flow Rate: 2-4 mL/min for a semi-preparative column.
-
Detection: UV detector at 205 nm or 215 nm.
-
Injection Volume: Dependent on the concentration of the sample and the column size.
-
-
Fraction Collection: Collect the peak corresponding to this compound based on its retention time, which should be determined using a purified standard if available.
-
Purity Confirmation and Solvent Removal:
-
Analyze the collected fraction for purity using analytical HPLC.
-
Evaporate the solvent from the purified fraction, typically by lyophilization or rotary evaporation, to obtain pure this compound.
-
-
Storage: Store the purified this compound in ethanol at -20°C.[5]
Visualizations
Experimental Workflow
Caption: Workflow for this compound extraction and purification.
Signaling Pathways Affected by this compound
References
- 1. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Falcarindiol and its Analogues
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis of falcarindiol and its analogues, detailing synthetic strategies, experimental protocols, and biological activities. The information is intended to guide researchers in the chemical synthesis and biological evaluation of this promising class of natural products.
Introduction
This compound (FAD) is a polyacetylenic diol found in various plants of the Apiaceae and Araliaceae families. It has garnered significant scientific interest due to its wide range of biological activities, including anticancer, anti-inflammatory, and antifungal properties[1][2][3]. The low natural abundance of this compound and its analogues necessitates efficient synthetic methods to enable further investigation into their therapeutic potential[4]. This document outlines key synthetic methodologies and presents protocols for the preparation of this compound analogues, summarizes their biological efficacy, and illustrates the signaling pathways through which they exert their effects.
Synthetic Strategies
The total synthesis of this compound and its analogues often involves the construction of a chiral diynol moiety, which is crucial for their biological function[4]. Key synthetic approaches include:
-
Asymmetric Alkynylation: The addition of a terminal 1,3-diyne to an aldehyde is a highly efficient method for constructing the chiral diynol core. The use of chiral catalysts, such as BINOL-based systems, allows for enantioselective synthesis[4][5].
-
Cadiot-Chodkiewicz Coupling: This cross-coupling reaction is employed for the synthesis of unsymmetrical diacetylenes, providing a versatile route to various this compound analogues[1][6].
-
Glaser Coupling: This method is utilized for the preparation of symmetrical diacetylenes[1].
A common and effective strategy for the enantioselective synthesis of chiral this compound analogues starts from buta-1,3-diyn-1-yltriisopropylsilane. A key step in this process is the BINOL-promoted asymmetric addition of a diacetylene to an aldehyde, which allows for the controlled formation of the two chiral centers in the this compound structure. This synthetic route can produce the final product in as few as six steps[4].
Synthetic Pathway for this compound Analogues
Caption: General synthetic scheme for chiral this compound analogues.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral this compound Analogue[4]
This protocol describes a six-step synthesis of a chiral this compound analogue using a BINOL-promoted asymmetric diacetylene addition.
Step 1 & 2: Synthesis of 1-bromo-4-(triisopropylsilyl)buta-1,3-diyne
-
To a solution of KOH in water, add Br₂ at 0 °C and stir for 0.5 hours.
-
Allow the reaction to warm to 25 °C and stir for another 0.5 hours.
-
To a solution of triisopropylsilylacetylene, add BuNH₂, CuCl, and NH₂OH·HCl at 0 °C.
-
Add the product from step 2 and stir for 2 hours.
-
Purify the product by column chromatography.
Step 3: Synthesis of 1,3-butadiyne
-
To a solution of the product from Step 2 in toluene, add KOH.
-
Reflux the mixture for 4 hours.
-
Isolate the 1,3-butadiyne product after an appropriate workup.
Step 4: First Asymmetric Addition
-
In a flame-dried flask under an inert atmosphere, dissolve R-BINOL, Cy₂NH, and ZnEt₂ in Et₂O and stir for 16 hours at room temperature.
-
Add Ti(OiPr)₄ and stir for an additional 2 hours at room temperature.
-
Add the aldehyde (R¹-CHO) and stir for 4 hours at room temperature.
-
Quench the reaction and purify the resulting chiral alcohol.
Step 5: Acylation and Desilylation
-
To a solution of the alcohol from Step 4 in CH₂Cl₂, add DMAP, Et₃N, and acetic anhydride at 0 °C and stir for 2 hours.
-
Add AcOH and TBAF at 0 °C and stir for 40 minutes to remove the silyl protecting group.
-
Purify the resulting acetylated and desilylated product.
Step 6: Second Asymmetric Addition
-
Repeat the procedure from Step 4, using the product from Step 5 as the diyne and a different aldehyde (R²-CHO).
-
Purify the final chiral this compound analogue.
Quantitative Data
The biological activity of this compound and its analogues has been evaluated in various assays. The following tables summarize key quantitative data.
Table 1: Anticancer Activity of this compound Analogues
| Compound | Cell Line | IC₅₀ (µM) | Reference |
| (3R,8S)-2i | Hccc-9810 | 0.46 | [5] |
| This compound | HCT116 | ~5-10 | [7] |
| This compound | SW480 | ~5-10 | [7] |
| Falcarinol | Caco-2 | > Panaxydol > this compound | [8] |
| Panaxydol | Caco-2 | > Falcarinol > this compound | [8] |
Table 2: Anti-inflammatory Activity of this compound
| Activity | Model System | Effect | Reference |
| COX-1 Inhibition | in vitro | IC₅₀ = 0.3 µM | [3] |
| COX-2 Inhibition | Colon cancer cells | Significant inhibition | [3] |
| iNOS Expression | LPS-stimulated RAW 264.7 cells | Significant inhibition | [9] |
| TNF-α, IL-6, IL-1β mRNA | LPS-stimulated RAW 264.7 cells | Suppression | [9] |
Biological Activities and Signaling Pathways
This compound and its analogues exhibit a range of biological effects by modulating various cellular signaling pathways.
Anticancer Activity
This compound has been shown to preferentially induce cell death in colon cancer cells compared to normal colon epithelial cells[7]. Its anticancer effects are mediated through several mechanisms:
-
Induction of Endoplasmic Reticulum (ER) Stress: FAD induces ER stress, leading to the activation of the unfolded protein response (UPR). Prolonged ER stress can trigger apoptosis[7].
-
Oxidative Stress: Some this compound analogues induce apoptosis by increasing the release of lactate dehydrogenase (LDH) and malondialdehyde (MDA) content, while reducing superoxide dismutase (SOD) activity, leading to an accumulation of oxidative stress[5].
-
PI3K/AKT/mTOR Pathway Inhibition: In human oral squamous cell carcinomas, this compound has been shown to suppress cell growth by inducing apoptotic cell death accompanied by the dephosphorylation of PI3K, AKT, mTOR, and p70S6K[10].
This compound-Induced Cancer Cell Death Pathways
Caption: Mechanisms of this compound-induced anticancer activity.
Anti-inflammatory Activity
This compound exerts anti-inflammatory effects by targeting key inflammatory signaling pathways:
-
MAPK and JAK-STAT Pathway Attenuation: In LPS-stimulated murine macrophages, FAD inhibits the production of pro-inflammatory molecules by suppressing the JNK, ERK, and STAT signaling pathways[9][11].
-
NF-κB Pathway Inhibition: this compound and its precursor, falcarinol, have been shown to inhibit the NF-κB signaling pathway, which is a crucial regulator of inflammation and is implicated in carcinogenesis[12]. This inhibition leads to the downregulation of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α, as well as COX-2[12].
This compound's Anti-inflammatory Signaling Pathways
Caption: this compound's modulation of inflammatory signaling.
Conclusion
The synthetic methodologies and biological insights presented in these application notes provide a solid foundation for researchers engaged in the study of this compound and its analogues. The detailed protocols and summary of quantitative data offer practical guidance for the synthesis and evaluation of these compounds. Furthermore, the elucidation of the underlying signaling pathways will aid in the rational design of novel analogues with enhanced therapeutic properties for drug development.
References
- 1. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Total Synthesis of Chiral this compound Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
- 10. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Note: Quantification of Falcarindiol using Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Falcarindiol (FaDOH) is a naturally occurring polyacetylenic oxylipin found predominantly in plants of the Apiaceae family, such as carrots (Daucus carota).[1][2] This bioactive compound has garnered significant interest within the scientific community due to its diverse pharmacological properties, including anti-inflammatory, anticancer, and antidiabetic effects.[3] this compound has been shown to modulate several key cellular signaling pathways, making it a promising candidate for further investigation in drug development. This application note provides a detailed protocol for the quantification of this compound in biological matrices using liquid chromatography-mass spectrometry (LC-MS), summarizes quantitative data, and illustrates its known signaling pathways.
Quantitative Data Summary
The concentration of this compound can vary significantly depending on the plant source, genotype, and growing conditions. The following table summarizes reported concentrations of this compound in carrots.
| Plant Source | Genotype/Variety | This compound Concentration (mg/kg Fresh Weight) | Reference |
| Carrot (Daucus carota) | Not Specified | 4.8 - 69.5 | [4] |
| Carrot (Daucus carota) | 27 different cultivars | 7.0 - 40.6 (as part of total polyacetylenes) | [4] |
| Carrot (Daucus carota) | Not Specified | 6 - 60 | [4] |
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from a plant matrix.
1. Sample Preparation: Extraction from Plant Material
This protocol is adapted from methods developed for the extraction of polyacetylenes from carrots.[4]
-
Materials:
-
Lyophilized and homogenized plant sample (e.g., carrot root)
-
Ethyl acetate
-
n-pentane
-
Diethyl ether
-
Anhydrous sodium sulfate
-
Centrifuge
-
Rotary evaporator
-
Solid Phase Extraction (SPE) silica cartridges (500 mg)
-
-
Procedure:
-
Perform an accelerated solvent extraction (ASE) on the lyophilized sample using ethyl acetate.
-
Concentrate the resulting extract in vacuo.
-
For further purification, dissolve the dried extract in n-pentane.
-
Centrifuge the solution to remove any insoluble material.
-
Apply the supernatant to a silica SPE cartridge.
-
Wash the cartridge with a solution of n-pentane/diethyl ether (e.g., 60:40, v/v) to elute the fraction containing this compound.
-
Evaporate the collected fraction to dryness under a stream of nitrogen.
-
Reconstitute the dried residue in an appropriate solvent (e.g., methanol or mobile phase) for LC-MS analysis.
-
2. Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis
This protocol outlines a general method for the quantification of this compound. Optimization may be required depending on the specific instrumentation used.
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Q-TOF) equipped with an Electrospray Ionization (ESI) source
-
-
LC Parameters:
-
Column: A reversed-phase C18 column is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from a lower to a higher percentage of Mobile Phase B over a total run time of approximately 40 minutes can achieve baseline separation of this compound from other polyacetylenes.[5]
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min).
-
Injection Volume: 5-10 µL.
-
-
MS Parameters:
-
Ionization Mode: Negative Electrospray Ionization (ESI-) is often preferred for polyacetylenes.[5]
-
Multiple Reaction Monitoring (MRM): For quantitative analysis, MRM is the method of choice. Based on fragmentation studies, the following transitions for this compound can be used:
-
Data Analysis: Quantification is typically performed by constructing a calibration curve using an authentic this compound standard.
-
Signaling Pathways and Mechanisms of Action
This compound has been shown to exert its biological effects through the modulation of several key signaling pathways.
1. Anti-Inflammatory Pathways
This compound exhibits anti-inflammatory properties by inhibiting major pro-inflammatory signaling cascades. In murine macrophages, it has been demonstrated to suppress the lipopolysaccharide (LPS)-induced activation of the JNK, ERK, and STAT signaling pathways.[7][8] This leads to a reduction in the expression of pro-inflammatory mediators such as iNOS, TNF-α, IL-6, and IL-1β.[7] this compound is also an inhibitor of cyclooxygenase-1 (COX-1) and COX-2, key enzymes in the inflammatory response.[2] Furthermore, it can inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and neoplastic transformation.[2]
Caption: this compound's anti-inflammatory mechanism.
2. Anticancer Pathways
This compound has demonstrated anticancer activity through multiple mechanisms. It can enhance the chemosensitivity of hepatocellular carcinoma cells to cisplatin by down-regulating the STAT3/PTTG1 signaling pathway.[1] Additionally, this compound can induce endoplasmic reticulum (ER) stress, leading to the activation of the unfolded protein response (UPR) and subsequent apoptosis in cancer cells.[9] This effect is correlated with the accumulation of ubiquitinated proteins, suggesting an interference with proteasome function.[9]
Caption: Anticancer mechanisms of this compound.
3. Metabolic Regulation Pathway
This compound has also been shown to influence lipid metabolism. It activates the peroxisome proliferator-activated receptor-gamma (PPARγ), a key regulator of lipid metabolism and adipogenesis.[10] This activation leads to an increased expression of the cholesterol transporter ABCA1.[10] This mechanism may contribute to both the anticancer and antidiabetic properties of this compound by affecting lipid redistribution and potentially inducing ER stress in cancer cells.[10]
Caption: this compound's role in metabolic regulation.
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound from sample collection to data analysis.
Caption: Workflow for this compound quantification.
This application note provides a comprehensive overview of the quantification of this compound using mass spectrometry, including detailed protocols and a summary of its biological significance. The provided methods and information will be a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development who are interested in the analysis and biological activities of this promising compound.
References
- 1. This compound Enhances Cisplatin Chemosensitivity of Hepatocellular Carcinoma via Down-Regulating the STAT3-Modulated PTTG1 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Characterisation of polyacetylenes isolated from carrot (Daucus carota) extracts by negative ion tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
- 8. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential of Falcarindiol: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Falcarindiol, a naturally occurring polyacetylene found predominantly in plants of the Apiaceae family, such as carrots and celery, has garnered significant scientific interest for its diverse pharmacological activities. This document provides a comprehensive overview of in vitro assays to assess the bioactivity of this compound, complete with detailed experimental protocols and a summary of key quantitative data. The information presented herein is intended to serve as a practical guide for researchers investigating the therapeutic potential of this promising natural compound.
Summary of this compound's In Vitro Bioactivity
This compound has demonstrated a range of biological effects in vitro, including anti-cancer, anti-inflammatory, neuroprotective, and antimicrobial properties. The following tables summarize the quantitative data from various studies, offering a comparative look at its potency across different biological systems.
Table 1: Anti-Cancer Activity of this compound
| Cell Line | Assay | IC50 / Effective Concentration | Reference |
| Hccc-9810 | Anti-proliferation | IC50: 0.46 μM (for analogue (3R,8S)-2i) | [1] |
| MDA-MB-231, MDA-MB-468 | Cell Viability | Significant decrease at 3, 6, 12, 24 μM | [2] |
| HCT116, SW480 (colorectal cancer) | Cell Death | Significant induction at low micromolar concentrations | [3] |
| FHC (normal colon epithelial) | Cell Death | No significant cell death at 5–10 μM | [3] |
| Caco-2 (intestinal cancer) | Cell Proliferation | 50% inhibition at 10-20 μg/mL | [4] |
Table 2: Anti-Inflammatory Activity of this compound
| Target/Assay | Cell Line / System | IC50 / Effective Concentration | Reference |
| COX-1 Inhibition | In vitro assay | IC50: 0.3 µM | [5] |
| COX-2 Inhibition | Colon cancer and epithelial cells, LPS-stimulated RAW 264.7 macrophages | Effective inhibitor | [5][6] |
| iNOS-mediated NO production | LPS-activated BV-2 and microglia | Dose-dependent reduction | [7] |
| Pro-inflammatory Cytokine Inhibition (IL-6, IL-1β, TNF-α) | Not specified | This compound has been shown to inhibit their formation | [6][8] |
Table 3: Antimicrobial Activity of this compound
| Organism | Assay | MIC (Minimum Inhibitory Concentration) | Reference |
| Trichophyton rubrum | Broth microdilution | 1.56–50 μg/ml | [9] |
| Trichophyton mentagrophytes | Broth microdilution | 1.56–100 μg/ml | [9] |
| Microsporum canis | Broth microdilution | 1.56–100 μg/ml | [9] |
| Gram-positive & Gram-negative bacteria | Not specified | Falcarinol (related polyacetylene) showed MIC of 18.8-37.6 μg/mL | [10] |
Key Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.
Experimental Protocols
This section provides detailed methodologies for key in vitro assays to evaluate the bioactivity of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a widely used colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Workflow:
Protocol:
-
Cell Seeding: Seed cells (e.g., HCT116, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound solutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.
COX-1/COX-2 Inhibition Assay
This assay determines the ability of this compound to inhibit the activity of cyclooxygenase enzymes, which are key mediators of inflammation.
Protocol:
-
Reagent Preparation: Prepare a reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0), heme, and the respective COX-1 or COX-2 enzyme. Prepare a solution of the substrate, arachidonic acid.
-
Incubation with Inhibitor: In a 96-well plate, add the reaction buffer, enzyme, and various concentrations of this compound or a known inhibitor (e.g., indomethacin). Incubate for a short period (e.g., 15 minutes) at room temperature.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Measurement: The production of prostaglandin E2 (PGE2), a product of the COX reaction, can be measured using a colorimetric or fluorescent-based assay kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the amount of nitrite, a stable and nonvolatile breakdown product of NO, in cell culture supernatants.
Protocol:
-
Cell Culture and Stimulation: Plate murine macrophage cells (e.g., RAW 264.7) in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) to induce NO production and incubate for 24 hours.
-
Sample Collection: Collect the cell culture supernatant.
-
Griess Reaction: In a new 96-well plate, mix 50 µL of the supernatant with 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 5-10 minutes at room temperature, protected from light.
-
Color Development: Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) and incubate for another 5-10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Determine the concentration of nitrite in the samples and calculate the percentage of NO production inhibition.
Antibacterial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus) in a suitable broth (e.g., Mueller-Hinton Broth) to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of this compound: In a 96-well microtiter plate, perform a two-fold serial dilution of this compound in the broth.
-
Inoculation: Add the bacterial inoculum to each well. Include a positive control (bacteria without this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria.
These protocols provide a foundation for the in vitro investigation of this compound's bioactivities. Researchers are encouraged to optimize these methods based on their specific experimental needs and cell lines. The promising data gathered to date warrant further exploration of this compound as a potential therapeutic agent.
References
- 1. Synthesis, Anticancer Activity, Structure-Activity Relationship and Mechanistic Investigations of this compound Analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 9. Synergistic activity of the combination of this compound and itraconazole in vitro against dermatophytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Evaluating the Antibacterial Properties of Polyacetylene and Glucosinolate Compounds with Further Identification of Their Presence within Various Carrot (Daucus carota) and Broccoli (Brassica oleracea) Cultivars Using High-Performance Liquid Chromatography with a Diode Array Detector and Ultra Performance Liquid Chromatography-Tandem Mass Spectrometry Analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
Animal Models for In Vivo Assessment of Falcarindiol's Therapeutic Potential
Application Notes & Protocols for Researchers
Introduction
Falcarindiol (FaDOH), a polyacetylenic oxylipin naturally found in plants of the Apiaceae family, such as carrots and celery, has garnered significant scientific interest for its diverse pharmacological activities. Preclinical in vivo studies have demonstrated its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent. This document provides detailed application notes and experimental protocols for utilizing relevant animal models to investigate the in vivo effects of this compound, aimed at researchers, scientists, and professionals in drug development.
Anti-Cancer Effects: Colorectal Cancer Model
A widely used and effective model for studying the chemopreventive effects of this compound on colorectal cancer (CRC) is the azoxymethane (AOM)-induced colorectal cancer model in rats.[1][2][3] This model mimics key aspects of human colorectal carcinogenesis.
Experimental Protocol: AOM-Induced Colorectal Cancer in Rats
Animal Model:
-
Species and Strain: Male Fischer 344 (F344) rats are commonly used.[2][4]
-
Age: Animals are typically 5 weeks old at the start of the study.[2][4]
-
Acclimatization: Allow a one-week acclimatization period upon arrival.[4]
-
Housing: House animals under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
Experimental Design:
-
Dietary Groups: Divide rats into a control group receiving a standard rat diet (SRD) and a treatment group receiving SRD supplemented with this compound and Falcarinol (FaOH).[2][3] A common ratio is 1:1.[2]
-
Dosage: Effective dosages have been reported as 7 µg FaOH and 7 µg FaDOH per gram of feed, as well as dose-ranging studies with 0.16, 0.48, 1.4, 7, or 35 µg of each compound per gram of feed.[2][3]
-
Diet Acclimatization: Start the specialized diets two weeks before the first AOM injection and continue throughout the experiment.[2][3]
-
Carcinogen Induction: Induce colorectal cancer by subcutaneous injections of azoxymethane (AOM). The protocol typically involves two injections of AOM (e.g., 15 mg/kg body weight) administered one week apart.
-
Study Duration: The experimental period is typically 18-19 weeks after the first AOM injection.[1][3]
-
Endpoint Analysis: At the end of the study, euthanize the rats and collect colon tissues for analysis.
-
Macroscopic Lesions: Count and measure the size of all macroscopic polyps and tumors.[3][5]
-
Aberrant Crypt Foci (ACF): Stain the colon with methylene blue and count the number of ACF, which are precursors to polyps.[1][2] Categorize ACF by size (e.g., <7 crypts and >7 crypts).[2]
-
Histopathology: Process tissue samples for histological examination to confirm the nature of the lesions.
-
Gene Expression Analysis: Perform RT-qPCR on tissue biopsies to analyze the expression of relevant biomarkers.[2]
-
Quantitative Data Summary
| Animal Model | Treatment Group | Key Findings | Reference |
| AOM-induced F344 rats | 7 µg FaOH + 7 µg FaDOH / g feed | Reduced number of neoplastic lesions and slowed polyp growth. | [1][3] |
| AOM-induced F344 rats | 7 µg FaOH + 7 µg FaDOH / g feed | 83% reduction in tumors larger than 3 mm. | [3] |
| AOM-induced F344 rats | Dose-response (0.16-35 µg/g feed) | Dose-dependent decrease in the number of small and large ACF. | [2] |
| AOM-induced F344 rats | 7 µg FaOH + 7 µg FaDOH / g feed | Downregulation of NF-κB and downstream inflammatory markers (TNFα, IL-6, COX-2). | [2][6] |
Anti-Inflammatory and Hepatoprotective Effects
The anti-inflammatory properties of this compound are often studied in conjunction with its anti-cancer effects in the AOM-induced rat model.[2][7] Additionally, a carbon tetrachloride (CCl₄)-induced hepatotoxicity model in mice has been used to demonstrate its hepatoprotective and anti-inflammatory potential.[8]
Experimental Protocol: CCl₄-Induced Hepatotoxicity in Mice
Animal Model:
-
Species and Strain: Male mice (specific strain may vary).
-
Acclimatization and Housing: Standard laboratory conditions.
Experimental Design:
-
Treatment Groups:
-
Vehicle control group.
-
This compound-treated group.
-
CCl₄-only group.
-
This compound pre-treatment followed by CCl₄ administration group.
-
-
Dosage and Administration: Administer this compound orally (e.g., 100 mg/kg).[8]
-
Hepatotoxicity Induction: Administer a single intraperitoneal injection of CCl₄ (e.g., in corn oil).
-
Endpoint Analysis:
-
Serum Analysis: Collect blood to measure serum levels of alanine transaminase (ALT) and aspartate transaminase (AST) as indicators of liver damage.[8]
-
Liver Homogenate Analysis: Measure levels of thiobarbituric acid reactive substances (TBARS) as a marker of lipid peroxidation.[8] Analyze the formation of lipid peroxidation biomarkers like hexanoyl-lysine and 4-hydroxy-2(E)-nonenal-histidine adducts.[8]
-
Enzyme Activity Assays: Measure the activity of phase 2 drug-metabolizing enzymes such as glutathione S-transferase (GST) and NAD(P)H: quinone oxidoreductase 1 in liver, small intestine, kidney, and lung tissues.[8]
-
Western Blot Analysis: Analyze the expression of GST subunits (e.g., GSTA4).[8]
-
Quantitative Data Summary
| Animal Model | Treatment Group | Key Findings | Reference |
| CCl₄-induced hepatotoxicity in mice | 100 mg/kg this compound (oral) | Significantly suppressed the increase in serum ALT and AST activity. | [8] |
| CCl₄-induced hepatotoxicity in mice | 100 mg/kg this compound (oral) | Decreased hepatic TBARS levels and formation of lipid peroxidation adducts. | [8] |
| Mice | 100 mg/kg this compound (oral) | Increased GST and NAD(P)H: quinone oxidoreductase 1 activities in multiple tissues. | [8] |
Antimicrobial Effects: Burned Mouse Model of Infection
To evaluate the in vivo efficacy of this compound against bacterial infections, a burned mouse model infected with Pseudomonas aeruginosa has been successfully employed.[9]
Experimental Protocol: P. aeruginosa Infection in Burned Mice
Animal Model:
Experimental Design:
-
Burn Injury: Create a non-lethal thermal injury on the dorsal side of the mice.
-
Bacterial Inoculation: Subcutaneously inject a suspension of P. aeruginosa (e.g., 5 × 10⁷ CFU) into the burned area.[9]
-
Treatment Groups:
-
Infected, saline-treated control group.
-
Infected, this compound-treated group(s).
-
-
Dosage and Administration: Administer this compound intraperitoneally at varying doses (e.g., 10 mg/kg body weight) starting at a specific time point post-infection (e.g., 12 hours).[9]
-
Endpoint Analysis:
-
Survival Rate: Monitor and record the survival of the mice daily for a defined period (e.g., 6 days).[9]
-
Quantitative Data Summary
| Animal Model | Treatment Group | Key Findings | Reference |
| Burned C57BL/6J mice infected with P. aeruginosa | 10 mg/kg this compound (i.p.) | Significantly reduced mortality compared to the control group. | [9] |
| Burned C57BL/6J mice infected with P. aeruginosa | Higher dose of this compound | Resulted in a 100% survival rate. | [9] |
Signaling Pathways and Visualizations
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is crucial for elucidating its mechanism of action.
NF-κB Signaling Pathway in Inflammation and Cancer
This compound has been shown to downregulate the NF-κB signaling pathway, which is a critical regulator of inflammation and is often constitutively active in cancer cells.[2][6] This downregulation leads to a decrease in the expression of pro-inflammatory cytokines and enzymes.
Caption: this compound's inhibition of the NF-κB signaling pathway.
MAPK and JAK-STAT Signaling in Macrophages
In vitro studies using murine macrophages have shown that this compound can attenuate the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the JNK, ERK, and STAT signaling pathways.[10][11][12]
References
- 1. ergo-log.com [ergo-log.com]
- 2. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]
- 3. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 4. Effect of the dietary polyacetylenes falcarinol and this compound on the gut microbiota composition in a rat model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-induced rats - Food & Function (RSC Publishing) [pubs.rsc.org]
- 6. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. vbn.aau.dk [vbn.aau.dk]
- 8. Dietary diacetylene this compound induces phase 2 drug-metabolizing enzymes and blocks carbon tetrachloride-induced hepatotoxicity in mice through suppression of lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Virulence-Inhibiting Herbal Compound this compound Significantly Reduced Mortality in Mice Infected with Pseudomonas aeruginosa [mdpi.com]
- 10. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells | Semantic Scholar [semanticscholar.org]
- 12. This compound inhibits LPS-induced inflammation via attenuating MAPK and JAK-STAT signaling pathways in murine macrophage RAW 264.7 cells. | University of Kentucky College of Arts & Sciences [mcl.as.uky.edu]
Falcarindiol: A Promising Natural Compound for Inducing Apoptosis in Colorectal Cancer Cells
Application Notes and Protocols for Researchers
Audience: Researchers, scientists, and drug development professionals.
Introduction: Falcarindiol (FaDOH) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots and celery. Recent studies have highlighted its potential as a chemotherapeutic agent, demonstrating a selective cytotoxic effect on colorectal cancer (CRC) cells while exhibiting lower toxicity towards normal colon epithelial cells.[1][2] This document provides a comprehensive overview of the application of this compound in inducing apoptosis in CRC cells, including quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Data Presentation
The cytotoxic and pro-apoptotic effects of this compound have been quantified in several studies. The following tables summarize the key findings for easy comparison.
Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines
| Cell Line | IC50 Value (µM) | Treatment Duration (hours) | Assay Method |
| HCT-116 | 1.7 | 48 | MTS Assay |
| HT-29 | 13.2 | 48 | MTS Assay |
| SW480 | Not explicitly quantified, but showed dose-dependent cell death | 48 | Trypan Blue Exclusion |
Data compiled from multiple sources indicating the concentration of this compound required to inhibit the growth of 50% of the cancer cell population.[3]
Table 2: Apoptosis Induction by a Dichloromethane Fraction Containing this compound
| Cell Line | Treatment | Apoptosis Rate (%) | Control Apoptosis Rate (%) |
| HCT-116 | 5 µg/ml for 48h | 36.5 | 3.9 |
This study utilized a dichloromethane fraction of Oplopanax elatus, of which this compound is a major active constituent.
Signaling Pathways and Molecular Mechanisms
This compound primarily induces apoptosis in colorectal cancer cells through the induction of endoplasmic reticulum (ER) stress and the subsequent activation of the unfolded protein response (UPR).[1][2] This targeted mechanism appears to be more pronounced in cancer cells, which may explain the observed selective toxicity.[4]
The proposed signaling cascade is as follows:
Caption: this compound-induced apoptosis signaling pathway in colorectal cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to assess the effects of this compound on colorectal cancer cells.
Cell Culture and Maintenance
-
Cell Lines: HCT-116 and HT-29 human colorectal carcinoma cell lines.
-
Culture Medium: Minimal Essential Medium (MEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin.[5]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculturing: When cells reach 80-90% confluency, they are passaged using trypsin-EDTA.
Cell Viability Assay (MTS Assay)
This protocol is used to determine the cytotoxic effects of this compound and to calculate the IC50 value.
Caption: Experimental workflow for the MTS cell viability assay.
-
Materials:
-
HCT-116 or HT-29 cells
-
96-well culture plates
-
Complete culture medium
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
-
-
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the existing medium from the wells and replace it with 100 µl of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).
-
Incubate the plate for 48 hours at 37°C.[3]
-
Add 20 µl of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C, protected from light.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Materials:
-
Treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with desired concentrations of this compound for 24-48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
-
Western Blot Analysis for ER Stress and Apoptosis Markers
This technique is used to detect changes in the expression levels of key proteins involved in the this compound-induced apoptotic pathway.
-
Materials:
-
Treated and control cell lysates
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-GRP78, anti-CHOP, anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse treated and control cells and determine the protein concentration.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
-
Conclusion
This compound demonstrates significant potential as an anti-cancer agent against colorectal cancer by inducing apoptosis through the ER stress pathway. The provided data and protocols offer a solid foundation for researchers to further investigate its therapeutic efficacy and mechanism of action. Future studies could explore the synergistic effects of this compound with existing chemotherapeutic drugs and its in vivo efficacy in preclinical models.[1]
References
- 1. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jcdr.net [jcdr.net]
Application Notes and Protocols for Investigating Falcarindiol as a Potential Cancer Chemopreventive Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Falcarindiol (FaDOH) is a naturally occurring polyacetylenic oxylipin found in various plants of the Apiaceae family, such as carrots, celery, and parsley. Emerging research has highlighted its potential as a cancer chemopreventive agent due to its cytotoxic and anti-inflammatory properties.[1][2] This document provides detailed application notes and experimental protocols for researchers interested in investigating the anti-cancer effects of this compound. The information compiled herein is based on peer-reviewed scientific literature and aims to facilitate the design and execution of relevant in vitro and in vivo studies.
This compound has been shown to exert its anti-cancer effects through multiple mechanisms, including the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways involved in cancer progression.[3][4] Notably, it has been demonstrated to downregulate the NF-κB signaling pathway and its downstream inflammatory markers, activate the Keap1-Nrf2 antioxidant response pathway, and induce endoplasmic reticulum (ER) stress, ultimately leading to cancer cell death.[1][2] Furthermore, studies have shown its efficacy in animal models of colorectal cancer, where it reduces the formation of aberrant crypt foci (ACF) and tumor development in a dose-dependent manner.[1][2][5][6]
These notes provide a summary of the quantitative data on this compound's efficacy, detailed protocols for key experiments, and visual representations of the involved signaling pathways to guide further research into its potential as a chemopreventive and therapeutic agent.
Data Presentation: Quantitative Efficacy of this compound
The following tables summarize the quantitative data on the anti-cancer effects of this compound from various studies.
Table 1: In Vitro Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HCT-116 | Colorectal Cancer | 1.7 | [3][4] |
| HT-29 | Colorectal Cancer | 13.2 | [3] |
| Caco-2 | Colorectal Adenocarcinoma | 10-20 µg/mL (~25-50 µM) | [7][8] |
| MDA-MB-231 | Breast Cancer | ~6 | [9] |
| MDA-MB-468 | Breast Cancer | ~6 | [9] |
| SKBR3 | Breast Cancer | ~6 | [9] |
| Hep-G2 | Hepatocellular Carcinoma | Micromolar range | [10] |
| H-4-II-E | Rat Hepatoma | Micromolar range | [10] |
| B16 | Mouse Melanoma | 2.9 µg/mL (~7.25 µM) | [9] |
Table 2: In Vivo Efficacy of this compound in an Azoxymethane (AOM)-Induced Rat Model of Colorectal Cancer
| This compound Dose (µg/g of feed) | Average Number of Small ACF (<7 crypts) | Average Number of Large ACF (>7 crypts) | Total Number of Macroscopic Neoplasms | Reference |
| 0 (Control) | ~180 | ~25 | ~15 | [1] |
| 0.16 | ~160 | ~20 | ~12 | [1] |
| 0.48 | ~140 | ~18 | ~10 | [1] |
| 1.4 | ~120 | ~15 | ~8 | [1] |
| 7 | ~100 | ~10 | ~5 | [1] |
| 35 | ~80 | ~8 | ~3 | [1] |
Table 3: Cellular Effects of this compound on Cancer Cells
| Cell Line | Effect | This compound Concentration | Result | Reference |
| HCT-116 | Apoptosis Induction | 5 µg/mL (Dichloromethane fraction) | 36.5% apoptosis (vs. 3.9% in control) | [3][4] |
| HCT-116 | Cell Cycle Arrest | 5 µg/mL (Dichloromethane fraction) | 32.6% of cells in G2/M phase (vs. 23.4% in control) | [3][4] |
| HT-29 | Cell Cycle Arrest | 40 µg/mL (Extract) | 27.6% of cells in G2/M phase (vs. 14.7% in control) | [3] |
| HT-29 | Cell Cycle Arrest | 60 µg/mL (Extract) | 37.5% of cells in G2/M phase (vs. 14.7% in control) | [3] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the chemopreventive potential of this compound.
1. Cell Viability Assay (Resazurin-Based)
This protocol is adapted from a study on this compound's effect on human mesenchymal stem cells and HT-29 cells.[11]
-
Materials:
-
Cancer cell line of interest (e.g., HCT-116, HT-29)
-
Complete culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Resazurin-based cell viability assay kit (e.g., Tox8, Sigma-Aldrich)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
Prepare serial dilutions of this compound in culture medium. The final solvent concentration should be kept constant across all wells and should not exceed a non-toxic level (e.g., 0.1% DMSO).
-
Replace the medium in the wells with 100 µL of the prepared this compound dilutions or control medium (with solvent only).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
-
Following incubation, add the resazurin reagent to each well according to the manufacturer's instructions (typically 10-20 µL per well).
-
Incubate the plate for an additional 1-4 hours at 37°C.
-
Measure the absorbance or fluorescence of each well using a microplate reader at the appropriate wavelengths (e.g., for resazurin, absorbance at 570 nm and 600 nm, or fluorescence at ~560 nm excitation and ~590 nm emission).
-
Calculate cell viability as a percentage relative to the solvent-treated control cells.
-
2. Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is a standard method for detecting apoptosis by flow cytometry.
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound or a vehicle control for the desired duration (e.g., 24 or 48 hours).
-
Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.
-
Wash the cells twice with cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
This protocol outlines a standard procedure for analyzing cell cycle distribution using propidium iodide.[12][13][14][15][16]
-
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
6-well plates
-
Cold 70% ethanol
-
Phosphate-buffered saline (PBS)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described in the apoptosis assay.
-
Harvest the cells by trypsinization and centrifugation.
-
Wash the cells once with PBS.
-
Fix the cells by adding the cell pellet dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer. The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis
This is a general protocol for detecting protein expression levels. Specific antibody concentrations and incubation times may need to be optimized.
-
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against NF-κB p65, COX-2, cleaved caspase-3, cyclin A, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Lyse the cell pellets in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
-
5. Real-Time Quantitative PCR (RT-qPCR)
This protocol is for measuring the gene expression levels of target genes.
-
Materials:
-
Treated and untreated cell pellets
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., TNFα, IL-6, COX-2) and a housekeeping gene (e.g., GAPDH, ACTB)
-
RT-qPCR instrument
-
-
Procedure:
-
Extract total RNA from the cell pellets using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reactions with the qPCR master mix, primers, and cDNA.
-
Run the qPCR program on an RT-qPCR instrument.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
-
Visualizations: Signaling Pathways and Experimental Workflow
Signaling Pathways Modulated by this compound
Caption: Key signaling pathways modulated by this compound in cancer cells.
Experimental Workflow for Evaluating this compound's Chemopreventive Potential
Caption: General experimental workflow for investigating this compound.
Disclaimer: These protocols are intended as a guide and may require optimization for specific cell lines, equipment, and reagents. It is essential to include appropriate controls in all experiments to ensure the validity of the results. Researchers should adhere to all relevant laboratory safety guidelines.
References
- 1. mdpi.com [mdpi.com]
- 2. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Differential effects of falcarinol and related aliphatic C(17)-polyacetylenes on intestinal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ucl.ac.uk [ucl.ac.uk]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 16. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
Application Notes and Protocols: Falcarindiol in Combination Therapy with 5-Fluorouracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synergistic effects of Falcarindiol (FAD) in combination with the chemotherapeutic agent 5-Fluorouracil (5-FU) for the treatment of cancer, with a primary focus on colorectal cancer. Detailed protocols for key experimental procedures are included to facilitate further research and development in this promising area of oncology.
Introduction
This compound, a natural polyyne found in plants such as carrots and Devil's Club, has demonstrated significant anticancer properties.[1][2] Notably, it exhibits a potent synergistic effect when combined with the widely used chemotherapeutic drug, 5-fluorouracil, enhancing its efficacy in killing cancer cells.[1][2][3][4] This combination therapy presents a promising strategy to potentially lower the required dosage of 5-FU, thereby reducing its associated side effects, and to overcome drug resistance.[3][4] The primary mechanism of action for this compound involves the induction of endoplasmic reticulum (ER) stress, which leads to apoptotic cell death.[1][2][3]
Mechanism of Action
This compound exerts its anticancer effects by disrupting proteasome function, leading to an accumulation of ubiquitinated proteins.[1][2] This accumulation triggers the Unfolded Protein Response (UPR) and induces ER stress, ultimately culminating in caspase-dependent apoptosis.[1][2] 5-Fluorouracil, a pyrimidine analog, primarily acts by inhibiting thymidylate synthase and incorporating its metabolites into RNA and DNA, leading to cell death.[5] The combination of FAD-induced ER stress and 5-FU's cytotoxic mechanisms results in a synergistic enhancement of cancer cell killing.[3][6]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound and 5-Fluorouracil
| Cell Line | Treatment | Concentration | Effect | Reference |
| HCT-116 (Colon Cancer) | This compound | 1.7 µM | IC50 | [7] |
| HCT-116 (Colon Cancer) | 5-Fluorouracil | 23.41 µM | IC50 | [8] |
| HCT-116 (Colon Cancer) | 5-Fluorouracil + 3 µM this compound | Various | Enhanced cytotoxic effect of 5-FU at lower concentrations | [3] |
| HT-29 (Colon Cancer) | This compound | 13.2 µM | IC50 | [7] |
| MDA-MB-231 (Breast Cancer) | 5-Fluorouracil + 1 µM this compound | Various | Significantly stronger cytotoxic effect of 5-FU | [6] |
Table 2: Apoptosis Induction by this compound and 5-Fluorouracil in HCT-116 Colon Cancer Cells
| Treatment | Concentration | Duration | Apoptotic Cells (Early + Late) | Reference |
| Control | - | 48h | ~10% | [9] |
| This compound | 6 µM | 48h | 69.4% | [9] |
| 5-Fluorouracil | 50 µM | 72h | Significant increase vs. control | [1][10] |
| Diosmetin + 5-FU | IC50 doses | 72h | 45% | [11] |
Note: Direct comparative data for apoptosis induction by the FAD and 5-FU combination in a single study is not available in the provided search results. The data presented is from individual studies on each compound and a study on a different combination.
Table 3: In Vivo Tumor Growth Inhibition
| Xenograft Model | Treatment | Dosage | Outcome | Reference |
| HCT-116 | This compound | 15mg/kg | Significant inhibition of tumor growth | [12] |
| HCT-116 | 5-Fluorouracil + Selumetinib + 3Gy Radiation | 100mg/kg (5-FU) | Time to triple tumor volume increased to 22.9 days from 7.1 days (vehicle) | [13] |
| Hepatocellular Carcinoma | 5-Fluorouracil + CP-25 | 20 mg/kg (5-FU) | Tumor weight inhibition rate of 73.68% for the combination | [14] |
Note: Specific quantitative in vivo data for the direct combination of this compound and 5-fluorouracil was not detailed in the search results. The data presented reflects the individual efficacy of this compound and the in vivo potentiation of 5-FU by other agents.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and 5-fluorouracil, alone and in combination, on cancer cells.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
This compound (FAD)
-
5-Fluorouracil (5-FU)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.
-
Prepare serial dilutions of FAD and 5-FU in culture medium. For combination studies, prepare a fixed concentration of one drug with serial dilutions of the other.
-
Remove the medium from the wells and add 100 µL of the drug solutions (single agents or combinations). Include untreated control wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control and determine the IC50 values.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with this compound and 5-fluorouracil.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
6-well plates
-
This compound (FAD)
-
5-Fluorouracil (5-FU)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of FAD, 5-FU, or their combination for 48-72 hours.
-
Harvest the cells by trypsinization and collect the culture supernatant (containing floating cells).
-
Wash the cells twice with cold PBS and centrifuge at 500 x g for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (~1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.
Protocol 3: Western Blot Analysis for ER Stress Markers
Objective: To detect the expression levels of ER stress-related proteins (e.g., GRP78, CHOP, spliced XBP1) following treatment.
Materials:
-
Cancer cell line (e.g., HCT-116)
-
This compound (FAD)
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-GRP78, anti-CHOP, anti-XBP1s, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Treat cells with FAD at the desired concentrations and time points.
-
Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize the expression of the target proteins.
Visualizations
Caption: Combined Signaling Pathway of this compound and 5-Fluorouracil.
Caption: Experimental Workflow for Combination Therapy Evaluation.
References
- 1. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel PPARγ Modulator this compound Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-Fluorouracil Suppresses Colon Tumor through Activating the p53-Fas Pathway to Sensitize Myeloid-Derived Suppressor Cells to FasL+ Cytotoxic T Lymphocyte Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy contributes to this compound-induced cell death in breast cancer cells with enhanced endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. papalab.ucsf.edu [papalab.ucsf.edu]
- 13. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Targeting STAT/MAPK Signaling Pathways with Falcarindiol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Falcarindiol (FAD) is a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots and Cnidium officinale. Emerging research has highlighted its potential as a bioactive compound with anti-inflammatory and anti-cancer properties. Mechanistic studies have revealed that this compound exerts its effects by modulating key cellular signaling pathways, including the Signal Transducer and Activator of Transcription (STAT) and Mitogen-Activated Protein Kinase (MAPK) pathways.[1][2] These pathways are critical regulators of cell proliferation, differentiation, apoptosis, and inflammation, and their dysregulation is often implicated in various diseases, including cancer and chronic inflammatory conditions.[2][3]
These application notes provide a comprehensive overview of this compound's action on the STAT and MAPK signaling cascades, supported by quantitative data and detailed experimental protocols derived from published studies. The provided information is intended to guide researchers in designing experiments to investigate the therapeutic potential of this compound.
Mechanism of Action: Targeting STAT and MAPK Pathways
This compound has been shown to attenuate inflammatory and oncogenic signaling by inhibiting the phosphorylation and activation of key components of the STAT and MAPK pathways.
In lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells, this compound pretreatment has been demonstrated to suppress the activation of JNK, ERK, STAT1, and STAT3.[1][4] This inhibition leads to a downstream reduction in the expression of pro-inflammatory mediators, including inducible nitric oxide synthase (iNOS), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[1][2] Notably, this compound's inhibitory action appears selective, as it does not affect the LPS-induced activation of p38 MAPK or the NF-κB signaling pathway in these cells.[1][4]
In the context of cancer, particularly hepatocellular carcinoma (HCC), this compound has been found to down-regulate the STAT3-modulated Pituitary Tumor Transforming Gene 1 (PTTG1) pathway.[2] This leads to the inhibition of cancer cell proliferation and enhances chemosensitivity to standard therapeutic agents like cisplatin.[2] this compound's anti-cancer activity is also linked to its ability to induce apoptosis and autophagy through modulation of the PI3K/AKT/mTOR pathway and is associated with MAPK signaling, including ERK1/2 and p38.[5]
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | this compound Enhances Cisplatin Chemosensitivity of Hepatocellular Carcinoma via Down-Regulating the STAT3-Modulated PTTG1 Pathway [frontiersin.org]
- 3. A Resveratrol Analogue Promotes ERKMAPK–Dependent Stat3 Serine and Tyrosine Phosphorylation Alterations and Antitumor Effects In Vitro against Human Tumor Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Troubleshooting & Optimization
Improving Falcarindiol stability and solubility
Welcome to the technical support center for falcarindiol. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the handling and use of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to help improve the stability and solubility of this promising bioactive compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it of interest to researchers?
A1: this compound is a naturally occurring polyacetylenic oxylipin found in plants of the Apiaceae family, such as carrots, celery, and parsley. It has garnered significant research interest due to its diverse biological activities, including anti-inflammatory, anti-cancer, and anti-diabetic properties.[1][2][3] These effects are mediated through various signaling pathways, making it a valuable compound for therapeutic investigation.
Q2: What are the main challenges when working with this compound?
A2: The primary challenges in handling this compound are its inherent instability and poor aqueous solubility.[4] Being a polyacetylene, it is susceptible to degradation by heat, light, and oxidative conditions.[4] Its hydrophobic nature makes it difficult to dissolve in aqueous buffers, which is a common requirement for in vitro and in vivo experiments.
Q3: How should I store my this compound stock solutions?
A3: To ensure the stability of your this compound stock solution, it is recommended to store it at -20°C or -80°C in a tightly sealed container, protected from light.[5] For long-term storage (up to 6 months), -80°C is preferable. For shorter periods (up to 1 month), -20°C is sufficient.[5] It is also advisable to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[5]
Q4: In which solvents is this compound soluble?
A4: this compound is soluble in a variety of organic solvents. For quantitative data on its solubility, please refer to the data tables below.
Troubleshooting Guides
Issue 1: Low or No Biological Activity Observed in Experiments
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | This compound is sensitive to light, heat, and oxygen. Ensure all experimental steps are performed with minimal exposure to light. Use amber-colored vials and tubes. Prepare fresh dilutions from a frozen stock solution for each experiment. Avoid prolonged storage of diluted solutions, even at 4°C. |
| Incorrect Solvent | The solvent used to dissolve and dilute this compound can impact its activity. Ensure the final concentration of the organic solvent (e.g., DMSO, ethanol) in your cell culture medium or assay buffer is at a non-toxic level for your specific experimental system. |
| Precipitation of this compound | Due to its poor aqueous solubility, this compound may precipitate when added to aqueous buffers. Visually inspect your solutions for any signs of precipitation. Consider using a solubility enhancement technique if precipitation is observed. |
Issue 2: Difficulty Dissolving this compound in Aqueous Solutions
| Possible Cause | Troubleshooting Step |
| High Hydrophobicity | This compound is a lipophilic molecule with limited solubility in water. |
| 1. Use of Co-solvents: Prepare a concentrated stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into your aqueous buffer. Gentle warming to 37°C and sonication can aid in dissolution.[6] Ensure the final concentration of the organic solvent is compatible with your experimental system. | |
| 2. Cyclodextrin Complexation: Encapsulating this compound within cyclodextrins can significantly improve its aqueous solubility. Refer to the experimental protocols section for a general method. | |
| 3. Nanoformulation: Formulating this compound into nanoparticles or liposomes can enhance its solubility and stability in aqueous media. A protocol for preparing lipid-coated nanoparticles is provided in the experimental protocols section. |
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Concentration | Notes | Reference |
| Dimethyl sulfoxide (DMSO) | ≥ 52 mg/mL (≥ 200 mM) | Saturation unknown. | [5] |
| Ethanol | ≥ 26 mg/mL (≥ 100 mM) | Saturation unknown. | [5] |
| DMSO:PBS (pH 7.2) (1:1) | 0.5 mg/mL | A 1:1 mixture of DMSO and Phosphate Buffered Saline. | [6] |
| Chloroform, Dichloromethane, Ethyl Acetate, Acetone | Soluble | Qualitative data; specific concentrations not reported. |
Table 2: Stability of this compound Under Different Conditions
| Condition | Observation | Notes | Reference |
| Heat | Roasting fennel bulb slices at 160°C for 15 minutes resulted in an 81% decrease in this compound content. | This demonstrates the heat sensitivity of this compound. | [4] |
| Light | Polyacetylenes are known to be unstable in photolytic environments. | Specific degradation kinetics for this compound upon light exposure are not readily available and should be determined empirically. It is recommended to handle this compound in dim light. | [4] |
| pH | Polyacetylenes are generally unstable to pH changes. Reducing the pH of carrot juice from 6.13 to 3.5 resulted in better retention during storage. | The stability of this compound at different pH values should be evaluated for specific experimental conditions. | [4] |
| Oxidation | Polyacetylenes are susceptible to oxidation. | The use of antioxidants may help to improve stability. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term storage of the pure compound. | [4] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Materials:
-
This compound (solid)
-
Dimethyl sulfoxide (DMSO), sterile-filtered
-
Sterile, amber-colored microcentrifuge tubes
Procedure:
-
Weigh the desired amount of this compound in a sterile microcentrifuge tube under dim light.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution.
-
Aliquot the stock solution into sterile, amber-colored microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[5]
Protocol 2: General Method for this compound-Cyclodextrin Inclusion Complexation
This is a general protocol based on methods for other hydrophobic compounds. Optimization for this compound is recommended.
Materials:
-
This compound
-
β-cyclodextrin or a derivative such as Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized water
-
Ethanol
-
Magnetic stirrer and stir bar
-
Freeze-dryer
Procedure:
-
Dissolve the desired amount of cyclodextrin in deionized water with stirring. The amount of cyclodextrin will depend on the desired molar ratio (e.g., 1:1 or 1:2 this compound to cyclodextrin).
-
Dissolve this compound in a minimal amount of ethanol.
-
Slowly add the this compound solution to the stirring cyclodextrin solution.
-
Continue stirring the mixture at room temperature for 24-48 hours, protected from light.
-
Freeze the resulting solution and lyophilize using a freeze-dryer to obtain a solid powder of the this compound-cyclodextrin inclusion complex.
-
The complex can be reconstituted in an aqueous buffer for experimental use. The solubility should be tested at the desired concentration.
Protocol 3: Preparation of Lipid-Coated this compound Nanoparticles
This protocol is adapted from a published method for preparing this compound nanoparticles.[7][8]
Materials:
-
This compound
-
1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)
-
Cholesterol (Chol)
-
1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)
-
Ethanol (70%)
-
Chloroform
-
Deionized water
-
Scintillation vial
-
Sample concentrator (e.g., nitrogen evaporator)
-
Syringes
Procedure:
-
Prepare a stock solution of this compound in 70% ethanol (e.g., 250 µM).
-
In a scintillation vial, evaporate the ethanol from a known volume of the this compound stock solution using a sample concentrator to obtain a dry film of this compound.[7]
-
Prepare a lipid stock solution in chloroform containing DSPC, Chol, and DSPE-PEG2000 at a desired molar ratio (e.g., 43:50:5).[8]
-
Add the lipid stock solution to the vial containing the dried this compound and dissolve the film.
-
Evaporate the chloroform to form a thin lipid-drug film on the wall of the vial.
-
Hydrate the film with deionized water or a suitable buffer by vortexing or sonication. This will form a suspension of lipid-coated nanoparticles.
-
The size of the nanoparticles can be controlled by extrusion through polycarbonate membranes of a specific pore size.
-
Characterize the size and stability of the nanoparticles using techniques such as Dynamic Light Scattering (DLS).
Mandatory Visualization
Signaling Pathways
Below are diagrams of key signaling pathways known to be modulated by this compound.
Caption: this compound inhibits the NF-κB signaling pathway.
Caption: this compound activates the Keap1-Nrf2 antioxidant pathway.
Caption: this compound acts as a PPARγ agonist.
References
- 1. Activation of the Nrf2/ARE pathway via S-alkylation of cysteine 151 in the chemopreventive agent-sensor Keap1 protein by this compound, a conjugated diacetylene compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.glpbio.com [file.glpbio.com]
- 7. google.com [google.com]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Falcarindiol Resistance in Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with falcarindiol, particularly concerning the development of resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in cancer cells?
A1: this compound primarily induces cancer cell death through the induction of endoplasmic reticulum (ER) stress.[1] This leads to the activation of the unfolded protein response (UPR), which, when overwhelmed, triggers apoptosis. Additionally, this compound has been shown to inhibit the NF-κB signaling pathway, which is crucial for cancer cell survival and proliferation.[2][3] It also down-regulates the STAT3/PTTG1 pathway, further contributing to its anti-cancer effects.[4]
Q2: Are there any known mechanisms of resistance to this compound?
A2: While specific studies on cancer cell lines with acquired resistance to this compound are limited, potential mechanisms can be inferred from its mode of action and general principles of chemoresistance. These may include:
-
Upregulation of ER stress response genes: Cancer cells might adapt to this compound-induced ER stress by overexpressing chaperone proteins like GRP78, which help in protein folding and reduce the apoptotic signal.[1]
-
Constitutive activation of pro-survival signaling: Persistent activation of pathways like NF-κB can counteract the apoptotic signals induced by this compound.
-
Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCG2 (also known as BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[3][5]
Q3: Can this compound be used in combination with other chemotherapeutic agents?
A3: Yes, studies have shown that this compound can act synergistically with other chemotherapy drugs. For instance, it enhances the chemosensitivity of hepatocellular carcinoma cells to cisplatin.[4] Combining this compound with other agents could be a strategy to overcome resistance and enhance therapeutic efficacy.
Troubleshooting Guides
This section provides solutions to specific issues that may arise during your experiments with this compound.
Issue 1: Inconsistent IC50 Values for this compound
Symptoms:
-
High variability in the half-maximal inhibitory concentration (IC50) of this compound across replicate experiments.
-
Lack of a clear dose-dependent effect on cell viability.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Cell Seeding Density | Ensure a consistent and optimal cell seeding density for each experiment. Create a growth curve for your cell line to determine the exponential growth phase and seed accordingly. |
| Cell Health and Passage Number | Use cells that are healthy and within a consistent, low passage number range. Cells at high passage numbers can exhibit altered phenotypes and drug responses. |
| Compound Solubility | This compound is a lipophilic compound. Ensure it is fully dissolved in the solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh dilutions for each experiment. |
| Assay Incubation Time | The duration of drug exposure significantly impacts the IC50 value. Standardize the incubation time (e.g., 24, 48, or 72 hours) across all experiments. |
Issue 2: Cancer Cells Show Reduced Sensitivity to this compound Over Time
Symptoms:
-
A gradual increase in the IC50 value of this compound in a cancer cell line after continuous exposure.
-
Reduced induction of apoptosis markers (e.g., cleaved caspase-3) at previously effective concentrations.
Possible Causes and Solutions:
| Cause | Experimental Approach to Verify | Strategy to Overcome |
| Upregulation of GRP78 | Perform Western blot analysis to compare the expression levels of GRP78 in sensitive and suspected resistant cells. | Co-treat cells with this compound and a GRP78 inhibitor. |
| Activation of NF-κB Pathway | Use Western blotting to assess the phosphorylation and nuclear translocation of NF-κB p65 subunit. | Combine this compound with a known NF-κB inhibitor (e.g., parthenolide). |
| Overexpression of ABCG2 | Measure the expression of ABCG2 at the mRNA (qRT-PCR) and protein (Western blot, flow cytometry) levels. Perform a drug efflux assay using a known ABCG2 substrate (e.g., mitoxantrone). | Co-administer this compound with an ABCG2 inhibitor (e.g., Ko143). |
Data Presentation
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Reference |
| MDA-MB-231 | Breast Cancer | ~12 µM (at 24h) | [6] |
| MDA-MB-468 | Breast Cancer | ~18 µM (at 24h) | [6] |
| Caco-2 | Colorectal Adenocarcinoma | 10-20 µg/mL | [7] |
| HCT-116 | Colorectal Carcinoma | 1.7 µM | |
| HT-29 | Colorectal Adenocarcinoma | >50 µM | [8] |
| Hep-G2 | Hepatocellular Carcinoma | Micromolar range | [9] |
Note: IC50 values can vary depending on the specific assay conditions and incubation times.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT)
This protocol is for determining the cytotoxic effect of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final solvent concentration (e.g., DMSO) should not exceed 0.5%. Replace the medium in the wells with 100 µL of the medium containing different concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
XTT Assay:
-
Prepare the XTT labeling mixture according to the manufacturer's instructions.
-
Add 50 µL of the XTT mixture to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450-500 nm.[10]
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
This protocol is for detecting changes in protein expression levels (e.g., GRP78, p-p65, ABCG2).
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-GRP78, anti-phospho-p65, anti-ABCG2, or anti-β-actin as a loading control) overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[13][14]
Mandatory Visualizations
Caption: this compound's primary signaling pathways in cancer cells.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Experimental workflow for apoptosis analysis.
References
- 1. New trends for overcoming ABCG2/BCRP-mediated resistance to cancer therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of NF-κB signaling unveils novel strategies to overcome drug resistance in cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Chemotherapy Resistance Explained through Endoplasmic Reticulum Stress-Dependent Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and cytotoxic activity of a series of diacetylenic compounds related to this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 13. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 14. bosterbio.com [bosterbio.com]
Optimizing Falcarindiol Dosage for In Vivo Studies: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing falcarindiol dosage in in vivo studies. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in in vivo studies?
A1: The appropriate starting dose of this compound depends on the animal model and the research question. For anti-inflammatory studies in mice, intraperitoneal (i.p.) injections of 6 mg/kg and 10 mg/kg have been shown to be effective.[1] In a murine model of Pseudomonas aeruginosa infection, a 10 mg/kg i.p. dose resulted in a 90% survival rate, compared to 0% in the control group.[1] For cancer chemoprevention studies in rats, this compound has been administered through diet at concentrations ranging from 0.16 to 35 µg/g of feed.[2][3]
Q2: What is the best route of administration for this compound in vivo?
A2: The choice of administration route depends on the experimental design and target tissue. Intraperitoneal (i.p.) injection is a common method for achieving systemic exposure and has been used effectively in studies investigating the anti-inflammatory and anti-bacterial effects of this compound.[1] For long-term studies, such as cancer chemoprevention models, administration via diet is a less invasive and more clinically relevant approach.[2][4] Oral administration of this compound has been shown to be rapidly absorbed in humans.[5]
Q3: What are the known side effects or toxicity of this compound at higher doses?
A3: While this compound is generally considered to have a good safety profile at therapeutic doses, high concentrations can exhibit toxicity.[2][6] In vitro studies have shown that this compound can be toxic to human colon adenocarcinoma (HT-29) cells at concentrations above 50 µM and to human mesenchymal stem cells at concentrations above 20 µM.[7][8] However, in vivo studies in rats have shown no neurotoxic effects at doses up to 200 mg/kg.[8] It is crucial to perform dose-response studies to determine the optimal therapeutic window and avoid potential toxicity in your specific model.
Q4: Are there any known synergistic effects of this compound with other compounds?
A4: Yes, this compound has demonstrated synergistic effects with other compounds, particularly falcarinol. In vitro studies have shown that the combination of falcarinol and this compound results in a significantly increased cytotoxic activity against cancer cells.[4] This synergistic anti-proliferative effect has also been observed in vivo in a rat model of colorectal cancer.[2] When co-administered with the chemotherapeutic drug 5-fluorouracil, this compound exhibits strong synergistic killing of cancer cells.[9]
Troubleshooting Guides
Problem: Inconsistent or no observable effect of this compound in my in vivo experiment.
-
Possible Cause 1: Suboptimal Dosage. The effective dose of this compound can vary significantly between different animal models and disease states.
-
Solution: Conduct a dose-response study to determine the optimal concentration for your specific experimental conditions. Refer to the dosage tables below for guidance from published studies.
-
-
Possible Cause 2: Inappropriate Route of Administration. The route of administration can impact the bioavailability and tissue distribution of this compound.
-
Solution: Consider the target organ and the desired systemic exposure. For localized effects or to mimic dietary intake, oral administration or inclusion in the feed may be more appropriate than intraperitoneal injections.
-
-
Possible Cause 3: Purity and Stability of this compound. this compound is a polyacetylene, which can be unstable.
-
Solution: Ensure you are using a high-purity this compound preparation. Store it under appropriate conditions (e.g., protected from light and oxygen) to prevent degradation. Verify the integrity of your compound using analytical methods if possible.
-
Problem: Observed toxicity or adverse effects in the treated animals.
-
Possible Cause 1: Dosage is too high. As with any bioactive compound, high doses of this compound can lead to toxicity.[7][8]
-
Solution: Reduce the dosage. It is recommended to start with a lower dose and gradually increase it while closely monitoring the animals for any signs of distress.
-
-
Possible Cause 2: Solvent Toxicity. The vehicle used to dissolve and administer this compound could be causing adverse effects.
-
Solution: Ensure the solvent is well-tolerated by the animal model at the administered volume. Common solvents for in vivo administration of hydrophobic compounds include saline with a small percentage of ethanol or DMSO, followed by dilution in saline or corn oil. Always include a vehicle-only control group in your experiments.
-
Data Presentation
Table 1: Summary of this compound Dosages in In Vivo Anti-inflammatory and Anti-bacterial Studies
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Mice | Intraperitoneal (i.p.) | 6 mg/kg | Significantly higher survival rate in a P. aeruginosa infection model. | [1] |
| Mice | Intraperitoneal (i.p.) | 10 mg/kg | 90% survival rate in a P. aeruginosa infection model. | [1] |
Table 2: Summary of this compound Dosages in In Vivo Cancer Studies
| Animal Model | Administration Route | Dosage | Observed Effect | Reference |
| Rats | Diet | 0.16, 0.48, 1.4, 7, or 35 µg/g feed | Dose-dependent reduction in aberrant crypt foci and macroscopic neoplasms in a colorectal cancer model. | [2][3] |
| Rats | Diet | 7 µg/g feed | Significantly inhibited neoplastic transformations in the colon. | [2][4] |
| Mice | Intraperitoneal (i.p.) | 10 or 15 mg/kg/day | Significantly decreased tumor growth in a colorectal cancer xenograft model. | [9] |
| Mice | Intraperitoneal (i.p.) | 10 and 20 mg/kg | Anti-breast cancer effect in a tumor-xenograft model. | [10] |
Experimental Protocols
Protocol 1: Intraperitoneal Administration of this compound in a Murine Model of Sepsis
This protocol is adapted from a study investigating the effect of this compound on Pseudomonas aeruginosa pathogenicity.[1]
-
Preparation of this compound Solution:
-
Dissolve this compound in a minimal amount of ethanol.
-
Dilute the stock solution in sterile saline to the final desired concentration (e.g., to achieve a dosage of 10 mg/kg in a 400 µL injection volume). The final ethanol concentration in the injection solution should be low (e.g., 5%).
-
-
Animal Model:
-
Use an appropriate mouse model for sepsis or bacterial infection. The cited study used a burn wound infection model with P. aeruginosa.
-
-
Administration:
-
Administer the prepared this compound solution or vehicle control (saline with 5% ethanol) via intraperitoneal injection. In the cited study, administration began 12 hours post-infection.
-
-
Monitoring:
-
Monitor the survival of the mice daily for the duration of the experiment (e.g., 6-8 days).
-
Record any other relevant parameters, such as body weight and clinical signs of illness.
-
Protocol 2: Dietary Administration of this compound in a Rat Model of Colorectal Cancer
This protocol is based on studies investigating the chemopreventive effects of this compound on azoxymethane (AOM)-induced colorectal cancer in rats.[2][4]
-
Diet Preparation:
-
Prepare a standard rat diet supplemented with the desired concentration of this compound (e.g., 7 µg/g of feed).
-
Ensure homogenous mixing of the this compound within the feed to provide a consistent daily dose.
-
-
Animal Model:
-
Use a chemically-induced model of colorectal cancer, such as the AOM-induced rat model.
-
-
Administration:
-
Provide the this compound-supplemented diet or the standard control diet to the rats ad libitum.
-
In the cited studies, the special diet was started 14 days before the first AOM injection and continued throughout the experiment.
-
-
Induction of Carcinogenesis:
-
Administer the carcinogen (e.g., AOM) according to the established protocol. The cited study used subcutaneous injections of AOM.
-
-
Endpoint Analysis:
-
At the end of the study period, euthanize the animals and collect the colon tissue.
-
Analyze for the number and size of aberrant crypt foci (ACF) and macroscopic polyps/neoplasms.
-
Gene expression analysis of inflammatory markers can also be performed on the collected tissues.
-
Mandatory Visualization
Caption: this compound's inhibitory and inductive signaling pathways.
Caption: In vivo cancer chemoprevention experimental workflow.
References
- 1. Virulence-Inhibiting Herbal Compound this compound Significantly Reduced Mortality in Mice Infected with Pseudomonas aeruginosa [mdpi.com]
- 2. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 5. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Falcarindiol Degradation During Extraction
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the degradation of falcarindiol during extraction processes. This compound, a polyacetylene found in various plants of the Apiaceae family, is known for its bioactivity but also for its instability under certain conditions. This guide offers troubleshooting advice and detailed protocols to ensure the highest possible yield and purity of this valuable compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause this compound degradation during extraction?
A1: this compound is a sensitive molecule, and its degradation is primarily caused by exposure to heat, light, oxidative conditions, and unfavorable pH levels.[1] Polyacetylenes like this compound are unstable in oxidative, photolytic, or thermal environments, as well as in the presence of pH changes.
Q2: What is the ideal temperature range for extracting and storing this compound?
A2: To minimize thermal degradation, extraction should be performed at low temperatures. For storage of purified this compound, temperatures of -20°C are recommended.[2][3] Short-term storage of extracts is best at 4°C.[1] High temperatures can lead to significant losses; for instance, roasting fennel at 160°C resulted in an 81% decrease in this compound content.[1]
Q3: How does light affect this compound stability?
A3: this compound is susceptible to photolytic degradation. Therefore, all extraction and handling steps should be carried out under dim light or in complete darkness to prevent light-induced degradation reactions.
Q4: What is the optimal pH for this compound extraction?
A4: Acidic conditions can improve the extraction and stability of this compound. Research has shown that reducing the pH of carrot juice from its natural pH of 6.13 to 3.5 resulted in a better extraction of falcarinol-type polyacetylenes.[1]
Q5: Which solvents are recommended for this compound extraction?
A5: Due to its lipophilic nature, this compound is typically extracted using organic solvents. Ethyl acetate is a commonly used solvent for this purpose. Methanol can also be used, particularly for more polar polyacetylenes.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low this compound Yield | Thermal Degradation: Extraction performed at elevated temperatures. | Maintain low temperatures (e.g., 4°C) throughout the extraction process. Use refrigerated centrifuges and keep samples on ice. |
| Photodegradation: Exposure of samples or extracts to light. | Work under dim light or in a dark room. Use amber glassware or wrap containers in aluminum foil. | |
| Oxidation: Presence of oxygen during extraction and storage. | Degas solvents before use. Consider working under an inert atmosphere (e.g., nitrogen or argon). Store extracts under an inert gas blanket. | |
| Incorrect pH: Extraction performed at neutral or alkaline pH. | Acidify the extraction solvent or the plant material slurry to a pH of around 3.5. | |
| Incomplete Extraction: Insufficient solvent volume or extraction time. | Optimize the solid-to-solvent ratio and extraction time. Perform multiple extraction cycles. | |
| Presence of Degradation Products in Analysis (e.g., HPLC, LC-MS) | Sample Handling: Improper storage of plant material or extracts. | Freeze-dry fresh plant material immediately after harvesting and store at -80°C. Store extracts at -20°C or below. |
| Harsh Evaporation Conditions: High temperatures used during solvent removal. | Use a rotary evaporator at a low temperature (e.g., <30°C) and under vacuum. | |
| Inconsistent Results Between Batches | Variability in Plant Material: Differences in this compound content due to genetics, growing conditions, or harvest time. | Use a standardized and well-characterized plant source. If possible, analyze a small batch of the raw material for its this compound content before large-scale extraction. |
| Enzymatic Degradation: Activity of endogenous plant enzymes. | Blanching the plant material before extraction can inactivate enzymes, but this must be balanced against potential thermal degradation. Alternatively, using frozen plant material can minimize enzymatic activity. |
Data on Factors Affecting this compound Stability
The following table summarizes the key factors known to influence the stability of this compound during processing and extraction.
| Factor | Condition | Effect on this compound Stability | Reference |
| Temperature | High Temperature (e.g., 160°C) | Significant Degradation (e.g., 81% loss in roasted fennel) | [1] |
| Low Temperature (e.g., 4°C for storage) | Improved Retention | [1] | |
| Freezing (-20°C for storage) | Good for long-term stability of purified compound | [2][3] | |
| Light | Exposure to Light | Photolytic Degradation | [1] |
| Dim Light / Darkness | Recommended for all handling and extraction steps | ||
| pH | Acidic (e.g., pH 3.5) | Better Extraction and Retention | [1] |
| Neutral / Alkaline | Potential for Increased Degradation | ||
| Oxygen | Presence of Air | Oxidative Degradation | [1] |
| Inert Atmosphere (e.g., N₂) | Recommended to Prevent Oxidation |
Experimental Protocol: Extraction of this compound from Carrots
This protocol is designed to minimize degradation and maximize the yield of this compound.
1. Materials and Equipment:
-
Fresh carrots (or other this compound-rich plant material)
-
Freeze-dryer
-
Blender or grinder
-
Ethyl acetate (analytical grade, de-gassed)
-
Hydrochloric acid (HCl) for pH adjustment
-
Anhydrous sodium sulfate
-
Rotary evaporator with a temperature-controlled water bath
-
Refrigerated centrifuge
-
Amber glass bottles
-
Filtration apparatus (e.g., Büchner funnel with filter paper or vacuum filtration system)
-
pH meter
-
Ice bath
2. Procedure:
-
Step 1: Sample Preparation (in dim light)
-
Thoroughly wash and peel the fresh carrots.
-
Cut the carrots into small pieces and immediately freeze them at -80°C.
-
Lyophilize the frozen carrot pieces until completely dry.
-
Grind the freeze-dried carrot material into a fine powder.
-
-
Step 2: Extraction (in dim light)
-
Weigh the powdered carrot material and place it in an amber glass flask.
-
Add de-gassed ethyl acetate in a 1:10 solid-to-solvent ratio (w/v).
-
Adjust the pH of the slurry to approximately 3.5 by adding a small amount of dilute HCl, monitoring with a pH meter.
-
Place the flask in an ice bath on a magnetic stirrer and extract for 2-4 hours at 4°C.
-
-
Step 3: Filtration and Drying
-
Filter the mixture through a Büchner funnel to separate the extract from the solid residue.
-
Repeat the extraction of the residue one more time with fresh ethyl acetate to maximize the yield.
-
Combine the filtrates.
-
Add anhydrous sodium sulfate to the combined extract to remove any residual water. Let it stand for 30 minutes with occasional swirling, then filter again.
-
-
Step 4: Solvent Evaporation
-
Concentrate the dried extract using a rotary evaporator.
-
Ensure the water bath temperature does not exceed 30°C.
-
Evaporate the solvent until a concentrated oily residue is obtained.
-
-
Step 5: Storage
-
Transfer the final extract to an amber glass vial.
-
Flush the vial with nitrogen or argon gas to displace oxygen.
-
Seal the vial tightly and store it at -20°C or below until further analysis or purification.
-
Visualizations
Caption: Factors leading to the degradation of this compound.
Caption: Recommended workflow for this compound extraction.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
Technical Support Center: Falcarindiol Experiments - Cell Culture Contamination Issues
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address cell culture contamination issues that may arise during experiments with falcarindiol.
Frequently Asked Questions (FAQs)
Q1: My cell culture medium turned cloudy and yellow overnight after adding this compound. Is the this compound causing this?
A: While this compound can be cytotoxic at high concentrations, a rapid change in media color to yellow and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination.[1][2] Bacteria metabolize components of the media, leading to a swift drop in pH, which is indicated by the yellow color of the phenol red indicator.[1][2] The turbidity is due to the high number of bacteria.[1] It is more likely that a contaminant was introduced during your experiment rather than the this compound itself causing these specific changes.
Q2: I'm observing filamentous, web-like structures in my culture after this compound treatment. What could this be?
A: The presence of filamentous, thread-like structures is characteristic of fungal (mold) contamination.[1] Fungal contamination might not initially cause turbidity but will eventually appear as a fuzzy growth on the surface of the culture vessel.[1]
Q3: My cells are growing more slowly than usual and some appear stressed or have altered morphology, but the medium is clear. Could this be contamination?
A: This could be due to several factors. One possibility is mycoplasma contamination. Mycoplasmas are very small bacteria that do not cause the typical turbidity seen with other bacterial contaminations but can significantly alter cell growth, morphology, and metabolism.[1] Another possibility is chemical contamination, where impurities in the media, water, or even the this compound preparation itself could be causing cytotoxic effects.[3] Finally, this compound is known to affect cell proliferation and induce morphological changes in a dose-dependent manner, so it is crucial to differentiate between contamination and compound-specific effects.[4][5][6]
Q4: How can I confirm if my this compound stock solution is the source of contamination?
A: To test your this compound stock solution for microbial contamination, you can perform a sterility test. Add a small aliquot of your stock solution to a sterile, antibiotic-free culture medium and incubate it under the same conditions as your cell cultures.[1] If the medium becomes turbid or shows other signs of microbial growth, your stock solution is contaminated.[1]
Q5: What is the best way to sterilize my this compound stock solution?
A: Since this compound is a lipophilic compound, it is likely dissolved in an organic solvent like ethanol or DMSO. Autoclaving is not suitable for such solutions. The recommended method for sterilizing small volumes of heat-sensitive solutions is filtration. Use a 0.22 µm syringe filter to sterilize your this compound stock solution before adding it to your culture medium.[1]
Troubleshooting Guides
Guide 1: Investigating the Source of Contamination
This guide provides a systematic approach to identifying the source of contamination in your this compound experiments.
| Step | Action | Rationale |
| 1. Visual Inspection | Carefully observe the contaminated culture under a microscope. | Differentiating between bacterial (small, motile particles), fungal (filamentous structures), and yeast (budding, oval-shaped cells) contamination is the first step in identifying the source.[2] |
| 2. Review Aseptic Technique | Critically evaluate your entire experimental workflow for any breaches in aseptic technique. | Contamination is most often introduced through improper handling.[2] This includes working outside of a laminar flow hood, not properly sterilizing surfaces, and incorrect handling of pipettes and culture vessels. |
| 3. Reagent and Media Check | Test all reagents and media used in the experiment for contamination. | Sera, media, and buffers can be sources of contamination.[2] Test each component individually in sterile, antibiotic-free media. |
| 4. This compound Stock Sterility Test | As described in the FAQ, test your this compound stock solution for sterility. | The process of dissolving and handling the lipophilic this compound can introduce contaminants. |
| 5. Incubator and Equipment Check | Inspect and clean the incubator, water bath, and any other equipment that came into contact with your cultures. | Equipment can harbor microorganisms if not regularly and properly cleaned.[2] |
Guide 2: Differentiating Contamination from this compound-Induced Effects
| Observation | Possible Cause: Contamination | Possible Cause: this compound Effect | How to Differentiate |
| Reduced Cell Viability | Rapid cell death is often caused by bacterial or fungal contamination.[2] | This compound is cytotoxic at higher concentrations in various cell lines.[4][7][8] | Perform a dose-response experiment with a freshly prepared, sterile stock of this compound. Compare the results with the expected cytotoxicity data (see Table 2). |
| Changes in Cell Morphology | Some contaminants, like mycoplasma, can alter cell morphology.[1] | This compound can induce changes in cell morphology, including apoptosis-related changes.[9] | Use a mycoplasma detection kit to test your cultures. Observe untreated control cells alongside treated cells to distinguish compound-specific effects. |
| Slowed Cell Growth | Mycoplasma and low-level bacterial or fungal contamination can slow cell proliferation.[1] | This compound can inhibit cell proliferation in a dose-dependent manner.[4][5][10] | Regularly test for mycoplasma. Maintain a parallel culture without this compound to monitor normal growth rates. |
Data Presentation
Table 1: Common Types of Cell Culture Contamination and Their Indicators
| Contaminant | Key Indicators |
| Bacteria | - Rapid drop in pH (medium turns yellow)[2]- Cloudy/turbid medium[2]- Microscopic observation of small, motile rods or cocci[2] |
| Fungi (Mold) | - Visible filamentous mycelia, often forming a fuzzy mat[1]- Gradual change in pH |
| Yeast | - Medium may become cloudy- Microscopic observation of budding, oval or spherical particles |
| Mycoplasma | - No visible change in medium clarity[1]- Reduced cell growth rate[1]- Changes in cell morphology and metabolism[1] |
| Chemical | - No visible signs of microbial growth- Unexplained cytotoxicity or changes in cell behavior[3] |
Table 2: Reported Cytotoxicity of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 / Effective Concentration | Reference |
| Caco-2 | Human colorectal adenocarcinoma | 50% inhibition at 10-20 µg/mL | [4][5][10] |
| FHs 74 Int. | Normal human intestinal epithelial | 50% inhibition at 10-20 µg/mL | [4][5] |
| hMSCs | Human mesenchymal stem cells | No significant toxicity up to 20 µM; toxic above 50 µM | [11][12][13][14] |
| HT-29 | Human colorectal adenocarcinoma | Decreased viability above 20 µM | [11][12][13][14] |
| MDA-MB-231 | Human breast adenocarcinoma | Significant decrease in viability at 3, 6, 12, 24 µM | [13][15] |
| MDA-MB-468 | Human breast adenocarcinoma | Significant decrease in viability at 3, 6, 12, 24 µM | [13][15] |
| SKBR3 | Human breast adenocarcinoma | Induction of autophagy at 6 µM | [13][15] |
| MCF-10A | Non-tumorigenic human breast epithelial | No change in viability until 24 µM | [15] |
Experimental Protocols
Protocol 1: Preparation of a Sterile this compound Stock Solution
-
Materials:
-
This compound powder
-
Sterile, anhydrous ethanol (EtOH) or dimethyl sulfoxide (DMSO)
-
Sterile, microcentrifuge tubes
-
Sterile, 0.22 µm syringe filter
-
Sterile syringe
-
-
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile EtOH or DMSO to achieve the desired stock concentration (e.g., 250 mM as reported in one study).[12]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Draw the solution into a sterile syringe.
-
Attach a sterile 0.22 µm syringe filter to the syringe.
-
Filter the solution into a new sterile microcentrifuge tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and minimize the risk of contamination.
-
Store the aliquots at -20°C.[12]
-
Protocol 2: Mycoplasma Detection by PCR
This is a general protocol outline. It is recommended to use a commercial PCR mycoplasma detection kit and follow the manufacturer's instructions.
-
Sample Collection:
-
Collect 1 mL of cell culture supernatant from a culture that is 70-80% confluent and has been in culture for at least 72 hours without a media change.
-
-
DNA Extraction:
-
Extract DNA from the supernatant using the method specified in the kit, often a simple lysis and heat inactivation step.
-
-
PCR Amplification:
-
Prepare the PCR reaction mix containing the provided primers (which target conserved regions of the mycoplasma 16S rRNA gene), polymerase, dNTPs, and your extracted DNA.
-
Include positive and negative controls provided with the kit.
-
Run the PCR program according to the kit's instructions.
-
-
Analysis:
-
Analyze the PCR products by gel electrophoresis. The presence of a band of the correct size in your sample lane indicates mycoplasma contamination.
-
Mandatory Visualization
Caption: Troubleshooting workflow for cell culture contamination.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Cell Culture Contamination: 5 Common Sources and How to Prevent Them [capricorn-scientific.com]
- 3. Cell Culture Contamination | Thermo Fisher Scientific - SG [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. fileadmin.cs.lth.se [fileadmin.cs.lth.se]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 9. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differential effects of falcarinol and related aliphatic C(17)-polyacetylenes on intestinal cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. findresearcher.sdu.dk:8443 [findresearcher.sdu.dk:8443]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 15. glpbio.com [glpbio.com]
Technical Support Center: Investigating the Biphasic Effects of Falcarindiol in Cell Proliferation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Falcarindiol. Our goal is to help you navigate the complexities of its biphasic effects on cell proliferation and achieve reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the biphasic (hormetic) effect of this compound on cell proliferation?
A1: The biphasic effect, also known as hormesis, refers to a dose-response relationship where low concentrations of this compound stimulate cell proliferation, while high concentrations inhibit proliferation and can induce apoptosis. This phenomenon has been observed in various cancer cell lines, including Caco-2 intestinal cancer cells. For the related compound falcarinol, pro-proliferative effects were seen at concentrations of 1-10 µM, while concentrations above 20 µM led to decreased proliferation.[1][2][3]
Q2: In which cell lines has the biphasic effect of falcarinol-type polyacetylenes been observed?
A2: The hormetic effect of falcarinol-type polyacetylenes has been notably demonstrated in human intestinal cancer cells (Caco-2).[4] In contrast, normal human intestinal epithelial cells (FHs 74 Int.) did not exhibit this biphasic response and instead showed growth inhibition at concentrations above 1 μg/mL.[4] this compound has also been studied in human oral squamous cell carcinomas (YD-10B), colon cancer cells, and glioblastoma cells, where it primarily demonstrates anti-proliferative and pro-apoptotic effects.[5][6][7][8]
Q3: What are the known signaling pathways affected by this compound?
A3: this compound has been shown to modulate several key signaling pathways involved in cell proliferation, survival, and death:
-
PI3K/AKT/mTOR/p70S6K Pathway: In human oral squamous carcinoma cells, this compound suppresses cell growth and induces apoptosis by dephosphorylating key proteins in this pathway.[5][6]
-
Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR): this compound can induce apoptosis in colon cancer cells by causing ER stress and activating the UPR.[7][9] This is linked to the accumulation of ubiquitinated proteins, suggesting interference with proteasome function.[7][9]
-
NF-κB Pathway: Falcarinol-type polyacetylenes can downregulate NF-κB and its downstream inflammatory markers like TNFα, IL-6, and COX-2, which are implicated in cancer progression.[10]
-
Notch Pathway: In the context of neural stem cells, this compound has been shown to disrupt cellular homeostasis by suppressing the Notch signaling pathway.[8]
Q4: What is a typical concentration range to observe the biphasic effects of this compound?
A4: Based on studies with the related compound falcarinol in Caco-2 cells, a suggested starting range would be:
-
Anti-proliferative/apoptotic effects: Above 10 µM, with significant effects often seen at 20 µM and higher.[1][2][3]
For this compound specifically, a study on Caco-2 cells showed increased proliferation at 100 ng/mL (approximately 0.4 µM), with inhibitory effects observed at concentrations above 1 µg/mL.[4] It is crucial to perform a dose-response curve for your specific cell line to determine the precise concentration range for these effects.
Troubleshooting Guide
Issue 1: I am not observing the expected biphasic effect. My results only show dose-dependent inhibition.
-
Possible Cause 1: Inappropriate Concentration Range. You may be using concentrations that are all within the inhibitory range. The pro-proliferative effect occurs at very low concentrations.
-
Solution: Expand your dose-response curve to include much lower concentrations. We recommend starting from nanomolar (nM) concentrations and performing serial dilutions up to the micromolar (µM) range (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 5 µM, 10 µM, 20 µM, 50 µM).
-
-
Possible Cause 2: Cell Line Specificity. Not all cell lines exhibit a biphasic response to this compound. For instance, normal intestinal cells (FHs 74 Int.) have been shown to only exhibit growth inhibition.[4]
-
Solution: Confirm from the literature if a biphasic effect has been reported in your specific cell line. If not, you may be observing the expected cell-specific response.
-
-
Possible Cause 3: High Serum Concentration in Media. Fetal Calf Serum (FCS) in the culture medium can contain growth factors that may mask the subtle pro-proliferative effects of low-dose this compound.[4]
-
Solution: Consider reducing the FCS concentration in your treatment medium (e.g., to 0.5-1%). Ensure you have a proper vehicle control for the low-serum condition, as this change itself can affect cell proliferation.
-
Issue 2: High variability between replicate wells in my proliferation assay.
-
Possible Cause 1: this compound Instability or Precipitation. this compound is a lipophilic compound and may come out of solution at higher concentrations or after prolonged incubation in aqueous media.
-
Solution: Always prepare this compound solutions fresh from a concentrated stock in a suitable solvent like DMSO.[11] When diluting in media, vortex thoroughly. Visually inspect the media for any signs of precipitation before adding it to the cells. Minimize the time the diluted this compound solution sits before being added to the cells.[11]
-
-
Possible Cause 2: Inconsistent Cell Seeding. Uneven cell numbers across wells will lead to significant variability in proliferation measurements.
-
Solution: Ensure you have a single-cell suspension before seeding. Use a consistent cell seeding density and ensure cells are in the logarithmic growth phase at the time of treatment.[11]
-
-
Possible Cause 3: Edge Effects in Multi-well Plates. Wells on the outer edges of a 96-well plate are prone to evaporation, which can concentrate the compound and affect cell growth.
-
Solution: Avoid using the outermost wells of your plate for experimental conditions. Fill them with sterile PBS or media to maintain humidity.
-
Issue 3: My Western blot results for signaling pathway proteins (e.g., p-AKT, p-mTOR) are weak or inconsistent.
-
Possible Cause 1: Suboptimal Treatment Duration. The phosphorylation status of signaling proteins can change rapidly. Your chosen time point may be too early or too late to capture the peak effect.
-
Solution: Perform a time-course experiment. Treat your cells with an effective inhibitory concentration of this compound and collect lysates at multiple time points (e.g., 15 min, 30 min, 1h, 4h, 12h, 24h) to identify the optimal window for observing changes in protein phosphorylation.
-
-
Possible Cause 2: Protein Degradation. If high concentrations of this compound are inducing apoptosis, this can lead to the degradation of target proteins.[11]
-
Solution: Run a viability assay (e.g., Annexin V/PI staining) in parallel with your Western blot experiment to correlate the signaling changes with the onset of apoptosis. Include protease and phosphatase inhibitors in your lysis buffer.[11]
-
-
Possible Cause 3: General Western Blotting Technique Issues. Problems with protein extraction, transfer, or antibody dilutions can lead to poor results.
-
Solution: Ensure you are using a lysis buffer appropriate for your target proteins. Quantify protein concentration accurately and load equal amounts. Optimize primary and secondary antibody concentrations and include appropriate positive and negative controls.[11]
-
Data Presentation
Table 1: Biphasic Effects of Falcarinol on Caco-2 Cell Proliferation
| Concentration (µM) | Effect on Cell Proliferation | Other Observed Effects | Reference |
| 0.5 - 10 | Increased | Decreased expression of active caspase-3. | [1][2][3] |
| < 10 | No effect on cellular attachment | - | [1][2][3] |
| > 10 | - | Increased DNA single-strand breakage. | [1][2][3] |
| > 20 | Decreased | Increased expression of active caspase-3; increased cell detachment. | [1][2][3] |
Table 2: Inhibitory Effects of this compound on Different Cell Lines
| Cell Line | IC50 | Concentration for Significant Inhibition | Reference |
| HCT-116 (Colon Cancer) | 1.7 µM | 2 µM (68.8% inhibition) | [12] |
| HT-29 (Colon Cancer) | 13.2 µM | 10 µM | [12] |
| FHs 74 Int. (Normal Intestinal) | Not specified | > 1 µg/mL | [4] |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTS/MTT)
-
Cell Seeding: Seed cells (e.g., Caco-2) in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Preparation of this compound Solutions: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of working solutions by serial dilution in serum-reduced culture medium to achieve final desired concentrations (e.g., 0.1 µM to 100 µM). Prepare a vehicle control with the same final DMSO concentration.
-
Cell Treatment: After 24 hours, carefully remove the seeding medium and replace it with 100 µL of the prepared treatment or vehicle control media.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.
-
MTS/MTT Assay: Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well. Incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Normalize the absorbance values of treated wells to the vehicle control wells to determine the percentage of cell viability/proliferation.
Protocol 2: Western Blot for PI3K/AKT Pathway Analysis
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with an inhibitory concentration of this compound (determined from proliferation assays) and a vehicle control for the optimized duration.
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.
-
Sample Preparation: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer for 5 minutes.
-
SDS-PAGE and Transfer: Load the samples onto a polyacrylamide gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. Densitometry analysis can be used to quantify band intensity.
Visualizations
Caption: Workflow for investigating this compound's biphasic effects.
Caption: this compound inhibits the PI3K/AKT/mTOR signaling pathway.
Caption: this compound induces apoptosis via ER stress.
References
- 1. Biphasic effect of falcarinol on caco-2 cell proliferation, DNA damage, and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. abdn.elsevierpure.com [abdn.elsevierpure.com]
- 4. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas. | Semantic Scholar [semanticscholar.org]
- 7. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
Artifacts in Falcarindiol NMR and mass spectrometry analysis
Welcome to the technical support center for the analysis of falcarindiol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the NMR and mass spectrometry analysis of this polyacetylene.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts I might see in the 1H NMR spectrum of my this compound sample?
A1: The most common artifacts in the 1H NMR spectrum of a this compound sample are residual solvent peaks and water. It is crucial to use high-purity deuterated solvents. For instance, the residual peak for chloroform (CHCl3) in CDCl3 appears around 7.26 ppm.[1] Water can appear as a broad singlet, and its chemical shift is highly dependent on the solvent and temperature. Other potential impurities can arise from the extraction and purification process, such as residual solvents like acetone or ethyl acetate.[2] It is recommended to have a reference table of common laboratory solvent chemical shifts on hand for easy identification.[1][3]
Q2: My mass spectrometry data for this compound in positive electrospray ionization (ESI) mode doesn't show a clear protonated molecule [M+H]+. Is this normal?
A2: Yes, this is a common observation for this compound and related polyacetylenes. In positive ESI mode, this compound often undergoes in-source fragmentation, primarily through the loss of a water molecule. Therefore, the base peak you observe is likely the dehydrated ion, [M-H₂O+H]⁺.[4] It is also common to see adducts with sodium ([M+Na]⁺) as the predominant ion species, with little to no observation of the protonated molecule.[5]
Q3: I'm observing several unexpected peaks in my mass spectrum. What could they be?
A3: Unexpected peaks in the mass spectrum of this compound can be due to several factors:
-
Adducts: Besides the common sodium adducts, you might observe potassium ([M+K]⁺) or ammonium ([M+NH₄]⁺) adducts, depending on the solvents and additives used. It's also possible to see adducts with solvent molecules.
-
In-source Fragments: As mentioned, this compound is prone to in-source fragmentation. You may see fragments corresponding to specific bond cleavages.
-
Degradation Products: Polyacetylenes like this compound are sensitive to heat, light, and oxidation.[6] Observed peaks could be oxidation products (e.g., ketones, aldehydes) or polymerization products.
-
Impurities: Co-extracted compounds from the natural source (e.g., carrots) can also appear in the mass spectrum.
Q4: How can I confirm the identity of my isolated this compound?
A4: A combination of NMR spectroscopy and mass spectrometry is the best approach.
-
NMR: Compare your 1H and 13C NMR spectra with literature values for this compound. Key signals in the 1H NMR (in CDCl₃) include a triplet for the terminal methyl group around 0.88 ppm and multiplets for the vinyl protons around 5.4-6.0 ppm.
-
Mass Spectrometry: In negative ion mode ESI-MS/MS, this compound exhibits characteristic fragmentation patterns, including cleavages of the C3-C4 and C7-C8 bonds.[7] High-resolution mass spectrometry can provide an accurate mass measurement to confirm the elemental composition.
Troubleshooting Guides
NMR Spectroscopy Artifacts
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unidentified sharp singlets or multiplets | Residual solvent from purification (e.g., hexane, ethyl acetate, acetone) or contaminated NMR solvent. | 1. Check the purity of your deuterated solvent by running a blank spectrum. 2. Compare the chemical shifts of the unknown peaks to a table of common laboratory solvents.[1][3] 3. Ensure your sample is thoroughly dried under high vacuum to remove residual purification solvents. |
| Broad peak(s) in the spectrum | Presence of water or paramagnetic impurities. The sample may also be too concentrated. | 1. Use a freshly opened bottle of deuterated solvent or a solvent stored over molecular sieves. 2. If an exchangeable proton (e.g., -OH) is suspected, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The peak should diminish or disappear. 3. If paramagnetic impurities are suspected, filter the sample through a small plug of silica gel. 4. Dilute the sample. |
| Distorted peak shapes and poor resolution | Poor shimming of the spectrometer. | 1. Re-shim the spectrometer on your sample. 2. Ensure the sample is of sufficient volume and is centered in the NMR tube. |
| Signals from grease | Contamination from glassware. | 1. Use clean glassware that has not been in contact with grease. 2. If unavoidable, identify the characteristic broad signals of silicone grease. |
| Additional unexpected complex signals | Degradation of this compound (e.g., oxidation or polymerization). | 1. Store purified this compound at low temperatures (-20°C or below) and under an inert atmosphere (e.g., argon or nitrogen).[8] 2. Analyze the sample as quickly as possible after preparation. 3. Consider re-purifying the sample if significant degradation is suspected. |
Mass Spectrometry Artifacts
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Absence of [M+H]⁺ and presence of [M-H₂O+H]⁺ | In-source dehydration, common for this compound. | This is a characteristic of this compound and can be used for its identification.[4] Lowering the fragmentor/cone voltage may increase the relative abundance of the [M+H]⁺ ion, but it may still be a minor peak. |
| Multiple adduct ions (e.g., [M+Na]⁺, [M+K]⁺) | Presence of alkali metal salts in the sample or mobile phase. | 1. Use high-purity solvents and additives. 2. Be aware that glassware can be a source of sodium ions. 3. These adducts can be useful for confirming the molecular weight. |
| Unusual adducts (e.g., [M+CH₃CN+H]⁺) | Formation of adducts with solvent molecules. | 1. Identify the mass difference between the adduct and the expected molecular ion to deduce the adducting species. 2. Consider changing the mobile phase composition if adduct formation is problematic. |
| Numerous unexpected fragment ions in full scan mode | In-source fragmentation. | 1. Lower the fragmentor or cone voltage to reduce the energy in the ion source. 2. Compare the observed fragments to the known MS/MS fragmentation pattern of this compound to see if they are consistent. |
| Broad, unresolved peaks at high m/z | Polymerization of this compound. | 1. This indicates sample degradation. Prepare fresh samples for analysis. 2. Ensure proper storage of the compound. |
| Signals from co-eluting impurities | Incomplete purification. | 1. Optimize the chromatographic separation to resolve impurities. 2. If impurities are known, their mass spectra can be used to confirm their presence. Common impurities from carrot extracts include other polyacetylenes, carotenoids, and fatty acids. |
Quantitative Data Summary
Table 1: Common Adducts of this compound in ESI-MS
| Adduct/Ion | Formula | Mass-to-Charge Ratio (m/z) for this compound (C₁₇H₂₄O₂) - MW: 260.37 | Notes |
| Protonated Molecule | [M+H]⁺ | 261.18 | Often low abundance or absent in positive ESI. |
| Dehydrated Protonated Molecule | [M-H₂O+H]⁺ | 243.17 | Frequently observed as the base peak in positive ESI.[4] |
| Sodium Adduct | [M+Na]⁺ | 283.16 | Very common in positive ESI. |
| Potassium Adduct | [M+K]⁺ | 299.14 | Can be observed depending on sample purity and solvent contaminants. |
| Ammonium Adduct | [M+NH₄]⁺ | 278.21 | May be present if ammonium salts are used as mobile phase additives. |
| Deprotonated Molecule | [M-H]⁻ | 259.17 | The primary ion observed in negative ESI mode. |
Table 2: Characteristic MS/MS Fragments of this compound ([M-H]⁻) in Negative ESI Mode
| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Fragmentation Pathway | Reference |
| 259.2 | 203.1 | Cleavage of the C3-C4 bond | [7] |
| 259.2 | 107.0 | Cleavage of the C7-C8 bond | [7] |
| 259.2 | 105.0 | Cleavage of the C7-C8 bond | [7] |
Experimental Protocols
Protocol 1: Extraction and Purification of this compound from Carrots
This protocol is a general guideline based on commonly used methods.[7][8]
-
Preparation of Material: Fresh carrots are washed, peeled, and freeze-dried. The dried material is then ground into a fine powder.
-
Extraction: The powdered carrot material is extracted with a non-polar solvent such as methanol or a mixture of hexane and acetone (1:1).[4][9] The extraction can be performed at room temperature with stirring for several hours or by sonication.
-
Solvent Removal: The extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
Fractionation (Optional): The crude extract can be fractionated using liquid-liquid partitioning between hexane and an aqueous alcohol solution to remove more polar impurities.
-
Column Chromatography: The crude extract or hexane fraction is subjected to column chromatography on silica gel. Elution is typically performed with a gradient of increasing polarity, for example, using a hexane-ethyl acetate solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Preparative HPLC: Fractions containing this compound are pooled, concentrated, and further purified by preparative high-performance liquid chromatography (prep-HPLC) on a C18 column.[8] A mobile phase of acetonitrile and water is commonly used.
-
Purity Assessment: The purity of the isolated this compound is assessed by analytical HPLC and NMR spectroscopy.
-
Storage: Purified this compound should be stored at -20°C or below, under an inert atmosphere, and protected from light to prevent degradation.[8]
Visualizations
Caption: Troubleshooting logic for unexpected peaks.
Caption: this compound isolation workflow.
References
- 1. scs.illinois.edu [scs.illinois.edu]
- 2. researchgate.net [researchgate.net]
- 3. kgroup.du.edu [kgroup.du.edu]
- 4. Divergent fatty acid desaturase 2 is essential for this compound biosynthesis in carrot - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 9. jocpr.com [jocpr.com]
Technical Support Center: Synthesis of Falcarindiol
Welcome to the technical support center for the synthesis of Falcarindiol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to improve the yield and purity of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to achieve a high yield of this compound?
A1: The most successful and commonly employed synthetic strategies for this compound and its analogues are the Cadiot-Chodkiewicz coupling and the BINOL-promoted asymmetric addition of alkynes to aldehydes. These methods allow for the stereoselective construction of the chiral centers in this compound.
Q2: My this compound sample appears to be degrading over time. What are the common causes and how can I prevent this?
A2: this compound, being a polyacetylene, is susceptible to degradation. Key factors contributing to its instability include exposure to light (photodecomposition), heat (thermally unstable), oxygen (oxidation), and significant pH changes. To mitigate degradation, it is recommended to store purified this compound in an inert solvent like ethanol at low temperatures (-20°C or below) and under an inert atmosphere (e.g., argon or nitrogen), while also protecting it from light.
Q3: I am observing a low yield in my Cadiot-Chodkiewicz coupling reaction. What are the potential reasons for this?
A3: Low yields in the Cadiot-Chodkiewicz coupling can stem from several factors. Homocoupling of the terminal alkyne or the haloalkyne is a common side reaction. The purity of the copper(I) catalyst is crucial, as its oxidation can hinder the reaction. The choice of base and solvent also plays a significant role. It is essential to use a well-degassed solvent and maintain an inert atmosphere throughout the reaction to prevent oxidative side reactions.
Q4: How can I effectively purify my synthesized this compound?
A4: Purification of this compound is typically achieved through a combination of chromatographic techniques. Initial purification can be performed using column chromatography on silica gel.[1] This is often followed by preparative High-Performance Liquid Chromatography (HPLC) to obtain high-purity this compound (>98%).[2][3]
Troubleshooting Guide
Low Reaction Yield
| Issue | Potential Cause | Suggested Solution |
| Low yield in BINOL-promoted alkyne addition | 1. Inactive catalyst due to moisture or air exposure. 2. Suboptimal solvent choice. 3. Incorrect reaction temperature or time. | 1. Ensure all glassware is oven-dried and the reaction is performed under a strict inert atmosphere (argon or nitrogen). Use anhydrous solvents. 2. Toluene has been reported as an effective solvent for similar reactions.[4] 3. Optimize reaction temperature and monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. |
| Low yield in Cadiot-Chodkiewicz coupling | 1. Homocoupling side reactions. 2. Oxidized or impure copper(I) catalyst. 3. Inappropriate base or solvent. | 1. Use a slow addition of the alkyne to the reaction mixture. Ensure the use of a suitable amine base. 2. Use freshly purchased, high-purity copper(I) bromide or chloride. 3. A mixture of methanol and an amine like n-butylamine or piperidine is commonly used. Ensure solvents are deoxygenated. |
| Overall low yield of this compound | 1. Degradation of the product during workup or purification. 2. Incomplete reaction at one or more steps. | 1. Perform workup and purification steps at low temperatures and protect the product from light. Use degassed solvents. 2. Monitor each reaction step by TLC or other analytical methods to ensure complete conversion of the starting material before proceeding to the next step. |
Experimental Protocols
BINOL-Promoted Asymmetric Alkyne Addition for a this compound Analogue
This protocol is adapted from a reported synthesis of this compound analogues and can be optimized for this compound itself.[4]
Materials:
-
(R)-BINOL
-
Dicyclohexylamine (Cy₂NH)
-
Diethylzinc (ZnEt₂) in hexane
-
Anhydrous diethyl ether (Et₂O)
-
Titanium(IV) isopropoxide (Ti(OⁱPr)₄)
-
Appropriate aldehyde and terminal alkyne precursors
-
Anhydrous solvents
Procedure:
-
In a flame-dried flask under an argon atmosphere, dissolve (R)-BINOL and dicyclohexylamine in anhydrous diethyl ether.
-
Slowly add diethylzinc solution at room temperature and stir for 16 hours.
-
Add titanium(IV) isopropoxide and stir for an additional 2 hours at room temperature.
-
Cool the mixture and add the aldehyde, followed by the terminal alkyne.
-
Stir the reaction at room temperature for 4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Cadiot-Chodkiewicz Coupling for this compound Synthesis
This is a generalized protocol based on the Cadiot-Chodkiewicz reaction used in the total synthesis of (3R,8S)-falcarindiol.[5]
Materials:
-
1-Bromoalkyne precursor
-
Terminal alkyne precursor (e.g., 3(R)-(tert-butyldiphenylsilyloxy)-1-penten-4-yne)
-
Copper(I) chloride (CuCl)
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Ethylamine (aqueous solution)
-
Methanol (MeOH)
-
Tetra-n-butylammonium fluoride (TBAF)
-
Tetrahydrofuran (THF)
Procedure:
-
Dissolve the 1-bromoalkyne and the terminal alkyne in methanol.
-
Add an aqueous solution of ethylamine, followed by copper(I) chloride and hydroxylamine hydrochloride.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Once the reaction is complete, perform a standard aqueous workup.
-
After extraction and drying, remove the silyl protecting group (if present) using TBAF in THF.
-
Purify the final product by column chromatography.
Purification of this compound
Column Chromatography:
-
Stationary Phase: Silica gel 60.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically effective. Start with a low polarity mixture (e.g., 9:1 n-hexane:ethyl acetate) and gradually increase the polarity.[1]
Preparative High-Performance Liquid Chromatography (HPLC):
-
Column: A reverse-phase C18 column is commonly used.[3]
-
Mobile Phase: A gradient of water and acetonitrile (ACN), both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.05%), is often employed. A typical gradient could be starting from 25% ACN and increasing to 100% ACN over 55 minutes.[3]
-
Detection: UV detection at 210 nm and 254 nm.[3]
Signaling Pathways and Experimental Workflows
This compound Synthesis Workflow
References
- 1. znaturforsch.com [znaturforsch.com]
- 2. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 4. Total Synthesis of Chiral this compound Analogues Using BINOL-Promoted Alkyne Addition to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Validation & Comparative
Validating Falcarindiol's Anticancer Effects in Xenograft Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of falcarindiol's anticancer effects in xenograft models, with a focus on colorectal and hepatocellular carcinoma. The data presented is compiled from preclinical studies to offer an objective overview of its performance against other alternatives, supported by experimental data.
Efficacy of this compound in Colorectal Cancer Xenograft Models
This compound has demonstrated significant tumor growth inhibition in colorectal cancer xenograft models. Notably, it exhibits a synergistic effect when combined with the standard chemotherapeutic agent 5-fluorouracil (5-FU).
Quantitative Data Summary
| Treatment Group | Dosage | Tumor Growth Inhibition | Key Biomarker Modulation | Reference |
| This compound | 15 mg/kg/day | Significant reduction in tumor volume from day 19 onwards. | - | |
| This compound + 5-Fluorouracil | This compound: 3 µM (in vitro) | Strong synergistic killing of cancer cells. | - | |
| Control (Vehicle) | - | - | - |
Note: In vivo quantitative data for the combination of this compound and 5-Fluorouracil in xenograft models requires further investigation to provide specific tumor growth inhibition percentages.
Experimental Protocol: HCT116 Colorectal Cancer Xenograft Model
This protocol outlines the methodology for establishing a colorectal cancer xenograft model using HCT116 cells to evaluate the in vivo efficacy of this compound.
-
Cell Culture: HCT116 human colorectal cancer cells are cultured in an appropriate medium until they reach the exponential growth phase.
-
Animal Model: Immunodeficient mice (e.g., athymic nude mice) are used to prevent graft rejection.
-
Tumor Cell Implantation: A suspension of HCT116 cells (typically 1 x 10^6 cells in 50 µl of PBS) is injected subcutaneously into the flanks of the mice.
-
Treatment Administration:
-
This compound is administered intraperitoneally at a specified dosage (e.g., 10 or 15 mg/kg/day).
-
The control group receives a vehicle solution.
-
Treatment commences on a designated day post-implantation.
-
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The formula (Length × Width²) / 2 is commonly used to calculate tumor volume.
-
Data Analysis: Tumor growth curves are plotted for each treatment group. The percentage of tumor growth inhibition is calculated at the end of the study.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines and approval of an Institutional Animal Care and Use Committee (IACUC).
Signaling Pathways Modulated by this compound in Colorectal Cancer
This compound's anticancer activity in colorectal cancer is associated with the induction of Endoplasmic Reticulum (ER) stress and the inhibition of the NF-κB signaling pathway.
Caption: this compound's mechanism in colorectal cancer.
Efficacy of this compound in Hepatocellular Carcinoma Xenograft Models
In hepatocellular carcinoma (HCC), this compound has been shown to enhance the chemosensitivity of cancer cells to cisplatin, a commonly used chemotherapeutic agent.
Quantitative Data Summary
| Treatment Group | Dosage | Tumor Volume Reduction | Tumor Weight Reduction | Key Biomarker Modulation | Reference |
| Cisplatin (DDP) | - | Significant | Significant | - | |
| Cisplatin (DDP) + this compound | - | More significant than DDP alone | More significant than DDP alone | Downregulation of p-STAT3 and PTTG1 | |
| Control (Vehicle) | - | - | - | - |
Note: Specific dosages for the in vivo xenograft study were not detailed in the provided search results.
Experimental Protocol: Hepatocellular Carcinoma Xenograft Model
The following protocol describes the establishment of an HCC xenograft model to assess the synergistic effects of this compound and cisplatin.
-
Cell Culture: Human HCC cell lines (e.g., Huh7, LM3) are cultured in appropriate media.
-
Animal Model: Immunodeficient mice (e.g., nude mice) are utilized.
-
Tumor Cell Implantation: HCC cells are injected subcutaneously into the mice.
-
Treatment Groups: Mice are randomized into control, cisplatin-only, and cisplatin plus this compound groups.
-
Treatment Administration:
-
Cisplatin and this compound are administered at predetermined dosages and schedules.
-
The control group receives a vehicle.
-
-
Tumor Measurement: Tumor volume and body weight are measured regularly.
-
Endpoint Analysis: At the end of the study, tumors are excised and weighed. Immunohistochemistry may be performed to analyze the expression of relevant biomarkers (e.g., Ki67).
-
Ethical Approval: All procedures involving animals must be approved by an ethics committee.
Signaling Pathways Modulated by this compound in Hepatocellular Carcinoma
This compound enhances cisplatin's efficacy in HCC by down-regulating the STAT3/PTTG1 signaling pathway. It also shows involvement of the PI3K/AKT/mTOR pathway in other cancer types, which may be relevant.
Caption: this compound's impact on HCC signaling pathways.
Experimental Workflow for Xenograft Model Studies
The following diagram illustrates a generalized workflow for conducting xenograft model studies to evaluate the efficacy of anticancer compounds like this compound.
Caption: General experimental workflow for xenograft studies.
A Comparative Analysis of Falcarindiol and Falcarinol Cytotoxicity for Cancer Research
An objective guide for researchers, scientists, and drug development professionals on the cytotoxic properties of two promising natural polyacetylenes.
Falcarindiol (FaDOH) and Falcarinol (FaOH) are naturally occurring polyacetylenic oxylipins predominantly found in Apiaceae family vegetables, such as carrots, celery, and parsnip. Both compounds have garnered significant attention in cancer research due to their demonstrated anti-inflammatory and cytotoxic activities. While structurally similar, their potency and mechanisms of action exhibit critical differences that are essential for consideration in experimental design and drug development. This guide provides a detailed comparison of their cytotoxic effects, supported by experimental data and mechanistic insights.
Quantitative Data Summary: Cytotoxicity Comparison
Multiple in vitro studies have demonstrated that Falcarinol is generally a more potent cytotoxic agent than this compound across various cancer cell lines. However, their effects can be concentration-dependent and may be enhanced through synergistic interactions.
| Compound | Cell Line | Effect | Effective Concentration | Reference |
| Falcarinol (FaOH) | Intestinal Cancer Cells (CaCo-2) | Growth Inhibition | > 1 µg/mL (~4 µM) | [1] |
| Intestinal Cancer Cells (CaCo-2) | Decreased Proliferation | 2.5 µg/mL | [2] | |
| Intestinal Cancer Cells (CaCo-2) | Biphasic: Increased Proliferation | 1-10 µM | [3][4] | |
| Intestinal Cancer Cells (CaCo-2) | Biphasic: Decreased Proliferation, Apoptosis | > 20 µM | [3][4] | |
| Intestinal Cell Lines | Cytotoxic Activity | 4 µM - 10 µM | [5] | |
| Lymphocytic Leukaemia Cells | High Cytotoxicity | Not specified | [5] | |
| This compound (FaDOH) | Human Colon Adenocarcinoma (HT-29) | Toxic Activity | > 50 µM | [1][5] |
| Human Mesenchymal Stem Cells (hMSC) | Toxic Effect | > 20 µM | [1][5] | |
| Intestinal Cancer Cells (CaCo-2) | 50% Inhibition of Basal Response | 10-20 µg/mL | [2] | |
| Various Cancer Cell Lines | Moderate Cytotoxicity | 40 µM | [5] | |
| FaOH + FaDOH | Intestinal Cancer Cells (CaCo-2) | Synergistic Growth Inhibition | Various Ratios (e.g., 1:1, 1:5) | [6][7] |
Comparative Cytotoxicity Analysis
The data consistently indicates that Falcarinol exhibits higher cytotoxic potency at lower concentrations compared to this compound.[1][2][8] For instance, Falcarinol can inhibit the proliferation of Caco-2 intestinal cancer cells at concentrations as low as 2.5-4 µM, whereas this compound requires significantly higher concentrations (>50 µM in HT-29 cells) to achieve a toxic effect.[1][2][5]
A noteworthy characteristic of Falcarinol is its biphasic, or hormetic, effect observed in Caco-2 cells. At low concentrations (1-10 µM), it can paradoxically increase cell proliferation, while at higher concentrations (>20 µM), it induces apoptosis and decreases proliferation.[3][4] This highlights the critical importance of dose-response studies in evaluating its therapeutic potential.
Furthermore, studies have revealed a synergistic relationship between the two compounds. When combined, Falcarinol and this compound can inhibit cancer cell growth more effectively than either compound alone, suggesting they may act on complementary cellular pathways.[6][9]
Mechanistic Insights and Signaling Pathways
The differential cytotoxicity of this compound and Falcarinol can be attributed to their distinct mechanisms of action and modulation of intracellular signaling pathways.
This compound: ER Stress and PI3K/AKT Inhibition
This compound's cytotoxic activity is strongly linked to the induction of endoplasmic reticulum (ER) stress.[10] By disrupting proteasome function, this compound leads to an accumulation of unfolded proteins, triggering the Unfolded Protein Response (UPR).[10] This stress cascade ultimately activates apoptotic cell death.[10]
In human oral squamous cell carcinomas, this compound has been shown to suppress cell proliferation and induce apoptosis by inhibiting the PI3K/AKT/mTOR signaling pathway, a critical regulator of cell survival and growth.[11][12] Dephosphorylation of key proteins in this pathway is a central part of its anti-tumor effect.[12]
Caption: this compound induces apoptosis by inhibiting proteasome function, leading to ER stress and UPR activation.
Caption: this compound inhibits the pro-survival PI3K/AKT/mTOR pathway, promoting apoptosis in cancer cells.
Falcarinol: NF-κB Pathway Inhibition
A primary mechanism for Falcarinol and related polyacetylenes is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[5][6][13] NF-κB is a crucial transcription factor that regulates inflammation, cell survival, and proliferation, and its constitutive activation is a hallmark of many cancers.[5][14] By downregulating NF-κB and its downstream inflammatory targets like TNFα, IL-6, and COX-2, Falcarinol exerts potent anti-inflammatory and anti-cancer effects.[6][13] At cytotoxic concentrations, this inhibition contributes to the induction of apoptosis, marked by increased caspase-3 activity and DNA damage.[3][4]
Caption: Falcarinol-type compounds inhibit the NF-κB pathway, preventing the transcription of inflammatory and survival genes.
Experimental Protocols
The following are generalized methodologies for key experiments cited in the comparison of this compound and Falcarinol.
Cell Culture and Cytotoxicity Assay (e.g., CellTiter-Glo®)
This protocol is used to measure cell viability by quantifying ATP, an indicator of metabolically active cells.
-
Cell Seeding: Cancer cells (e.g., Caco-2, HT-29) are seeded into 96-well opaque-walled plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: this compound or Falcarinol is dissolved in a suitable solvent (e.g., DMSO) and diluted in a cell culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). The medium in the wells is replaced with the compound-containing medium. Control wells receive medium with the vehicle only.
-
Incubation: Plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
Lysis and Luminescence Reading: The CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. The plate is shaken for 2 minutes and incubated at room temperature for 10 minutes.
-
Data Analysis: Luminescence is read using a plate reader. The viability of treated cells is expressed as a percentage relative to the vehicle-treated control cells. IC50 values (the concentration at which 50% of cell growth is inhibited) are calculated using appropriate software.
References
- 1. Pathways Affected by Falcarinol-Type Polyacetylenes and Implications for Their Anti-Inflammatory Function and Potential in Cancer Chemoprevention - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. mdpi.com [mdpi.com]
- 6. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Dietary polyacetylenes, falcarinol and this compound, isolated from carrots prevents the formation of neoplastic lesions in the colon of azoxymethane-i ... - Food & Function (RSC Publishing) DOI:10.1039/C7FO00110J [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. khu.elsevierpure.com [khu.elsevierpure.com]
- 13. Dietary Polyacetylenic Oxylipins Falcarinol and this compound Prevent Inflammation and Colorectal Neoplastic Transformation: A Mechanistic and Dose-Response Study in A Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Alternations of NF-κB Signaling by Natural Compounds in Muscle-Derived Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Falcarindiol Eclipses Other Polyacetylenes in Anti-Inflammatory Potency: A Comparative Analysis
For Immediate Release
A comprehensive review of recent anti-inflammatory assay data reveals falcarindiol, a naturally occurring polyacetylene found in common vegetables like carrots and celery, demonstrates superior inhibitory effects on key inflammatory mediators compared to other related polyacetylenes such as falcarinol, panaxydol, and panaxytriol. This guide provides a detailed comparison of their performance in various in vitro assays, offering valuable insights for researchers and drug development professionals in the field of inflammation.
This compound has consistently shown potent anti-inflammatory properties by effectively suppressing the production of nitric oxide (NO), a key signaling molecule in inflammation. This is achieved through the inhibition of inducible nitric oxide synthase (iNOS), the enzyme responsible for NO production during inflammatory responses.
Comparative Anti-Inflammatory Activity of Polyacetylenes
A key study directly comparing the inhibitory effects of several polyacetylenes on nitric oxide production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells highlighted the superior potency of this compound. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, were significantly lower for this compound compared to other tested polyacetylenes.
| Compound | IC50 (µM) for Nitric Oxide Inhibition[1] |
| This compound | 1.98 |
| Falcarinol (Panaxynol) | 2.23 |
| Panaxydol | 6.58 |
| Panaxytriol | 9.85 |
Lower IC50 values indicate higher potency.
Further evidence of this compound's potent anti-inflammatory action comes from a study on rat primary astrocytes, where it inhibited both nitrite accumulation and iNOS enzyme activity with an IC50 of 21.1 μM[2]. While falcarinol has also been shown to inhibit pro-inflammatory pathways, studies suggest this compound is the more potent anti-inflammatory agent of the two.
Mechanistic Insights: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of this compound and other polyacetylenes are rooted in their ability to modulate critical signaling pathways involved in the inflammatory cascade. The primary mechanisms include the inhibition of the Nuclear Factor-kappa B (NF-κB) pathway and the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for iNOS, cyclooxygenase-2 (COX-2), and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). This compound has been shown to inhibit the activation of IκB kinase (IKK), a key enzyme in the NF-κB pathway, thereby preventing the nuclear translocation of NF-κB and subsequent transcription of pro-inflammatory genes[3].
Nrf2 Signaling Pathway
The Nrf2 pathway is a key regulator of the cellular antioxidant response. Activation of Nrf2 leads to the expression of a wide range of antioxidant and cytoprotective enzymes. Falcarinol and this compound have been reported to activate the Nrf2 pathway, which contributes to their anti-inflammatory effects by reducing oxidative stress, a common feature of chronic inflammation[4].
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of this compound and other polyacetylenes.
LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages
This assay is a standard method to screen for anti-inflammatory activity by measuring the inhibition of NO production in immune cells stimulated with an inflammatory agent.
Procedure:
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Cell Plating: Cells are seeded into 96-well plates at a density of approximately 1.5 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test polyacetylenes (e.g., this compound, falcarinol) and incubated for 1 hour.
-
Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration, e.g., 1 µg/mL) to induce an inflammatory response.
-
Incubation: The plates are incubated for an additional 24 hours.
-
Nitrite Measurement: The concentration of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent. This involves mixing the supernatant with the Griess reagent and measuring the absorbance at 540 nm.
-
Data Analysis: The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined from the dose-response curve.
COX-2 Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme, which is responsible for the production of prostaglandins during inflammation.
Procedure:
-
Enzyme Preparation: Recombinant human or ovine COX-2 enzyme is used.
-
Reaction Mixture: A reaction buffer containing a heme cofactor is prepared.
-
Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of the test polyacetylene or a known COX-2 inhibitor (control) for a specified time (e.g., 10 minutes) at 37°C.
-
Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.
-
Reaction Termination: After a short incubation period (e.g., 2 minutes), the reaction is stopped.
-
Product Quantification: The amount of prostaglandin E2 (PGE2) or other prostanoids produced is quantified using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).
-
Data Analysis: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Conclusion
The available data strongly indicates that this compound is a highly potent anti-inflammatory agent among the tested polyacetylenes, exhibiting superior inhibition of nitric oxide production. Its mechanism of action, primarily through the inhibition of the NF-κB pathway, makes it a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics. The provided experimental protocols offer a standardized framework for researchers to conduct comparative studies and further elucidate the anti-inflammatory potential of this promising natural compound.
References
- 1. Inducible nitric oxide synthase inhibitors from Saposhnikovia divaricata and Panax quinquefolium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Falcarinol Is a Potent Inducer of Heme Oxygenase-1 and Was More Effective than Sulforaphane in Attenuating Intestinal Inflammation at Diet-Achievable Doses - PMC [pmc.ncbi.nlm.nih.gov]
Replicating Falcarindiol's Neuroprotective Effects: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Falcarindiol's neuroprotective performance across various experimental models. It includes supporting experimental data, detailed methodologies for key experiments, and visual representations of associated signaling pathways and workflows.
This compound (FaDOH), a naturally occurring polyacetylene found in plants of the Apiaceae family, has garnered significant interest for its neuroprotective properties.[1] This guide synthesizes findings from multiple studies to provide a comprehensive overview of its efficacy in different models of neuroinflammation and neuronal injury, offering a comparative perspective with other known neuroprotective agents.
Quantitative Comparison of Neuroprotective Effects
The neuroprotective and anti-inflammatory effects of this compound have been quantified in several key models. The following tables summarize the available quantitative data, providing a snapshot of its potency. For comparative context, data for Dexamethasone and Resveratrol, two widely studied compounds with neuroprotective effects, are also included from separate studies.
Table 1: Inhibition of Nitric Oxide (NO) Production in Murine Microglial BV-2 Cells
| Compound | Model System | Induction Agent | Key Outcome | IC50 / Effective Concentration | Source |
| This compound | Rat Primary Astrocytes | LPS/IFN-γ | Inhibition of iNOS enzymatic activity | IC50: 21.1 µM | [2] |
| This compound | LPS-activated BV-2 and microglia | LPS | Dose-dependent reduction of iNOS-mediated NO production | Significant reduction at tested concentrations | [3] |
| Dexamethasone | LPS-treated J774 Macrophages | LPS | Dose-dependent inhibition of NO production | 0.1-10 µM | [4] |
| Resveratrol | LPS-stimulated BV-2 cells | LPS | Attenuation of NO expression | 25, 50, and 100 µM | [5] |
Note: Data for each compound are derived from different studies and are not from a head-to-head comparison.
Table 2: Effects on Inflammatory Markers and Neuronal Viability
| Compound | Model System | Key Outcome | Result | Source |
| This compound | Rat Primary Astrocytes | Inhibition of LPS/IFN-γ-mediated iNOS induction | ~80% abrogation | [2] |
| This compound | Rat Primary Astrocytes | Decrease in LPS/IFN-γ-induced NF-κB activation (at 50 µM) | 32% reduction | [6] |
| This compound | Traumatic Spinal Cord Injury (SCI) Mice Models | Promotion of motor function recovery | Significant improvement observed | [7] |
| Resveratrol | Organotypic cerebellar cultures | Reduction of naturally occurring neuronal death | 51-60% reduction | [8] |
| Dexamethasone | LPS-activated BV-2 cells | Suppression of Nox-2 and iNOS upregulation | Significant suppression observed | [9][10] |
Signaling Pathways and Experimental Workflows
This compound exerts its neuroprotective effects through the modulation of key signaling pathways implicated in inflammation and cell survival.
Signaling Pathway of this compound in Neuroinflammation
This compound has been shown to inhibit the activation of STAT (Signal Transducer and Activator of Transcription) and MAPK (Mitogen-Activated Protein Kinases) signaling pathways, which are crucial in the inflammatory response.[7] In models of neuroinflammation, lipopolysaccharide (LPS) and interferon-gamma (IFN-γ) trigger a cascade that leads to the activation of these pathways, resulting in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines. This compound intervenes by suppressing the phosphorylation of key proteins in these pathways, thereby reducing the expression of inducible nitric oxide synthase (iNOS) and subsequent neuronal damage.
Experimental Workflow for Assessing Neuroprotection in BV-2 Microglia
A common in vitro model to study neuroinflammation involves the use of the murine microglial cell line, BV-2. The following diagram outlines a typical experimental workflow to assess the neuroprotective effects of a compound like this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in the evaluation of this compound's neuroprotective effects.
In Vitro Neuroinflammation Model: LPS-Stimulated BV-2 Microglia
-
Cell Culture: Murine BV-2 microglial cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are seeded in appropriate culture plates. After reaching 70-80% confluency, the cells are pre-treated with varying concentrations of this compound for 1-2 hours. Subsequently, neuroinflammation is induced by adding lipopolysaccharide (LPS) at a concentration of, for example, 1 µg/mL.
-
Endpoint Analysis: After a 24-hour incubation period, the cell culture supernatant is collected for nitric oxide and cytokine analysis, and the cells are lysed for protein extraction and subsequent Western blot analysis.
Nitric Oxide (NO) Production Measurement (Griess Assay)
-
Principle: This colorimetric assay quantifies nitrite (NO2-), a stable and nonvolatile breakdown product of NO.
-
Procedure:
-
Collect 100 µL of cell culture supernatant from each well of a 96-well plate.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each supernatant sample.
-
Incubate the plate at room temperature for 10-15 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
The concentration of nitrite is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
-
Western Blot Analysis for Signaling Proteins
-
Principle: This technique is used to detect and quantify specific proteins in a sample.
-
Procedure:
-
Protein Extraction: Lyse the treated BV-2 cells with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of STAT and MAPK proteins, as well as iNOS and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.
-
In Vivo Spinal Cord Injury (SCI) Model
-
Animal Model: Adult C57BL/6 mice are typically used.[7]
-
Surgical Procedure: A laminectomy is performed at a specific thoracic level (e.g., T9-T10) to expose the spinal cord. A contusion or compression injury is induced using a standardized impactor device or a vascular clip.
-
Treatment: this compound is administered intraperitoneally or orally at specified doses and time points post-injury.
-
Functional Recovery Assessment: Motor function recovery is evaluated at regular intervals using scoring systems such as the Basso Mouse Scale (BMS), which assesses hindlimb locomotor function.[11][12]
-
Histological Analysis: At the end of the study period, spinal cord tissue is collected for histological analysis to assess lesion volume, neuronal survival, and inflammatory cell infiltration.
Organotypic Hippocampal Slice Culture Model
-
Principle: This ex vivo model maintains the three-dimensional structure and synaptic connectivity of the hippocampus, providing a more physiologically relevant system than dissociated cell cultures.
-
Procedure:
-
Hippocampi are dissected from postnatal day 6-9 rat or mouse pups.
-
Transverse slices (350-400 µm thick) are prepared using a tissue chopper or vibratome.
-
The slices are cultured on porous membrane inserts at the interface between a culture medium and a humidified atmosphere (5% CO2 at 37°C).
-
After a stabilization period in culture, neuroinflammation can be induced by adding agents like LPS to the culture medium.
-
Neuronal death can be quantified by staining with fluorescent dyes such as propidium iodide, which enters and labels the nuclei of dead or dying cells.[13]
-
References
- 1. researchgate.net [researchgate.net]
- 2. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits nitric oxide-mediated neuronal death in lipopolysaccharide-treated organotypic hippocampal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dexamethasone inhibits inducible nitric-oxide synthase expression and nitric oxide production by destabilizing mRNA in lipopolysaccharide-treated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Resveratrol inhibits inflammatory responses via the mammalian target of rapamycin signaling pathway in cultured LPS-stimulated microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound impairs the expression of inducible nitric oxide synthase by abrogating the activation of IKK and JAK in rat primary astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound improves functional recovery and alleviates neuroinflammation after spinal cord injury by inhibiting STAT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dexamethasone inhibits the Nox-dependent ROS production via suppression of MKP-1-dependent MAPK pathways in activated microglia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A combined scoring method to assess behavioral recovery after mouse spinal cord injury - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Spontaneous pyramidal cell death in organotypic slice cultures from rat hippocampus is prevented by glutamate receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Potential of Falcarindiol: A Comparative Analysis from Diverse Botanical Sources
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Falcarindiol, a polyacetylene compound with significant therapeutic potential, isolated from various plant sources. By presenting quantitative data, detailed experimental protocols, and elucidating key signaling pathways, this document serves as a valuable resource for advancing research and development in pharmaceuticals and nutraceuticals.
Quantitative Analysis of this compound Content
This compound is predominantly found in plants belonging to the Apiaceae and Araliaceae families. The concentration of this bioactive compound can vary significantly between different species and even among cultivars of the same species. The following table summarizes the quantitative data on this compound content in several common plant sources.
| Plant Source | Scientific Name | Plant Part | This compound Content (mg/g of dried plant material) | Reference |
| Parsnip | Pastinaca sativa | Root | >7.5 | [1] |
| Celery (I) | Apium graveolens | Root | >2.5 | [1][2] |
| Celery (II) | Apium graveolens | Root | >2.5 | [1][2] |
| Parsley | Petroselinum crispum | Root | >2.5 | [1][2] |
| Carrot | Daucus carota | Root | <0.3 | [1][2] |
| Fennel | Foeniculum vulgare | Bulb | <0.3 | [1][2] |
| Goutweed | Aegopodium podagraria | Flowers (collected in June) | 88 mg/g | [3] |
Note: The data presented are from a specific study and may vary depending on factors such as plant cultivar, growing conditions, and extraction methods.[1][2]
Comparative Efficacy of this compound
While this compound from all sources is expected to exhibit similar biological activities, direct comparative studies are limited. However, a study comparing the cytotoxic effects of major polyacetylenes from carrots and American ginseng provides valuable insights.
A study on human intestinal epithelial cells of normal (FHs 74 Int.) and cancer (Caco-2) origin demonstrated that the inhibitory potency of related polyacetylenes varied.[4] In cancer cells, the relative inhibitory potency was falcarinol > panaxydol > this compound.[4] For normal intestinal cells, the relative inhibitory potency was panaxydol > falcarinol > this compound.[4] This suggests that while this compound is a potent bioactive compound, its relative efficacy can be influenced by the specific biological context and the presence of other related compounds in the plant extract.
Experimental Protocols
Accurate extraction and quantification of this compound are crucial for research and development. The following are detailed methodologies for key experiments.
Extraction and Purification of this compound
This protocol is adapted from a study that isolated this compound from celery roots.
-
Extraction:
-
Air-dry and powder the plant material (e.g., celery roots).
-
Extract the powdered material with dichloromethane at room temperature.
-
Concentrate the extract under reduced pressure to yield a crude extract.[1]
-
-
Purification using Column Chromatography:
-
Subject the crude extract to silica gel column chromatography.
-
Elute with a gradient of petroleum ether and ethyl acetate.
-
Collect fractions and monitor by thin-layer chromatography (TLC).
-
-
Further Purification with High-Performance Liquid Chromatography (HPLC):
-
Perform preparative HPLC on the this compound-containing fractions.
-
Use a reversed-phase C18 column with a mobile phase of methanol and water.
-
Collect the peak corresponding to this compound and confirm its purity by analytical HPLC.
-
Quantification of this compound by HPLC-DAD
This method is suitable for the quantitative analysis of this compound in plant extracts.
-
Sample Preparation:
-
Extract a known amount of dried and powdered plant material with a suitable solvent (e.g., dichloromethane).
-
Filter the extract and dilute it to a known volume.
-
-
HPLC Analysis:
-
Inject the sample into an HPLC system equipped with a Diode Array Detector (DAD).
-
Use a reversed-phase C18 column.
-
Employ a gradient elution with a mobile phase consisting of acetonitrile and water.
-
Monitor the absorbance at a specific wavelength (e.g., 215 nm) to detect and quantify this compound.
-
Use an external standard of purified this compound to create a calibration curve for accurate quantification.[1]
-
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. Understanding these pathways is critical for elucidating its mechanism of action and identifying potential therapeutic targets.
NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the NF-κB signaling pathway.[5][6][7] This pathway is a central regulator of inflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. ergo-log.com [ergo-log.com]
- 3. researchgate.net [researchgate.net]
- 4. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 7. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Interactions of Falcarindiol with Natural and Synthetic Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Falcarindiol, a naturally occurring polyacetylene found in plants of the Apiaceae family, such as carrots and celery, has garnered significant interest for its diverse biological activities, including anticancer, antifungal, and anti-inflammatory properties. This guide provides a comprehensive comparison of the synergistic effects of this compound when combined with other natural and synthetic compounds, supported by experimental data. The objective is to offer a valuable resource for researchers exploring novel combination therapies.
Anticancer Synergies
This compound has demonstrated potent synergistic effects in combination with other natural compounds and conventional chemotherapy drugs in preclinical cancer models. These synergies often lead to enhanced cancer cell killing and the potential to overcome drug resistance.
Synergistic Effect of this compound with Falcarinol
This compound exhibits a synergistic antiproliferative effect when combined with falcarinol, another polyacetylene abundant in carrots. This synergy has been observed in both human colon adenocarcinoma cells (Caco-2) and normal intestinal cells. The ratio of these two compounds is a critical determinant of their synergistic interaction[1][2][3]. While specific IC50 values for the combination are not consistently reported across studies, the synergistic inhibition of cell growth has been clearly demonstrated[3][4][5].
Table 1: Synergistic Antiproliferative Effects of this compound and Falcarinol
| Cell Line | Compound Combination | Key Finding | Reference |
| Caco-2 (Colon Adenocarcinoma) | This compound + Falcarinol | Synergistic inhibition of cell proliferation. The ratio of the compounds is crucial for the synergistic effect. | [2][3] |
| FHs 74 Int (Normal Intestinal) | This compound + Falcarinol | Synergistic inhibition of cell proliferation. | [3] |
Synergistic Apoptosis Induction with Proteasome and Histone Deacetylase Inhibitors
In the context of hematological malignancies, this compound (structurally similar to falcarinol, which was used in the cited study) has been shown to work synergistically with the proteasome inhibitor bortezomib and the histone deacetylase inhibitor sulforaphane to induce apoptosis in human lymphoid leukemia MOLT-3 cells[6][7][8].
Table 2: Synergistic Induction of Apoptosis in MOLT-3 Leukemia Cells
| Compound Combination | Effect | Reference |
| Falcarinol + Bortezomib | Synergistic induction of apoptosis. | [6][7] |
| Falcarinol + Sulforaphane | Synergistic induction of apoptosis. | [6][7][8] |
Synergistic Killing of Colon Cancer Cells with 5-Fluorouracil
This compound displays a strong synergistic effect in killing colorectal cancer cells when combined with the conventional chemotherapeutic drug 5-fluorouracil (5-FU)[9]. This suggests a potential role for this compound in enhancing the efficacy of standard cancer therapies.
Antifungal Synergies
This compound also exhibits promising synergistic interactions with antifungal agents, potentially offering a new avenue for treating fungal infections.
Synergistic Activity with Itraconazole against Dermatophytes
A significant synergistic and additive antifungal activity has been observed when this compound is combined with the antifungal drug itraconazole against various dermatophyte strains, including Trichophyton rubrum and Trichophyton mentagrophytes. The synergy is quantified using the Fractional Inhibitory Concentration Index (FICI), where a value of ≤ 0.5 indicates synergy.
Table 3: Synergistic Antifungal Activity of this compound and Itraconazole
| Dermatophyte Strain | This compound MIC (µg/mL) | Itraconazole MIC (µg/mL) | Combination MIC (this compound/Itraconazole) (µg/mL) | FICI | Interpretation |
| T. rubrum (Representative Strain) | 25 | 0.125 | 3.125 / 0.0313 | 0.375 | Synergy |
| T. mentagrophytes (Multiple Strains) | Varied | Varied | Varied | ≤ 0.5 | Synergy |
MIC: Minimum Inhibitory Concentration
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound, the combination compound, or the combination of both for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol with HCl) is added to dissolve the formazan crystals.
-
The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells[10][11].
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells and is used to identify necrotic or late apoptotic cells.
Protocol:
-
Treat cells with this compound, the combination compound, or the combination of both for the specified duration.
-
Harvest the cells and wash them with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) are distinguished based on their fluorescence signals[12][13][14][15].
Antifungal Synergy Testing (Checkerboard Microdilution Assay)
The checkerboard assay is a method used to assess the in vitro interaction of two antimicrobial agents against a specific microorganism.
Protocol:
-
Prepare serial twofold dilutions of each antifungal agent (this compound and itraconazole) in a 96-well microtiter plate. The dilutions of one agent are made along the rows, and the dilutions of the second agent are made along the columns.
-
Inoculate each well with a standardized suspension of the fungal strain.
-
Incubate the plates under appropriate conditions for fungal growth.
-
Determine the MIC of each agent alone and in combination by visual inspection of fungal growth.
-
Calculate the FICI using the formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone).
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound can be attributed to its ability to modulate multiple cellular signaling pathways, often complementing the mechanisms of its partner compounds.
This compound's Mechanism of Action
This compound has been shown to induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells[9]. It can also modulate inflammatory pathways by suppressing the activation of JNK, ERK, and STAT signaling molecules. Furthermore, this compound has been identified as a partial agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ)[16].
Caption: this compound's multifaceted mechanism of action.
Synergistic Anticancer Mechanisms
The combination of this compound with agents like bortezomib and sulforaphane likely leads to a multi-pronged attack on cancer cell survival pathways.
Caption: Converging pathways to apoptosis.
Synergistic Antifungal Mechanism
The synergy between this compound and itraconazole likely stems from their distinct but complementary actions on the fungal cell. Itraconazole inhibits ergosterol synthesis, a critical component of the fungal cell membrane, while this compound's mechanism against fungi is still under investigation but may involve membrane disruption or other cellular targets.
Caption: Dual attack on fungal cell integrity.
Conclusion
The synergistic potential of this compound in combination with other natural compounds and synthetic drugs presents a promising area for future research and development. The enhanced efficacy observed in anticancer and antifungal applications highlights the importance of exploring combination therapies to improve treatment outcomes and potentially reduce therapeutic doses and associated side effects. Further investigation into the precise molecular mechanisms underlying these synergistic interactions will be crucial for the clinical translation of this compound-based combination therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation [agris.fao.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 10. texaschildrens.org [texaschildrens.org]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. static.igem.org [static.igem.org]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
Falcarindiol vs. Standard Chemotherapeutics: A Head-to-Head Comparison for Researchers
For Immediate Release
A comprehensive analysis of the natural compound Falcarindiol's anti-cancer efficacy in direct comparison with established chemotherapeutic agents. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its performance, supported by experimental data and methodologies.
This publication offers an objective comparison of this compound, a polyacetylene isolated from plants of the Apiaceae family, against standard-of-care chemotherapeutics for colon and lung cancer. The following sections present quantitative data on cytotoxicity, detail the underlying mechanisms of action, and provide comprehensive experimental protocols for the cited studies.
Mechanism of Action: A Divergent Approach to Cancer Cell Apoptosis
This compound exhibits a distinct mechanism of action compared to traditional chemotherapeutic agents. Its primary mode of inducing cell death is through the induction of endoplasmic reticulum (ER) stress.[1] This process is initiated by the accumulation of unfolded or misfolded proteins in the ER lumen, which triggers the Unfolded Protein Response (UPR).[1] Persistent ER stress ultimately leads to caspase-dependent apoptosis, a form of programmed cell death.[1]
In contrast, standard chemotherapeutics employ different strategies to eliminate cancer cells. Platinum-based drugs like cisplatin and oxaliplatin form adducts with DNA, interfering with DNA replication and transcription, which in turn induces apoptosis. 5-Fluorouracil (5-FU), an antimetabolite, inhibits thymidylate synthase, a critical enzyme in the synthesis of thymidine, a building block of DNA. This disruption of DNA synthesis leads to cell death. Taxanes, such as paclitaxel, target microtubules, essential components of the cellular cytoskeleton. By stabilizing microtubules, paclitaxel disrupts the process of mitosis, leading to cell cycle arrest and apoptosis.
In Vitro Cytotoxicity: A Quantitative Comparison
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values for this compound and standard chemotherapeutics in various human colon and lung cancer cell lines. It is important to note that direct comparisons of IC50 values across different studies should be made with caution due to variations in experimental conditions, such as drug exposure time.
Colon Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Cisplatin IC50 (µM) | Oxaliplatin IC50 (µM) | 5-Fluorouracil IC50 (µM) |
| HCT116 | 1.7 (48h)[2][3] | 4.2 (24h)[4], >30 (48h)[5] | 0.64 (MTT assay)[6], 84.16 (24h)[7] | 19.87 (48h)[8], 10 (48h)[9] |
| SW480 | Low micromolar (dose-dependent)[1] | 4.8 (24h)[4], ~35 (48h)[5] | 0.49 (MTT assay)[6], 14.24 (24h)[7] | >100 (72h)[10] |
| HT-29 | 13.2 (48h)[2] | ~38 (48h)[5] | 0.58 (MTT assay)[6] | 34.18 (48h)[8] |
Lung Cancer Cell Lines
| Cell Line | This compound IC50 (µM) | Paclitaxel IC50 (nM) | Cisplatin IC50 (µM) |
| A549 | Data not available | 1.35 (48h)[11] | 6.14 (parental), 43.01 (resistant)[12] |
| H460 | Data not available | Data not available | Data not available |
Note: IC50 values can vary significantly based on the assay used and the duration of drug exposure. The provided data is for comparative purposes and is sourced from the cited literature.
In Vivo Efficacy: Xenograft Tumor Models
Preclinical studies using xenograft models, where human cancer cells are implanted into immunodeficient mice, provide valuable insights into the in vivo efficacy of anticancer compounds.
In a xenograft model using HCT116 human colorectal cancer cells, daily intraperitoneal administration of this compound at a dose of 15 mg/kg significantly inhibited tumor growth.[13] Tumor progression was monitored weekly via bioluminescence imaging, demonstrating the potential of this compound to suppress tumor development in a living organism.[13]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes and experimental designs discussed, the following diagrams have been generated using Graphviz (DOT language).
Caption: Mechanism of this compound-induced apoptosis.
Caption: General experimental workflow for evaluation.
Detailed Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., HCT116, SW480, A549) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Serial dilutions of this compound and standard chemotherapeutic drugs are prepared in the appropriate cell culture medium. The existing medium is replaced with the drug-containing medium. Control wells receive medium with the vehicle (e.g., DMSO) used to dissolve the compounds.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for an additional 2-4 hours. Viable cells with active mitochondrial reductase convert the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: A solubilization solution (e.g., DMSO or a specialized detergent) is added to each well to dissolve the formazan crystals. The absorbance is then measured at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value is determined by plotting the percentage of viability against the drug concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Cells are seeded in 6-well plates and treated with this compound or a standard chemotherapeutic agent at the desired concentrations for the specified time.
-
Cell Harvesting: Both adherent and floating cells are collected. Adherent cells are detached using a gentle enzyme-free dissociation solution or trypsin.
-
Washing: The collected cells are washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in Annexin V binding buffer. Annexin V conjugated to a fluorochrome (e.g., FITC) and propidium iodide (PI) are added to the cell suspension.[14][15][16][17][18]
-
Incubation: The cells are incubated in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.[15][16] Annexin V positive and PI negative cells are identified as early apoptotic cells, while cells positive for both Annexin V and PI are considered late apoptotic or necrotic.
Endoplasmic Reticulum (ER) Stress Analysis (Western Blot)
-
Cell Lysis: Following treatment with this compound, cells are washed with cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a protein assay, such as the Bradford or BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for ER stress markers, such as GRP78 (glucose-regulated protein 78) and CHOP (C/EBP homologous protein), overnight at 4°C.[19][20]
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control protein, such as β-actin or GAPDH.
In Vivo Xenograft Tumor Model
-
Cell Preparation: A human cancer cell line (e.g., HCT116) is cultured, harvested, and resuspended in a suitable medium, often mixed with Matrigel, to a specific concentration (e.g., 1 x 10^6 cells in 50 µL).[21]
-
Animal Model: Immunodeficient mice, such as athymic nude or SCID mice, are used to prevent rejection of the human tumor cells.
-
Tumor Cell Implantation: The prepared cell suspension is subcutaneously injected into the flank of each mouse.
-
Tumor Growth Monitoring: Once the tumors become palpable, their growth is monitored regularly (e.g., twice weekly) by measuring the tumor dimensions with calipers. Tumor volume is typically calculated using the formula: (length × width²) / 2.
-
Drug Administration: When the tumors reach a predetermined size, the mice are randomized into treatment and control groups. This compound (e.g., at 10 or 15 mg/kg/day) or the vehicle control is administered through a specified route, such as intraperitoneal injection.[13]
-
Data Collection and Analysis: Tumor volumes and body weights are recorded throughout the study. At the end of the experiment, the tumors are excised, weighed, and may be used for further analysis, such as histology or biomarker studies. The antitumor efficacy is determined by comparing the tumor growth in the treated groups to the control group.
References
- 1. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound and dichloromethane fraction are bioactive components in Oplopanax elatus: Colorectal cancer chemoprevention via induction of apoptosis and G2/M cell cycle arrest mediated by cyclin A upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synergistic Inhibitory Effects of Cetuximab and Cisplatin on Human Colon Cancer Cell Growth via Inhibition of the ERK-Dependent EGF Receptor Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Caffeic acid phenethyl ester promotes oxaliplatin sensitization in colon cancer by inhibiting autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 9. 5-Fluorouracil Induce the Expression of TLR4 on HCT116 Colorectal Cancer Cell Line Expressing Different Variants of TLR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acriflavine enhances the antitumor activity of the chemotherapeutic drug 5-fluorouracil in colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 15. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 18. bosterbio.com [bosterbio.com]
- 19. researchgate.net [researchgate.net]
- 20. GRP78/BiP Is Required for Cell Proliferation and Protecting the Inner Cell Mass from Apoptosis during Early Mouse Embryonic Development - PMC [pmc.ncbi.nlm.nih.gov]
- 21. HCT116 Xenograft Model - Altogen Labs [altogenlabs.com]
Falcarindiol: A Comparative Analysis of its Effects on Normal Versus Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Falcarindiol (FAD), a naturally occurring polyacetylene found in various plants of the Apiaceae family, such as carrots and celery, has garnered significant interest in the scientific community for its potential as a chemotherapeutic agent. This guide provides a comparative overview of the effects of this compound on normal and cancerous cells, supported by experimental data and detailed methodologies. The objective is to offer a clear, data-driven resource for researchers and professionals involved in drug discovery and development.
Preferential Cytotoxicity Towards Cancer Cells
A key characteristic of a promising anticancer agent is its ability to selectively target and eliminate cancer cells while minimizing harm to healthy, normal cells. Studies have consistently demonstrated that this compound exhibits such preferential cytotoxicity.
One study highlighted that this compound effectively kills colon cancer cells while showing minimal toxicity to normal colon epithelial cells[1]. This selectivity is crucial for developing therapies with fewer side effects. The differential sensitivity to this compound is further quantified by comparing its half-maximal inhibitory concentration (IC50) values across various cell lines.
| Cell Line | Cell Type | IC50 (µM) | Reference |
| Cancer Cell Lines | |||
| HCT-116 | Human Colon Carcinoma | ~5-10 | (Jin et al., 2012) |
| SW480 | Human Colon Adenocarcinoma | ~5-10 | (Jin et al., 2012) |
| Caco-2 | Human Colorectal Adenocarcinoma | 10-20 µg/mL (~37-74 µM) | (Purup et al., 2009)[2] |
| HT-29 | Human Colon Adenocarcinoma | >20 | (Jakobsen et al., 2020)[3] |
| MDA-MB-231 | Human Breast Adenocarcinoma | ~7.5 | (Lu et al., 2024)[4] |
| MCF-7 | Human Breast Adenocarcinoma | ~7.5 | (Lu et al., 2024)[4] |
| YD-10B | Human Oral Squamous Carcinoma | Not specified | (Park et al., 2022)[5] |
| Normal Cell Lines | |||
| FHC | Normal Human Colon Epithelial | >10 | (Jin et al., 2012) |
| FHs 74 Int. | Normal Human Intestinal Epithelial | 10-20 µg/mL (~37-74 µM) | (Purup et al., 2009)[2] |
| hMSCs | Human Mesenchymal Stem Cells | >50 | (Jakobsen et al., 2020)[3] |
Induction of Apoptosis in Cancer Cells
This compound's cytotoxic effect on cancer cells is primarily mediated through the induction of apoptosis, or programmed cell death. This is a desirable mechanism for cancer therapy as it avoids the inflammatory response associated with necrosis.
Several studies have confirmed that this compound triggers caspase-dependent apoptosis in various cancer cell lines. This is evidenced by increased Annexin V staining and activation of key apoptotic proteins like caspase-3.
| Cancer Cell Line | Apoptotic Effect | Reference |
| HCT-116 | Significant increase in Annexin V positive cells. | (Jin et al., 2012) |
| MDA-MB-231 | Time-dependent increase in caspase-3 activity and cleavage. | (Lu et al., 2024)[4] |
| MCF-7 | Time-dependent increase in caspase-3 activity and cleavage. | (Lu et al., 2024)[4] |
| YD-10B | Induction of apoptotic cell death. | (Park et al., 2022)[5] |
Key Signaling Pathways Modulated by this compound in Cancer Cells
This compound's pro-apoptotic activity in cancer cells is orchestrated through the modulation of several critical signaling pathways. Understanding these mechanisms is vital for its development as a targeted therapeutic.
Endoplasmic Reticulum (ER) Stress and the Unfolded Protein Response (UPR)
A primary mechanism of this compound-induced apoptosis is the induction of endoplasmic reticulum (ER) stress. This compound treatment leads to the accumulation of unfolded or misfolded proteins in the ER, triggering the Unfolded Protein Response (UPR)[1]. Key markers of ER stress, such as the phosphorylation of PERK and eIF2α, and increased expression of ATF4, CHOP, and GRP78, are observed in this compound-treated cancer cells[4][6]. The sustained activation of the UPR ultimately leads to apoptosis.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR signaling pathway is a crucial regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. This compound has been shown to suppress this pathway in cancer cells. Treatment with this compound leads to the dephosphorylation (inactivation) of key components of this pathway, including PI3K, Akt, and mTOR, thereby inhibiting cancer cell proliferation and promoting apoptosis[5].
NF-κB Signaling Pathway
The NF-κB signaling pathway plays a significant role in inflammation and cancer development. This compound has been demonstrated to downregulate the expression of NF-κB and its downstream inflammatory markers, such as TNFα, IL-6, and COX-2, in neoplastic tissues[7]. This anti-inflammatory effect may contribute to its overall anticancer activity.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This protocol is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
96-well plates
-
This compound (FAD) stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve FAD, e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
After 4 hours, carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a multi-well spectrophotometer.
-
Calculate cell viability as a percentage of the vehicle control.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
Materials:
-
6-well plates
-
This compound (FAD) stock solution
-
Complete cell culture medium
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Western Blot Analysis
This technique is used to detect specific proteins in a sample.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target proteins, e.g., p-PERK, p-Akt, NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound as required and then lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's instructions) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
Conclusion
The available evidence strongly suggests that this compound is a promising candidate for cancer therapy due to its selective cytotoxicity towards cancer cells and its ability to induce apoptosis through multiple, well-defined signaling pathways. Its preferential action on cancerous cells over normal cells is a significant advantage, potentially leading to therapeutic strategies with improved safety profiles. Further research, particularly in preclinical and clinical settings, is warranted to fully elucidate its therapeutic potential. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this compound as a novel anticancer agent.
References
- 1. The antitumor natural compound this compound promotes cancer cell death by inducing endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Differential Effects of Falcarinol and Related Aliphatic C17-Polyacetylenes on Intestinal Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Novel PPARγ Modulator this compound Mediates ER Stress-Mediated Apoptosis by Regulating NOX4 and Overcomes Radioresistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Stimulates Apoptotic and Autophagic Cell Death to Attenuate Cell Proliferation, Cell Division, and Metastasis through the PI3K/AKT/mTOR/p70S6K Pathway in Human Oral Squamous Cell Carcinomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
Safety Operating Guide
Essential Guide to the Safe Disposal of Falcarindiol
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Falcarindiol, a naturally occurring polyacetylene with notable biological activities. Adherence to these protocols is critical due to the compound's potential health hazards.
This compound Hazard Profile
This compound is classified with several hazards that necessitate careful handling during disposal.[1] The primary risks associated with this compound are summarized in the table below.
| Hazard Classification | GHS Code | Description |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed. |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
Procedural Steps for this compound Disposal
The following procedure outlines the necessary steps for the safe collection, storage, and disposal of this compound waste. This process is designed to minimize exposure to laboratory personnel and prevent environmental contamination.
1. Waste Identification and Segregation:
-
Identify: All waste materials contaminated with this compound must be identified. This includes unused or excess quantities of the pure compound, solutions containing this compound, contaminated personal protective equipment (PPE) such as gloves and lab coats, and any contaminated labware (e.g., pipette tips, vials, and glassware).
-
Segregate: this compound waste must be segregated from other laboratory waste streams.[2] Do not mix it with non-hazardous trash, sharps waste (unless the sharps are also contaminated with this compound), or other chemical waste unless they are compatible.
2. Waste Collection and Containment:
-
Containers: Use only appropriate, chemically resistant, and sealable containers for collecting this compound waste.[3] Plastic containers are often preferred.[3] The container must be in good condition and have a secure lid to prevent leaks or spills.
-
Labeling: All waste containers must be clearly and accurately labeled.[2][4] The label should include:
-
The words "Hazardous Waste"
-
The name of the chemical: "this compound"
-
The specific hazards (e.g., "Toxic," "Irritant")
-
The date the waste was first added to the container
-
The name and contact information of the generating laboratory or researcher
-
3. Storage of this compound Waste:
-
Designated Area: Store the sealed waste containers in a designated and secure satellite accumulation area within the laboratory.[3][4] This area should be well-ventilated and away from general laboratory traffic.
-
Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary container to contain any potential leaks.
-
Container Management: Keep waste containers closed at all times, except when adding waste.[3]
4. Disposal Arrangement:
-
Professional Disposal: this compound waste must be disposed of through a licensed hazardous waste disposal service.[2] Do not attempt to dispose of this compound down the drain or in regular trash.[1][4]
-
Contact EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[3] They will provide guidance on specific institutional procedures and ensure compliance with all relevant regulations.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not detailed in the available literature, the general principles of handling toxic natural products in a laboratory setting apply. The disposal procedure itself is an operational protocol designed to mitigate the hazards identified in the Safety Data Sheet (SDS).
Visualizing the Disposal Workflow
To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes and workflows.
Caption: Workflow for the safe disposal of this compound waste.
Caption: Decision-making process for handling this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Falcarindiol
For researchers, scientists, and drug development professionals working with Falcarindiol, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans to foster a secure laboratory environment.
Health Hazard Summary
This compound presents several health hazards that necessitate careful handling. The compound is classified as harmful if swallowed and can cause skin, eye, and respiratory irritation.[1] Adherence to proper personal protective equipment (PPE) protocols is crucial to mitigate these risks.
| Hazard Classification | GHS Code | Description |
| Acute toxicity - oral | H302 | Harmful if swallowed.[1] |
| Skin irritation | H315 | Causes skin irritation.[1] |
| Eye irritation | H319 | Causes serious eye irritation.[1] |
| Specific target organ toxicity (single exposure) | H335 | May cause respiratory irritation.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense when handling this compound. The following table outlines the recommended equipment to be used at all stages of handling, from receiving to disposal.
| Body Part | Personal Protective Equipment | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended.[2] Ensure gloves have long cuffs to provide additional protection.[2] Sleeves of the lab coat should be worn over the gloves.[2][3] |
| Body | Protective clothing | A liquid-tight spray overall or a standard laboratory coat should be worn.[2] Ensure it is clean and free of contamination. For tasks with a higher risk of splashes, such as mixing, a chemical-resistant apron is advised.[3][4] |
| Eyes/Face | Safety glasses with side shields or goggles | Goggles are required to protect against splashes that can cause serious eye irritation.[1] A face shield may be necessary when handling larger quantities or during procedures with a high risk of splashing.[3] |
| Respiratory | Respirator with appropriate filters | Use in a well-ventilated area. If dust, aerosols, or vapors are likely to be generated, a respirator is necessary to prevent respiratory irritation.[1][3] |
| Feet | Closed-toe shoes | Chemical-resistant boots or shoe covers should be worn, with pant legs draped over the footwear to prevent chemicals from entering.[5] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound ensures safety and minimizes the risk of exposure and contamination.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition.[1][6]
-
Follow the storage temperature recommendations provided on the product insert.[1]
2. Preparation and Handling:
-
All handling of this compound should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[1]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
-
Prevent prolonged or repeated exposure to the skin.[1]
-
Take precautionary measures against static discharge.[1]
3. Experimental Use:
-
When used in cell cultures, sub-toxic concentrations are often utilized. For example, studies have used 5 µM of this compound on human mesenchymal stem cells and HT-29 cells without significant toxic effects.[7][8]
-
This compound has been shown to be cytotoxic at higher concentrations, with toxic effects observed above 50 µM in some cell lines.[7][8]
4. Decontamination and Cleaning:
-
After handling, thoroughly clean all surfaces and equipment.
-
Wash hands and any exposed skin with soap and water.
-
Contaminated clothing should be removed and washed separately from other laundry.[5]
5. Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with local, state, and federal regulations.
-
Do not allow the substance to enter sewers or surface and ground water.[1]
-
Solid chemical waste should be placed in a clearly labeled, sealed container for hazardous waste disposal.[9]
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: A flowchart illustrating the procedural steps for the safe handling of this compound.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. royalbrinkman.com [royalbrinkman.com]
- 3. A few less obvious guidelines for handling plant protection products - SA Grain [sagrainmag.co.za]
- 4. PI28/PI061: Personal Protective Equipment for Handling Pesticides [edis.ifas.ufl.edu]
- 5. osha.oregon.gov [osha.oregon.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. Frontiers | this compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models [frontiersin.org]
- 8. This compound Purified From Carrots Leads to Elevated Levels of Lipid Droplets and Upregulation of Peroxisome Proliferator-Activated Receptor-γ Gene Expression in Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
